molecular formula C19H22N2O2 B15600903 O-Desmethyl Quinidine

O-Desmethyl Quinidine

Número de catálogo: B15600903
Peso molecular: 310.4 g/mol
Clave InChI: VJFMSYZSFUWQPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

O-Desmethyl Quinidine is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871737
Record name Cinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-63-0
Record name Cupreine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

O-Desmethyl Quinidine: A Technical Guide to its Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956), also known as 6'-hydroxycinchonine, is a primary active metabolite of the well-known antiarrhythmic drug, quinidine.[1][2] As a compound of significant interest in pharmacology and drug development, a thorough understanding of its basic properties is essential for researchers. This technical guide provides a comprehensive overview of the core physicochemical and pharmacological characteristics of O-Desmethyl Quinidine, detailed experimental protocols, and visualizations of its mechanism of action.

Physicochemical Properties

This compound is a derivative of the cinchona alkaloid, quinidine, where the methoxy (B1213986) group at the 6' position of the quinoline (B57606) ring is replaced by a hydroxyl group. This structural modification results in a more polar compound compared to its parent drug.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methanol
Synonyms 6'-Hydroxycinchonine, Cupreidine
CAS Number 70877-75-7
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol
Appearance White to yellow solid
Melting Point 186-190 °C
pKa (Predicted) 8.82 ± 0.40
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)

Pharmacological Properties

This compound exhibits antiarrhythmic properties, similar to its parent compound, quinidine. Its primary mechanism of action involves the modulation of cardiac ion channels, which alters the electrophysiological properties of cardiomyocytes.

Mechanism of Action

The antiarrhythmic effects of this compound are primarily attributed to its ability to block key ion channels involved in the cardiac action potential. Like quinidine, it is known to affect both sodium and potassium channels.

A crucial aspect of the pharmacological profile of this compound and its parent compound is the blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene.[5] Inhibition of this current prolongs the repolarization phase (Phase 3) of the action potential, leading to an increase in the action potential duration (APD) and a prolongation of the QT interval on an electrocardiogram. The IC50 value for quinidine's blockade of the hERG channel is reported to be 0.41 ± 0.04 μM.[5] The effects of this compound are expected to be qualitatively similar.

Pharmacokinetics

A comparative pharmacokinetic study in rabbits revealed that this compound has a shorter terminal half-life (65.4 ± 34.4 min) compared to quinidine (132.4 ± 27.1 min).[2] The volume of distribution of the metabolite was also found to be approximately half that of quinidine, suggesting less extensive tissue distribution, which is consistent with its increased polarity.[2][3] Total body clearance was similar for both compounds.[2]

Table 2: Pharmacological Data
ParameterCompoundValueSpecies/SystemSource(s)
IC50 (Nav1.5 Peak Current) Quinidine28.9 ± 2.2 μMHEK293 cells[4]
IC50 (hERG/I_Kr) Quinidine0.41 ± 0.04 μMHEK293 cells[5]
Terminal Half-life This compound65.4 ± 34.4 minRabbit[2]
Terminal Half-life Quinidine132.4 ± 27.1 minRabbit[2]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the preparation of this compound (6'-hydroxycinchonine) involves the O-demethylation of quinidine. While a detailed, step-by-step protocol for this specific transformation was not found in the provided search results, a general approach can be outlined based on standard organic chemistry procedures. One potential route is the oxidation of quinine (B1679958) to quinidinone (B85341), followed by reduction.[6]

General Synthetic Approach:

  • Oxidation of Quinine: Quinine can be oxidized to quininone (B45862) and quinidinone. The separation of quinidinone can be achieved by crystallization, which drives the equilibrium towards its formation.[6]

  • Reduction of Quinidinone: The resulting quinidinone can then be reduced to quinidine using a reducing agent such as an aluminum hydride in the presence of an organic heterocyclic base.[6]

  • O-Demethylation: The quinidine would then undergo O-demethylation to yield this compound. This can often be achieved using strong acids or Lewis acids.

Purification:

Purification of the final product would typically involve chromatographic techniques. Supercritical Fluid Chromatography (SFC) has been shown to be an effective method for the separation of Cinchona alkaloids.[7] A typical SFC method might utilize a stationary phase like Torus DEA and a mobile phase consisting of CO₂, acetonitrile, methanol, and diethylamine.[7] High-Performance Liquid Chromatography (HPLC) would also be a standard method for purification and analysis.

In Vitro Assessment of Antiarrhythmic Activity: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds on ion channels.[8][9]

Objective: To determine the inhibitory effects of this compound on cardiac sodium (Nav1.5) and potassium (hERG) channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the ion channel of interest (Nav1.5 or hERG).

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4).[10]

  • Internal (pipette) solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2).[10]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Microscope and micromanipulators.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Culture and plate the cells on glass coverslips prior to the experiment.[10]

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.[10]

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.[10]

    • Apply specific voltage protocols to elicit the desired ionic currents (e.g., a depolarizing step to measure peak sodium current or a specific pulse protocol to measure hERG tail current).

    • After obtaining a stable baseline recording, perfuse the cell with external solution containing various concentrations of this compound.

    • Record the changes in the ionic currents at each concentration until a steady-state effect is observed.[10]

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Construct concentration-response curves and fit the data to the Hill equation to determine the IC50 value.[11]

In Vivo Assessment of Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model in Mice

This model is a rapid and effective preliminary in vivo screen for antiarrhythmic drugs.[12]

Objective: To evaluate the efficacy of this compound in preventing or delaying the onset of aconitine-induced cardiac arrhythmias in mice.

Materials:

  • Male mice.

  • Aconitine (B1665448) solution.

  • This compound solution.

  • Saline (control).

  • Electrocardiogram (ECG) recording equipment.

Procedure:

  • Animal Groups: Divide the mice into a control group (receiving saline) and a treatment group (receiving this compound).

  • Drug Administration: Administer this compound or saline to the respective groups via an appropriate route (e.g., intraperitoneal injection).

  • Arrhythmia Induction: After a set pretreatment time, administer aconitine to induce arrhythmias.

  • ECG Monitoring: Continuously record the ECG (Lead II) for each animal.

  • Data Analysis: Determine the time to the onset of initial arrhythmias and ventricular tachycardia for each animal. Compare the mean times between the control and treatment groups to assess the antiarrhythmic effect of this compound. A significant delay in the onset of arrhythmias in the treated group indicates a protective effect.[12]

Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

O_Desmethyl_Quinidine_Signaling cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential cluster_effect Electrophysiological Effect Nav15 Nav1.5 Channel (I_Na) Phase0 Phase 0 (Depolarization) Nav15->Phase0 Mediates hERG hERG Channel (I_Kr) Phase3 Phase 3 (Repolarization) hERG->Phase3 Mediates ODQ O-Desmethyl Quinidine ODQ->Nav15 Blocks ODQ->hERG Blocks Conduction Decreased Conduction Velocity Phase0->Conduction Impacts APD Action Potential Duration (APD) Phase3->APD Determines QT_Interval Prolonged QT Interval APD->QT_Interval Correlates with

Mechanism of this compound on Cardiac Ion Channels
Experimental Workflow: In Vitro Patch-Clamp Assay

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (HEK293 with Nav1.5/hERG) start->cell_prep solution_prep Prepare Internal & External Solutions start->solution_prep pipette_pull Pull Micropipettes start->pipette_pull giga_seal Establish Giga-Seal cell_prep->giga_seal solution_prep->giga_seal pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Apply O-Desmethyl Quinidine (Varying Conc.) baseline->drug_app record_effect Record Current Inhibition drug_app->record_effect data_analysis Data Analysis (IC50 Determination) record_effect->data_analysis end End data_analysis->end

Workflow for Patch-Clamp Analysis of this compound

Conclusion

This compound, as an active metabolite of quinidine, presents a significant area of study for cardiovascular pharmacology. Its distinct physicochemical and pharmacological properties, particularly its effects on cardiac ion channels, underscore its potential as both a therapeutic agent and a tool for further research into the mechanisms of cardiac arrhythmias. The experimental protocols and data presented in this guide offer a foundational resource for scientists and researchers in the field of drug development. Further investigation to determine precise IC50 values and to explore its full range of biological activities is warranted.

References

An In-depth Technical Guide to O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine or cupreidine, is a primary and orally active metabolite of the well-known antiarrhythmic drug quinidine and the antimalarial agent quinine.[1][2] As a member of the cinchona alkaloid family, it shares the core quinoline (B57606) structure central to the pharmacological properties of its parent compounds.[3] O-Desmethyl quinidine is recognized for its own pharmacological activities, including antiarrhythmic properties and the ability to reduce the frequency of muscle cramps, as demonstrated in animal models.[1][4] This metabolite is formed through the hepatic O-demethylation of quinidine, a process primarily mediated by cytochrome P450 (CYP) enzymes.[5] Due to its intrinsic activity, this compound may contribute to both the therapeutic and adverse effects observed during quinidine therapy.[6] Its greater polarity and water solubility compared to quinidine influence its pharmacokinetic profile.[6] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, pharmacological effects, metabolism, and relevant experimental protocols.

Physicochemical Properties

PropertyValueReference
CAS Number 70877-75-7[7]
Molecular Formula C₁₉H₂₂N₂O₂[7]
Molecular Weight 310.39 g/mol [7]
Appearance White to off-white solid[8]
Melting Point 152 °C[9]
Purity (HPLC) 99.05%[8]
Optical Rotation +253.108° (C=0.01 g/ml, ETOH)[8]
Solubility Soluble in DMSO (100 mg/mL)[10]
Storage 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.[10]

Pharmacological Effects and Quantitative Data

This compound exhibits notable pharmacological activity, particularly on the cardiovascular system. Its effects are primarily attributed to the modulation of ion channels involved in the cardiac action potential.

Inhibition of Cardiac Enzymes and Liver Microsomes

This compound has been shown to be a potent inhibitor of both human and rat liver microsomes, as well as cardiac enzymes.[9]

Enzyme/SystemIC₅₀ ValueReference
Human and Rat Liver Microsomes1 µM[9]
Cardiac Enzymes0.4 µM[9]
Electrophysiological Effects on Cardiac Action Potential

Studies on canine Purkinje fibers have demonstrated that this compound, like its parent compound quinidine, affects cardiac action potentials. At a concentration of 10 µM, it causes a significant prolongation of the action potential duration at 90% repolarization (APD₉₀), particularly at longer basic cycle lengths (BCL).[6] This prolongation of repolarization is a key factor in its antiarrhythmic and potential proarrhythmic effects.[6] Furthermore, this compound was observed to cause early afterdepolarizations (EADs) at long BCLs, which may contribute to arrhythmogenesis.[6]

ParameterEffect of 10 µM this compoundReference
Maximum upstroke velocity (Vmax)Depression at short BCLs[6]
Action Potential Duration at 90% Repolarization (APD₉₀)Significant prolongation at long BCLs[6]
Early Afterdepolarizations (EADs)Induced at long BCLs[6]
Comparative Pharmacokinetics in Rabbits

A comparative pharmacokinetic study in rabbits between quinidine and this compound (referred to as 6'-hydroxycinchonine) after intravenous bolus injections of equimolar doses revealed significant differences in their distribution and elimination half-lives.[6]

Pharmacokinetic ParameterQuinidineThis compoundReference
Terminal Half-life (t₁/₂β)132.4 ± 27.1 min65.4 ± 34.4 min[6]
Volume of Distribution (Vdβ)~2x that of this compound~0.5x that of Quinidine[6]
Intercompartmental Distribution Ratio (k₁₂/k₂₁)~4x that of this compound~0.25x that of Quinidine[6]
Total Body ClearanceSimilar to this compoundSimilar to Quinidine[6]

Experimental Protocols

In Vitro Electrophysiology on Canine Purkinje Fibers

This protocol describes the methodology used to examine the effects of this compound on the transmembrane action potentials of canine Purkinje fibers.[6]

1. Tissue Preparation:

  • Hearts are excised from mongrel dogs.

  • Free-running Purkinje fibers are dissected from the ventricles.

  • The fibers are mounted in a tissue bath and superfused with Tyrode's solution.

2. Solutions:

  • Tyrode's Solution (in mM): NaCl 137, KCl 4, MgCl₂ 1, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 2, dextrose 5.5.

  • The solution is gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

  • A stock solution of this compound is prepared and diluted in the Tyrode's solution to a final concentration of 10 µM.

3. Electrophysiological Recording:

  • Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

  • Transmembrane action potentials are recorded using a high-input impedance amplifier.

  • The fibers are stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000 msec.

  • Baseline measurements of action potential parameters, including maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD₉₀), are recorded.

4. Drug Application and Data Acquisition:

  • After obtaining stable baseline recordings, the tissue is superfused with the this compound-containing Tyrode's solution for 1 hour.

  • Action potential recordings are repeated at the different BCLs.

  • Vehicle controls are run in parallel to ensure that the observed effects are due to the drug.

  • Data is analyzed to determine the effects of this compound on Vmax, APD₉₀, and the occurrence of early afterdepolarizations.

Determination of IC₅₀ Values

The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound, which can be adapted for assessing the inhibitory activity of this compound against specific enzymes.[9]

1. Reagents and Materials:

  • Purified target enzyme (e.g., cardiac enzymes, liver microsomes).

  • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

  • This compound stock solution of known concentration.

  • Assay buffer appropriate for the enzyme's activity.

  • Microplate reader for signal detection.

2. Assay Procedure:

  • A series of dilutions of this compound are prepared in the assay buffer to cover a wide range of concentrations.

  • The enzyme and substrate are added to the wells of a microplate.

  • The different concentrations of this compound are added to the respective wells. Control wells with no inhibitor (100% activity) and with a known potent inhibitor or no enzyme (0% activity) are included.

  • The reaction is initiated and incubated for a specific period at an optimal temperature.

  • The reaction is stopped, and the signal is measured using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition for each concentration of this compound is calculated relative to the control wells.

  • The data is plotted with the inhibitor concentration on the x-axis (often on a log scale) and the percentage of inhibition on the y-axis.

  • A sigmoidal dose-response curve is fitted to the data points using non-linear regression analysis.

  • The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the fitted curve.

Synthesis

Visualizations

Metabolic Pathway of Quinidine

Quinidine_Metabolism Quinidine Quinidine ODesmethyl_Quinidine This compound (6'-hydroxycinchonine) Quinidine->ODesmethyl_Quinidine CYP-mediated O-demethylation Metabolite_X Other Metabolites Quinidine->Metabolite_X Other metabolic pathways

Caption: Metabolic conversion of quinidine to this compound.

Experimental Workflow for In Vitro Electrophysiology

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Dissect Canine Purkinje Fibers B Mount Fibers in Tissue Bath A->B D Impale Fibers with Microelectrodes B->D C Prepare Tyrode's Solution and Drug Dilutions E Record Baseline Action Potentials (various BCLs) D->E F Superfuse with This compound E->F G Record Action Potentials Post-Drug Application F->G H Measure Vmax, APD90, and identify EADs G->H I Compare Baseline and Post-Drug Data H->I J Statistical Analysis I->J

Caption: Workflow for studying this compound's electrophysiological effects.

References

O-Desmethyl Quinidine: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Quinidine (B1679956) (ODMQ) is a primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, quinidine. While structurally similar to its parent compound, ODMQ exhibits distinct pharmacokinetic and pharmacodynamic properties that contribute to the overall therapeutic and toxicological profile of quinidine. This technical guide provides a comprehensive overview of the mechanism of action of O-Desmethyl Quinidine, focusing on its effects on cardiac ion channels and metabolic enzymes. Detailed experimental protocols and collated quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

Quinidine, a derivative of the cinchona alkaloid, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic efficacy is primarily attributed to its action as a Class Ia antiarrhythmic agent, modulating cardiac action potentials through the blockade of sodium and potassium channels.[1][2] Upon administration, quinidine undergoes extensive hepatic metabolism, giving rise to several metabolites, with this compound (ODMQ) being one of the most significant.[3] Understanding the mechanism of action of ODMQ is crucial for a complete comprehension of quinidine's clinical effects, including its therapeutic window and potential for adverse events.

Core Mechanism of Action

This compound shares the fundamental mechanism of action of its parent compound, quinidine, classifying it as a Class Ia antiarrhythmic agent. Its primary effects are exerted through the modulation of ion channels responsible for the cardiac action potential.

Cardiac Electrophysiology

ODMQ, like quinidine, exerts its antiarrhythmic effects by blocking both sodium and potassium channels in cardiomyocytes. This dual action leads to a prolongation of the action potential duration (APD) and a decrease in the maximum rate of depolarization (Vmax).[4][5]

  • Sodium Channel Blockade: ODMQ blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade reduces the slope of Phase 0 (decreased Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[6][7] The sodium channel blocking effect of Class Ia antiarrhythmics is use-dependent, meaning the degree of block increases with higher heart rates.[6]

  • Potassium Channel Blockade: ODMQ also blocks several potassium currents, most notably the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[8] Blockade of IKr prolongs the repolarization phase (Phase 3) of the action potential, leading to an increased effective refractory period (ERP) and a prolonged QT interval on the electrocardiogram (ECG).[5][9] It is this action that contributes to both the therapeutic antiarrhythmic effect and the potential pro-arrhythmic risk (Torsades de Pointes).[8]

Enzyme Inhibition

Beyond its effects on ion channels, this compound is a known inhibitor of cytochrome P450 enzymes, particularly CYP2D6.[6] This inhibition can lead to significant drug-drug interactions when co-administered with other drugs that are substrates for this enzyme.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, with comparisons to its parent compound, quinidine, where available.

Table 1: Inhibitory Activity on Cytochrome P450 2D6

CompoundParameterValue (µM)SpeciesSystemReference
This compound Ki0.43 - 2.3HumanYeast Microsomes[6]
QuinidineKi0.027HumanYeast Microsomes[6]

Table 2: Electrophysiological Effects on Cardiac Action Potential

CompoundConcentration (µM)Effect on VmaxEffect on APD90TissueReference
This compound 10Significant DepressionSignificant ProlongationCanine Purkinje Fibers[4]
Quinidine10Significant DepressionSignificant ProlongationCanine Purkinje Fibers[4]

Table 3: hERG (IKr) Channel Blockade

CompoundParameterValue (µM)Cell LineReference
QuinidineIC500.8 ± 0.1Ltk- cells[10]
QuinidineIC503.00 ± 0.03Xenopus oocytes[10]
This compoundIC50Data not available

Table 4: Pharmacokinetic Parameters in Rabbits

ParameterThis compoundQuinidineReference
Terminal half-life (t1/2β) (min)65.4 ± 34.4132.4 ± 27.1[11]
Volume of distribution (Vdβ)Approx. 1/2 of Quinidine's value-[11]
Total body clearanceSimilar to Quinidine-[11]

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

This protocol is adapted from standard electrophysiological techniques and can be used to assess the effects of this compound on specific cardiac ion currents (e.g., INa, IKr).[4][12]

Objective: To measure the effect of ODMQ on the current amplitude and kinetics of a specific ion channel expressed in a suitable cell line (e.g., HEK293 cells stably expressing hNav1.5 or hERG).

Materials:

  • HEK293 cells stably expressing the ion channel of interest

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure. Once in close proximity, release the pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Switch to voltage-clamp mode.

    • Apply a specific voltage protocol to elicit the ion current of interest. For example, to measure INa, hold the cell at a hyperpolarized potential (e.g., -120 mV) and then apply a depolarizing step to various test potentials.

    • Record baseline currents in the absence of the drug.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Record the currents in the presence of ODMQ until a steady-state block is achieved.

  • Data Analysis: Measure the peak current amplitude in the absence and presence of different concentrations of ODMQ. Calculate the percentage of block and plot a concentration-response curve to determine the IC50 value.

CYP2D6 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound on CYP2D6 activity in human liver microsomes.[13][14]

Objective: To determine the IC50 value of ODMQ for the inhibition of CYP2D6-mediated metabolism of a probe substrate.

Materials:

  • Human liver microsomes (HLM)

  • CYP2D6 probe substrate (e.g., Dextromethorphan or a fluorogenic substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • This compound

  • Positive control inhibitor (e.g., Quinidine)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ODMQ and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

  • Incubation Mixture: In each well of the microplate, prepare the incubation mixture containing:

    • Human liver microsomes

    • Potassium phosphate buffer

    • Varying concentrations of this compound or the positive control. Include a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a strong acid).

  • Detection: Measure the fluorescence of the formed metabolite using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of ODMQ relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the ODMQ concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway

Class_Ia_Antiarrhythmic_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (Nav1.5) Phase0 Phase 0 Depolarization (Decreased Vmax) Na_channel->Phase0 Inhibits K_channel Delayed Rectifier K+ Channel (hERG/IKr) Phase3 Phase 3 Repolarization (Prolonged APD) K_channel->Phase3 Inhibits ODMQ This compound ODMQ->Na_channel Blocks ODMQ->K_channel Blocks

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow

Electrophysiology_Workflow start Start: Cell Culture (e.g., HEK293 with target channel) patch Whole-Cell Patch Clamp Configuration start->patch baseline Record Baseline Ion Currents patch->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app drug_rec Record Ion Currents in Presence of ODMQ drug_app->drug_rec analysis Data Analysis: % Inhibition vs. [ODMQ] drug_rec->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Experimental workflow for determining the IC50 of ODMQ on an ion channel.

Metabolic Pathway

Quinidine_Metabolism cluster_legend Legend Quinidine Quinidine ODMQ This compound (Active Metabolite) Quinidine->ODMQ O-demethylation Other_Metabolites Other Metabolites (e.g., 3-Hydroxyquinidine) Quinidine->Other_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 (Liver) Parent Parent Drug Metabolite Active Metabolite Enzyme Metabolizing Enzyme

Caption: Metabolic pathway of Quinidine to this compound.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the electrophysiological and enzymatic effects of its parent drug, quinidine. Its mechanism of action, centered on the blockade of cardiac sodium and potassium channels, mirrors that of a Class Ia antiarrhythmic agent. Furthermore, its inhibitory effect on CYP2D6 underscores the potential for clinically relevant drug-drug interactions. The data and protocols presented in this guide offer a foundational resource for further investigation into the nuanced pharmacology of this compound. A more complete understanding of its quantitative effects on a broader range of ion channels and its pharmacokinetic profile in humans will be instrumental in optimizing the therapeutic use of quinidine and in the development of safer and more effective antiarrhythmic drugs.

References

O-Desmethyl Quinidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Quinidine (B1679956), also known as 6'-hydroxycinchonine or Cupreidine, is a primary active metabolite of the antiarrhythmic drug quinidine and the antimalarial agent quinine. First identified as a product of quinidine metabolism, this compound has garnered interest for its own pharmacological activities, including its effects on cardiac ion channels and potential antiarrhythmic properties. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to O-Desmethyl Quinidine. It includes detailed experimental protocols for its synthesis and quantification, a summary of its known pharmacological effects with quantitative data presented in tabular format, and a discussion of its mechanism of action, including its interaction with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in quinidine and its metabolites.

Discovery and History

The history of this compound is intrinsically linked to the study of quinidine metabolism. While quinidine, a stereoisomer of quinine, has been used for its antiarrhythmic properties since the early 20th century, the understanding of its biotransformation and the identification of its metabolites occurred gradually over several decades.

Early research into the fate of quinidine in the body laid the groundwork for the eventual discovery of its metabolites. A pivotal moment in the elucidation of quinidine metabolism came in the mid-20th century. While a specific seminal paper detailing the absolute first discovery of this compound is not readily apparent in modern databases, the work of Brodie and his colleagues in the early 1950s was fundamental in establishing the metabolic pathways of many drugs, including the hydroxylation and demethylation of xenobiotics. The identification of hydroxylated and demethylated metabolites of quinidine, such as this compound, would have emerged from this era of pioneering drug metabolism research.

A significant milestone in the specific study of this metabolite was the development of a method for its partial synthesis. In 1979, a publication detailed a method for the synthesis of 6'-hydroxycinchonine by demethylating quinidine using boron tribromide in dichloromethane (B109758).[1] This synthetic route provided a means to produce the compound in a controlled manner, facilitating further pharmacological and toxicological investigations. This research also highlighted the antiarrhythmic potential of this compound, finding its potency to be equivalent to that of the parent drug, quinidine, in an animal model, but with lower acute toxicity.[1]

Physicochemical Properties

PropertyValueReference
Chemical Name 4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
Synonyms This compound, 6'-hydroxycinchonine, Cupreidine
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol
Appearance White to yellow solid
Purity (by HPLC) ≥95%
Storage Store at 2-8°C for long-term storage

Experimental Protocols

Synthesis of this compound (6'-hydroxycinchonine)

This protocol is adapted from the method described in the Journal of Medicinal Chemistry, 1979.[1]

Materials:

  • Quinidine

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (B129727) (MeOH)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

  • Cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography equipment (e.g., silica (B1680970) gel column)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve quinidine in anhydrous dichloromethane.

  • Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide: Slowly add a solution of boron tribromide in anhydrous dichloromethane to the cooled quinidine solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -75 °C during the addition.

  • Reaction: Stir the reaction mixture at -75 °C for 2 hours.

  • Quenching: Slowly add methanol to the reaction mixture to quench the excess boron tribromide. Allow the mixture to warm to room temperature.

  • Workup:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a minimal amount of methanol.

    • Neutralize the solution with concentrated ammonium hydroxide.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 6'-hydroxycinchonine.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Quantification of this compound in Human Plasma by HPLC-UV

This protocol is a generalized procedure based on common HPLC methods for the analysis of quinidine and its metabolites. A specific validated method for this compound should be developed and validated according to regulatory guidelines.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 25 mM, pH 3.5)

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Human plasma samples

  • Protein precipitation agent (e.g., acetonitrile or perchloric acid)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).

    • Spike blank human plasma with known concentrations of this compound to prepare calibration standards and QC samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard solution in acetonitrile.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and 25 mM phosphate buffer (pH 3.5) (e.g., 15:85 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: Monitor the absorbance at a suitable wavelength (e.g., 235 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Electrophysiological Analysis of this compound on Cardiac Ion Channels (Whole-Cell Patch Clamp)

This is a general protocol for assessing the effect of this compound on a specific cardiac ion channel, such as the hERG (Kv11.1) potassium channel, expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the cardiac ion channel of interest.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Voltage Protocol: Apply a voltage protocol specific for the ion channel of interest to elicit the ionic current. For hERG channels, a typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Drug Application:

    • Record baseline currents in the absence of the drug.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound (final DMSO concentration should be ≤ 0.1%).

    • Record the currents in the presence of the compound until a steady-state effect is reached.

    • Perform a washout by perfusing with the drug-free extracellular solution.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of this compound.

    • Calculate the percentage of current inhibition at each concentration.

    • Construct a concentration-response curve and determine the IC₅₀ value.

Pharmacological Data

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been studied in rabbits, providing comparative data with its parent compound, quinidine.

Table 1: Comparative Pharmacokinetic Parameters of Quinidine and this compound in Rabbits [2]

ParameterQuinidineThis compound
Terminal Half-life (t½β) 132.4 ± 27.1 min65.4 ± 34.4 min
Volume of Distribution (Vdβ) Approx. 2-fold higher than this compound-
Intercompartmental Distribution Ratio (k₁₂/k₂₁) Approx. 4-fold higher than this compound-
Total Body Clearance Similar to this compoundSimilar to Quinidine

These data suggest that this compound has a shorter half-life and a smaller volume of distribution compared to quinidine in rabbits, which can be attributed to its greater polarity and water solubility.[2]

In Vitro Electrophysiological Effects

Studies on isolated canine Purkinje fibers have demonstrated that this compound, like quinidine, has significant effects on cardiac action potentials.

Table 2: Effects of this compound (10 µM) on Canine Purkinje Fiber Action Potential Parameters

ParameterEffect
Maximum upstroke velocity (Vmax) Depression, greatest at short basic cycle lengths (BCLs)
Action Potential Duration at 90% repolarization (APD₉₀) Significant prolongation, greatest at long BCLs
Early Afterdepolarizations (EADs) Induced at long BCLs

These findings indicate that this compound possesses Class Ia antiarrhythmic properties, similar to quinidine, by affecting both sodium and potassium currents.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, as a metabolite of quinidine, is believed to be the blockade of cardiac ion channels.

Ion Channel Blockade

Similar to its parent compound, this compound is expected to block fast inward sodium channels (INa) and various potassium channels (including IKr, IKs, and IK1).

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 Hepatic Metabolism ODMQ This compound CYP3A4->ODMQ O-demethylation

Caption: Metabolic conversion of Quinidine to this compound by CYP3A4.

The blockade of sodium channels leads to a decrease in the rate of depolarization (Phase 0) of the cardiac action potential, slowing conduction velocity. The blockade of potassium channels prolongs the repolarization phase (Phase 3), leading to an increased action potential duration and effective refractory period.

Action_Potential_Effect cluster_0 Cardiac Action Potential cluster_1 This compound Effects Phase 0\n(Depolarization) Phase 0 (Depolarization) Phase 1\n(Early Repolarization) Phase 1 (Early Repolarization) Phase 0\n(Depolarization)->Phase 1\n(Early Repolarization) Phase 2\n(Plateau) Phase 2 (Plateau) Phase 1\n(Early Repolarization)->Phase 2\n(Plateau) Phase 3\n(Repolarization) Phase 3 (Repolarization) Phase 2\n(Plateau)->Phase 3\n(Repolarization) Phase 4\n(Resting Potential) Phase 4 (Resting Potential) Phase 3\n(Repolarization)->Phase 4\n(Resting Potential) Block_Na Blocks Fast Na+ Channels Block_Na->Phase 0\n(Depolarization) Decreases slope Block_K Blocks K+ Channels Block_K->Phase 3\n(Repolarization) Prolongs duration

Caption: Effect of this compound on the cardiac action potential phases.

Intracellular Signaling

Beyond direct ion channel modulation, evidence suggests that quinidine and related compounds may influence intracellular signaling pathways. A study has shown that quinidine can inhibit the release of calcium from intracellular stores by blocking the binding of inositol (B14025) 1,4,5-trisphosphate (IP₃) to its receptor. This suggests a potential role for this compound in modulating calcium-dependent signaling cascades.

Intracellular_Signaling GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response ODMQ O-Desmethyl Quinidine ODMQ->ER Inhibits IP₃ binding

Caption: Potential mechanism of this compound in modulating intracellular calcium signaling.

Further research is required to fully elucidate the impact of this compound on other intracellular signaling pathways, such as those involving protein kinase C (PKC) and cyclic AMP (cAMP), which are known to be modulated by various cardiovascular drugs.

Conclusion

This compound is a pharmacologically active metabolite of quinidine with demonstrated effects on cardiac electrophysiology. Its discovery and synthesis have enabled a more detailed investigation of its properties, revealing a profile similar to that of a Class Ia antiarrhythmic agent. While its clinical significance in the context of quinidine therapy is still under investigation, this compound represents an important molecule for researchers in cardiovascular pharmacology and drug development. The experimental protocols and data summarized in this guide provide a valuable resource for further exploration of this compound and its potential therapeutic applications. Future research should focus on a more precise determination of its historical discovery, the development of fully validated analytical methods, and a deeper understanding of its interactions with a broader range of intracellular signaling pathways.

References

An In-Depth Technical Guide to O-Desmethyl Quinidine (CAS Number: 70877-75-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956), also known as 6'-hydroxycinchonine or Cupreidine, is a primary active metabolite of quinidine, a well-known Class Ia antiarrhythmic agent.[1] With the CAS number 70877-75-7, this compound has garnered interest for its own pharmacological activities, including antiarrhythmic properties and potential for reducing muscle cramps.[2][3] This technical guide provides a comprehensive overview of O-Desmethyl Quinidine, covering its chemical properties, biological activities, synthesis, and analytical methodologies, with a focus on data presentation and detailed experimental insights to support research and development efforts.

Chemical and Physical Properties

This compound is a derivative of quinidine where the methoxy (B1213986) group at the 6' position of the quinoline (B57606) ring is replaced by a hydroxyl group. This structural modification results in a more polar compound compared to its parent drug.

PropertyValueReference(s)
CAS Number 70877-75-7[3]
Molecular Formula C₁₉H₂₂N₂O₂[3]
Molecular Weight 310.39 g/mol [3]
IUPAC Name (S)---INVALID-LINK--methanol
Synonyms 6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine[4]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Biological Activity and Pharmacology

This compound exhibits notable biological activities, primarily related to its effects on ion channels and cardiac electrophysiology.

Antiarrhythmic Effects

As a metabolite of quinidine, this compound contributes to the overall antiarrhythmic effect of the parent drug.[5] It has been shown to affect cardiac action potentials, specifically by prolonging the action potential duration (APD). In studies using canine Purkinje fibers, this compound, at a concentration of 10 µM, caused a significant prolongation of the APD90 (action potential duration at 90% repolarization), particularly at longer basic cycle lengths.[5] This effect on repolarization is a key characteristic of Class Ia antiarrhythmic agents and suggests that this compound itself possesses intrinsic antiarrhythmic properties.[5]

Effects on Muscle Cramps

Preclinical studies have indicated that this compound may be effective in reducing the frequency of muscle cramps. In a rat model of spinal cord injury, administration of this compound was shown to decrease the incidence of cramps, suggesting a potential therapeutic application beyond its cardiac effects.[2]

Pharmacokinetics

A comparative pharmacokinetic study in rabbits revealed differences in the disposition of this compound compared to quinidine.[6] Following intravenous administration, this compound exhibited a slower distribution phase and a smaller volume of distribution, likely due to its increased polarity.[6] The terminal half-life was found to be shorter than that of quinidine.[6]

Pharmacokinetic ParameterThis compoundQuinidineSpeciesReference
Terminal Half-life (t½)65.4 ± 34.4 min132.4 ± 27.1 minRabbit[6]
Volume of Distribution (Vdβ)Approx. 50% of Quinidine's Vdβ-Rabbit[6]
Total Body ClearanceSimilar to Quinidine-Rabbit[6]
Enzyme Inhibition

This compound has been shown to be a potent inhibitor of certain drug-metabolizing enzymes. It exhibits inhibitory activity against human and rat liver microsomes with a reported IC50 value of 1 µM.[4] Furthermore, it has been found to inhibit cardiac enzymes with an IC50 of 0.4 µM, indicating its potential for drug-drug interactions.[4]

Experimental Protocols

Synthesis of this compound (6'-Hydroxycinchonine)

Synthesis_Workflow Quinidine Quinidine Demethylation O-Demethylation Reaction (e.g., using BBr₃ or other demethylating agents) Quinidine->Demethylation Purification Purification (e.g., Chromatography) Demethylation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization ODQ This compound Characterization->ODQ

Figure 1: Conceptual workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of this compound in biological matrices or for purity assessment. While a specific validated method for this compound is not widely published, a general approach based on methods for quinidine can be adapted and validated according to ICH guidelines.

4.2.1. Conceptual HPLC Method Development Workflow

HPLC_Method_Development SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Chromatography Chromatographic Separation (C18 column, Mobile Phase Optimization) SamplePrep->Chromatography Detection UV Detection (Wavelength Selection) Chromatography->Detection Validation Method Validation (Linearity, Accuracy, Precision) Detection->Validation Quantification Quantification Validation->Quantification

Figure 2: Workflow for HPLC method development and validation.

4.2.2. Example HPLC Conditions (to be optimized and validated)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient or isocratic elution can be explored.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL

  • Temperature: Ambient or controlled (e.g., 25°C)

Validation Parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

In Vitro Electrophysiology: Patch-Clamp Technique

To investigate the effects of this compound on cardiac ion channels, the whole-cell patch-clamp technique is employed on isolated cardiomyocytes.

4.3.1. Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow CellIsolation Isolation of Cardiomyocytes Patching Whole-Cell Patch-Clamp Configuration CellIsolation->Patching Baseline Baseline Current Recording Patching->Baseline DrugApplication Application of this compound Baseline->DrugApplication Recording Recording of Ion Channel Currents DrugApplication->Recording Analysis Data Analysis (e.g., current-voltage relationship, channel kinetics) Recording->Analysis Ion_Channel_Modulation cluster_effects Electrophysiological Effects ODQ This compound K_Channel Potassium Channels (e.g., IKr, IKs) ODQ->K_Channel Inhibition Na_Channel Sodium Channels (INa) ODQ->Na_Channel Inhibition (inferred) Ca_Channel Calcium Channels (ICaL) ODQ->Ca_Channel Inhibition (inferred) Prolonged_APD Prolonged Action Potential Duration K_Channel->Prolonged_APD Decreased_Upstroke Decreased Phase 0 Upstroke Na_Channel->Decreased_Upstroke

References

An In-Depth Technical Guide to O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956), also known as Cupreidine or 6'-hydroxycinchonine, is a primary and pharmacologically active metabolite of quinidine, a class Ia antiarrhythmic agent. As a metabolite, its presence and activity can contribute to both the therapeutic and adverse effects observed during quinidine therapy. Understanding the physicochemical properties, synthesis, analytical quantification, and biological activity of O-Desmethyl Quinidine is crucial for a comprehensive evaluation of quinidine's overall pharmacological profile and for the development of new chemical entities with similar mechanisms of action. This guide provides a detailed overview of the core technical aspects of this compound.

Physicochemical Properties

This compound is a solid substance, appearing as white to yellow or pale yellow. Its fundamental chemical and physical properties are summarized below.

PropertyValueReferences
Molecular Formula C₁₉H₂₂N₂O₂[1][2]
Molecular Weight 310.39 g/mol [2]
CAS Number 70877-75-7[2]
Appearance White to yellow solid[3][4]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[3]

Synthesis of this compound

This compound can be synthesized from its parent compound, quinidine, through a demethylation reaction. A common laboratory-scale method involves the use of a Lewis acid, such as anhydrous aluminum trichloride (B1173362), in a suitable solvent. The following protocol is adapted from a similar demethylation of quinine (B1679958).

Experimental Protocol: Demethylation of Quinidine

Materials:

  • Quinidine

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dried methylene (B1212753) chloride (CH₂Cl₂)

  • Nitrogen gas (N₂)

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve quinidine in dried methylene chloride in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0°C using an ice bath.

  • Gradually add a molar excess (e.g., 4 equivalents) of anhydrous aluminum trichloride to the solution over a period of 4 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for up to 24 hours.

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.

  • Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N sodium hydroxide.

  • Separate the aqueous and organic layers. Discard the organic layer.

  • Adjust the pH of the aqueous phase to 8-9 with 1 N hydrochloric acid to induce the precipitation of this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization or column chromatography. The purified product should be dried over anhydrous sodium sulfate.

This protocol is based on the demethylation of quinine and may require optimization for this compound synthesis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices or as a pure substance is typically achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.

Experimental Protocol: RP-HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific column and desired separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or fluorescence detection.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is typically required.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Pharmacological Activity and Mechanism of Action

This compound is an active metabolite that shares some of the electrophysiological properties of its parent compound, quinidine. It has been shown to affect cardiac ion channels, which is the basis of its antiarrhythmic and potentially proarrhythmic effects.

In Vitro Electrophysiological Effects

Studies on canine Purkinje fibers have demonstrated that this compound, at a concentration of 10 µM, exerts effects on the cardiac action potential.[1]

ParameterEffect of this compound (10 µM)
Maximum upstroke velocity (Vmax) Depression, most significant at short basic cycle lengths (BCL)
Action Potential Duration at 90% repolarization (APD90) Prolongation, most significant at long BCL
Early Afterdepolarizations (EADs) Can be induced at long BCL

These effects suggest that this compound, similar to quinidine, blocks cardiac sodium and potassium channels. The depression of Vmax is indicative of sodium channel blockade, while the prolongation of APD90 points to the inhibition of potassium currents.[1]

Pharmacokinetics

A comparative pharmacokinetic study in rabbits revealed differences in the distribution and elimination of this compound compared to quinidine.[2]

Pharmacokinetic ParameterThis compoundQuinidine
Terminal Half-life (t₁/₂) (min) 65.4 ± 34.4132.4 ± 27.1
Volume of Distribution (Vdβ) Approximately half that of quinidine-
k₁₂/k₂₁ ratio Approximately one-fourth that of quinidine-
Total Body Clearance Similar to quinidine-

The data suggests that this compound has a shorter terminal half-life and a smaller volume of distribution than quinidine in this animal model.[2]

Visualizations

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Isolation cluster_4 Purification Quinidine Quinidine in CH₂Cl₂ AlCl3 Anhydrous AlCl₃ N2 Nitrogen Atmosphere IceBath 0°C Ice Bath Stirring Stir at 0°C (4h) then RT (24h) AlCl3->Stirring Quench Quench with H₂O Stirring->Quench Basify Adjust to pH 11-12 (NaOH) Quench->Basify Acidify Adjust to pH 8-9 (HCl) Basify->Acidify Precipitate Precipitation of Product Acidify->Precipitate Purification Filtration and Purification Precipitate->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via demethylation of quinidine.

Analytical Workflow (HPLC)

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Biological or Pure Sample Extraction Protein Precipitation/ Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Proposed Mechanism of Action on Cardiac Ion Channels

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Cellular Outcome ODQ This compound NaChannel Voltage-gated Na+ Channels ODQ->NaChannel Blockade KChannel Delayed Rectifier K+ Channels ODQ->KChannel Blockade Vmax Decrease in Vmax (Slower Conduction) NaChannel->Vmax APD Prolongation of APD90 (Delayed Repolarization) KChannel->APD Outcome Modulation of Cardiac Action Potential Vmax->Outcome APD->Outcome

Caption: Proposed mechanism of this compound's action on cardiac ion channels.

References

The Relationship Between Cupreidine and Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cupreidine (B22110), the 6'-hydroxy analog of quinidine (B1679956), represents a significant point of interest for researchers in pharmacology and drug development. Structurally, it is the O-demethylated form of quinidine, a well-known Class Ia antiarrhythmic agent. This relationship extends to its pharmacological activity, where cupreidine exhibits antiarrhythmic potency equivalent to quinidine but with a markedly improved safety profile. Notably, cupreidine demonstrates significantly lower acute toxicity and fewer adverse hemodynamic effects, such as hypotension and bradycardia. This guide provides an in-depth analysis of the core structural, metabolic, and pharmacological relationships between these two cinchona alkaloids, presenting comparative data and experimental methodologies relevant to their study.

Structural Relationship and Stereochemistry

Cupreidine and quinidine are closely related alkaloids derived from the cinchona tree. Their core structure consists of a quinoline (B57606) ring linked to a quinuclidine (B89598) bicyclic system.

Chemical Structures

The fundamental difference between the two molecules lies in the substituent at the 6' position of the quinoline ring. Quinidine possesses a methoxy (B1213986) (-OCH₃) group, whereas cupreidine has a hydroxyl (-OH) group.[1] This makes cupreidine (also known as O-desmethylquinidine) the direct O-demethylated analog of quinidine.[2] Both compounds share the same stereochemical configuration. Quinidine itself is a diastereomer of quinine.[3][4]

Physicochemical Properties

The substitution of a methoxy group with a more polar hydroxyl group alters the physicochemical properties of cupreidine relative to quinidine, which can influence its pharmacokinetic profile, such as its volume of distribution.[5]

PropertyQuinidineCupreidine
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol4-[(S)-hydroxy[(2R,4S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-yl]methyl]quinolin-6-ol
Molecular Formula C₂₀H₂₄N₂O₂C₁₉H₂₂N₂O₂
Molecular Weight 324.42 g/mol [6]310.39 g/mol
CAS Number 56-54-2[6]70877-75-7[2]
Melting Point ~174-175 °C (Anhydrous)~184-190 °C
LogP 3.44[7]Data not available

Metabolic and Synthetic Relationship

Cupreidine is recognized as a metabolite of cinchona alkaloids. Quinidine undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (notably CYP3A4), which hydroxylate the molecule to form active compounds such as 3-hydroxy-quinidine.[3][8] The O-demethylation of quinidine to cupreidine is a recognized metabolic pathway.

G Quinidine Quinidine (6'-methoxycinchonine) Metabolism Hepatic Metabolism (CYP-mediated O-demethylation) Quinidine->Metabolism Cupreidine Cupreidine (6'-hydroxycinchonine) (O-Desmethylquinidine) Metabolism->Cupreidine

Caption: Metabolic conversion of quinidine to cupreidine.

Comparative Pharmacological Profile

While structurally similar, the key value of cupreidine lies in its distinct pharmacological profile compared to its parent compound.

Mechanism of Action

Like quinidine, cupreidine functions as a Class Ia antiarrhythmic agent. The primary mechanism of action for this class is the blockade of the fast inward sodium current (INa) in cardiomyocytes.[8][9] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby reducing myocardial excitability and conduction velocity.[10][11] Additionally, these agents are known to block several repolarizing potassium currents (IKr, IKs), which prolongs the action potential duration and contributes to the prolonged QT interval seen on an ECG.[8][9]

G cluster_drug Quinidine / Cupreidine cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Drug Quinidine / Cupreidine INa Fast Na+ Channel (INa) Drug->INa Blocks IK K+ Channels (IKr, IKs) Drug->IK Blocks Phase0 Decrease Phase 0 Depolarization Rate INa->Phase0 Governs APD Prolong Action Potential Duration (APD) IK->APD Governs Repolarization

Caption: Mechanism of action for Class Ia antiarrhythmics.

Comparative Potency and Toxicity

Studies in animal models have been crucial for differentiating the therapeutic index of cupreidine and quinidine.

ParameterQuinidineCupreidineAnimal ModelReference
Antiarrhythmic Potency EquivalentEquivalentMice[1]
ED₅₀ (Aconitine Arrhythmia) 60.1 µmol/kgData not directly stated, but potency deemed equivalentMice[12]
Acute Toxicity (LD₅₀, IP) ~411 µmol/kg (Calculated from % decrease)857 µmol/kgMice[12]
Toxicity Profile Higher~50% less acute toxicity than quinidineMice[1]
Comparative Hemodynamic Effects

A major limitation of quinidine therapy is its adverse cardiovascular effects, including hypotension and negative inotropy. Cupreidine demonstrates a more favorable hemodynamic profile.

Hemodynamic ParameterQuinidine EffectCupreidine EffectAnimal ModelReference
Blood Pressure Marked depressionLess depressionRats[1]
Heart Rate Marked bradycardiaLess bradycardiaRats[1]
Peripheral Vasodilation SignificantSignificantly lessRats[1]
Myocardial Contractility Greater negative inotropic effectLess negative inotropic effectIsolated Rabbit Hearts[1]

Key Experimental Protocols

The differentiation between quinidine and cupreidine relies on established preclinical models of arrhythmia and hemodynamic assessment.

Aconitine-Induced Arrhythmia Model

This model is commonly used to screen for Class I antiarrhythmic activity.

Objective: To determine the effective dose (ED₅₀) of a compound required to prevent or terminate arrhythmias induced by aconitine.

Methodology:

  • Animal Model: Male mice or rats are typically used.[12][13]

  • Anesthesia: Animals are anesthetized (e.g., with urethane).[13]

  • Instrumentation: An ECG is recorded continuously (e.g., Lead II) to monitor cardiac rhythm. A venous catheter is placed for drug administration.

  • Arrhythmia Induction: A continuous infusion or bolus injection of aconitine, a sodium channel activator, is administered to induce ventricular arrhythmias, such as ventricular premature beats (VPBs) and ventricular tachycardia (VT).[13][14]

  • Drug Administration: The test compound (quinidine or cupreidine) is administered intravenously at various doses to different groups of animals prior to or after the induction of arrhythmia.[12]

  • Endpoint: The primary endpoint is the prevention of sustained arrhythmia or the conversion of the arrhythmia back to sinus rhythm. The dose at which 50% of the animals are protected (ED₅₀) is calculated.

Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the assessment of direct cardiac effects of a drug, independent of systemic neural and hormonal influences.[15]

Objective: To measure the direct effects of a compound on myocardial contractility (inotropy), heart rate (chronotropy), and coronary flow.

Methodology:

  • Animal Model: Hearts from rats or rabbits are commonly used.[1][16]

  • Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic buffer.[17]

  • Cannulation: The aorta is cannulated on the Langendorff apparatus.[18]

  • Retrograde Perfusion: A warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely down the aorta at a constant pressure. This forces the aortic valve to close and directs the perfusate into the coronary arteries, thus sustaining the heart.[18]

  • Data Acquisition:

    • A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and the rates of pressure change (+/- dP/dt).[19]

    • Heart rate is derived from the pressure recordings or a concurrent ECG.

    • Coronary flow can be measured by collecting the effluent from the heart.

  • Drug Administration: After a stabilization period, quinidine or cupreidine is added to the perfusate at various concentrations to establish a dose-response curve for its effects on hemodynamic parameters.[1]

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Conclusion

The relationship between cupreidine and quinidine is a clear example of how minor structural modifications can lead to significant changes in a drug's therapeutic index. Cupreidine, as the O-demethylated analog of quinidine, retains the desired Class Ia antiarrhythmic activity while shedding a substantial portion of the adverse hemodynamic and toxic effects that have limited the clinical use of quinidine. This favorable profile makes cupreidine and its derivatives compelling candidates for further investigation and development as safer alternatives in the management of cardiac arrhythmias. The experimental protocols detailed herein provide a robust framework for the continued preclinical evaluation of such novel antiarrhythmic agents.

References

O-Desmethyl Quinidine: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Pharmacology, Metabolism, and Therapeutic Potential of a Key Quinidine (B1679956) Metabolite

Abstract

O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary and pharmacologically active metabolite of the class I antiarrhythmic drug, quinidine. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its chemical synthesis, pharmacological activities, metabolic pathways, and potential therapeutic applications. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering organized quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further investigation and development of this compound.

Introduction

Quinidine, a cinchona alkaloid, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical use is, however, accompanied by a complex pharmacokinetic profile and a range of adverse effects. The metabolism of quinidine leads to the formation of several metabolites, among which this compound is of significant interest due to its own intrinsic biological activity. Understanding the properties and actions of this compound is crucial for a complete comprehension of the overall pharmacological and toxicological profile of its parent drug. Furthermore, the individual characteristics of this metabolite suggest that it could be explored as a therapeutic agent in its own right. This review consolidates the available technical information on this compound to support and guide future research and development efforts.

Chemical Properties and Synthesis

This compound is structurally similar to quinidine, with the notable absence of a methyl group on the quinoline (B57606) ring's methoxy (B1213986) moiety.

PropertyValue
IUPAC Name (S)-(6-hydroxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
CAS Number 70877-75-7
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol
Appearance Pale Yellow to Light Yellow Solid
Synonyms 6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine

Synthesis: A partial synthesis of 6'-hydroxycinchonine has been reported. The synthesis is a critical aspect for obtaining the pure compound for dedicated pharmacological and toxicological evaluation, independent of its formation from quinidine in vivo.

Pharmacology

Antiarrhythmic Activity

This compound exhibits antiarrhythmic properties, although it is generally less potent than its parent compound, quinidine.

Quantitative Data on Antiarrhythmic Activity:

ParameterValueSpeciesExperimental Model
ED₅₀ 910 µmol/kgMouseAconitine-induced arrhythmia

Experimental Protocol: Aconitine-Induced Arrhythmia Model in Mice

The aconitine-induced arrhythmia model is a standard preclinical screen for potential antiarrhythmic drugs, particularly those with sodium channel blocking activity.

G cluster_0 Experimental Workflow Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Vehicle or This compound Aconitine (B1665448) Infusion Aconitine Infusion Drug Administration->Aconitine Infusion Induction of arrhythmia ECG Monitoring ECG Monitoring Aconitine Infusion->ECG Monitoring Continuous recording Data Analysis Data Analysis ECG Monitoring->Data Analysis Determine onset of arrhythmias and ED50

Aconitine-Induced Arrhythmia Experimental Workflow

  • Animal Preparation: Male mice are used for the study.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally at various doses to different groups of mice.

  • Aconitine Infusion: After a set period following drug administration, a continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias.

  • ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Data Analysis: The dose of this compound that protects 50% of the animals from aconitine-induced arrhythmias (ED₅₀) is calculated.

Effects on Cardiac Ion Channels

The antiarrhythmic effects of this compound are likely mediated through its interaction with cardiac ion channels. While specific patch-clamp data for this compound is limited, studies on its parent compound, quinidine, provide insights into its potential mechanisms. Quinidine is known to block several key cardiac ion channels.

Electrophysiological Effects of Quinidine (as a proxy for potential effects of its metabolite):

  • Sodium Channels (INa): Blocks the fast inward sodium current, slowing the upstroke of the cardiac action potential.

  • Potassium Channels (IKr, IKs): Blocks the rapid and slow components of the delayed rectifier potassium current, prolonging the action potential duration.

  • Calcium Channels (ICa): Can block L-type calcium channels.

Further electrophysiological studies, such as patch-clamp analysis on isolated cardiomyocytes, are necessary to delineate the precise ion channel blocking profile of this compound.

Effects on Skeletal Muscle

This compound has been reported to reduce the frequency of muscle cramps in a rat model of spinal cord injury. The mechanism underlying this effect is not fully understood but may be related to the known effects of cinchona alkaloids on skeletal muscle physiology.

Potential Mechanisms of Action on Skeletal Muscle:

Studies on quinine (B1679958) suggest that it interferes with the excitation-contraction coupling in skeletal muscle by affecting calcium handling within the muscle cell. Specifically, it has been shown to inhibit calcium accumulation by the sarcoplasmic reticulum. This modulation of intracellular calcium may contribute to the reduction of muscle hyperexcitability that leads to cramps.

A recent study on quinine has also revealed that it can inhibit myogenic differentiation by disrupting the AKT signaling pathway. This pathway is crucial for muscle growth and regeneration.

G cluster_0 Quinine's Effect on Myogenic Differentiation Quinine Quinine AKT AKT Quinine->AKT inhibits Myogenic_Differentiation Myogenic_Differentiation AKT->Myogenic_Differentiation promotes Muscle_Regeneration Muscle_Regeneration Myogenic_Differentiation->Muscle_Regeneration

Quinine's inhibitory effect on the AKT signaling pathway.

While this finding is for quinine, it opens an avenue for investigating whether this compound shares this property and if this mechanism is related to its effects on muscle cramps.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied in rabbits, providing valuable preclinical data.

Pharmacokinetic Parameters of this compound in Rabbits:

ParameterThis compoundQuinidine
Terminal Half-life (t₁/₂) 65.4 ± 34.4 min132.4 ± 27.1 min
Volume of Distribution (Vdβ) Approx. 50% of Quinidine's Vdβ-
Total Body Clearance Similar to Quinidine-

These findings indicate that this compound has a shorter half-life and a smaller volume of distribution compared to its parent drug in this animal model. Human pharmacokinetic data for this compound is currently limited in the publicly available literature.

Metabolism:

This compound is formed from the O-demethylation of quinidine. This metabolic reaction is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

CYP Enzymes Involved in Quinidine Metabolism:

  • CYP3A4: This is a major enzyme responsible for the metabolism of quinidine, including its hydroxylation.

  • CYP2D6: While quinidine is a potent inhibitor of CYP2D6, some studies suggest that certain mutated forms of CYP2D6 can metabolize quinidine to this compound. The precise contribution of different CYP isoenzymes to the O-demethylation of quinidine in humans requires further investigation.

G cluster_1 Metabolism of Quinidine Quinidine Quinidine O_Desmethyl_Quinidine O_Desmethyl_Quinidine Quinidine->O_Desmethyl_Quinidine O-demethylation Other_Metabolites Other_Metabolites Quinidine->Other_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 CYP3A4->Quinidine Metabolizes CYP2D6 CYP2D6 CYP2D6->Quinidine Metabolizes (mutated forms)

Metabolic pathway of quinidine to this compound.

Enzyme Inhibition:

This compound is also an inhibitor of CYP2D6, although it is less potent than quinidine.

Parameter Value Enzyme
Ki (inhibition constant) 0.43 - 2.3 µMCYP2D6

Analytical Methodology

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

  • Sample Preparation:

    • Protein precipitation: Plasma samples are treated with a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Liquid-liquid extraction or solid-phase extraction (SPE) can also be used for sample clean-up and concentration.

  • Chromatographic Separation:

    • A C18 reversed-phase HPLC column is typically used.

    • The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

G cluster_2 LC-MS/MS Analytical Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Workflow for the quantification of this compound.

Discussion and Future Directions

This compound is an active metabolite of quinidine with demonstrated antiarrhythmic and potential muscle relaxant properties. The available data, primarily from preclinical studies, suggest that it has a distinct pharmacological and pharmacokinetic profile compared to its parent compound.

Key Gaps in Current Knowledge:

  • Human Pharmacokinetics: There is a significant lack of data on the pharmacokinetics of this compound in humans. Understanding its absorption, distribution, metabolism, and excretion in a clinical setting is crucial for assessing its contribution to the effects of quinidine and for any potential development as a standalone drug.

  • Detailed Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its antiarrhythmic and muscle-relaxant effects are not fully elucidated. Further research, including detailed electrophysiological and molecular biology studies, is warranted.

  • Synthesis Optimization: A readily accessible and scalable synthesis protocol for this compound would greatly facilitate further research.

Future Research Directions:

  • Conducting clinical pharmacokinetic studies to determine the plasma concentration-time profile of this compound in healthy volunteers and patients receiving quinidine.

  • Performing in-depth in vitro studies (e.g., patch-clamp) to characterize the interaction of this compound with a broad range of cardiac and skeletal muscle ion channels.

  • Investigating the effects of this compound on intracellular signaling pathways, such as the AKT pathway in skeletal muscle, to understand its molecular mechanisms of action.

  • Evaluating the efficacy and safety of this compound in relevant preclinical models of cardiac arrhythmias and muscle cramps to support its potential therapeutic development.

Conclusion

This compound is a biologically active metabolite with a pharmacological profile that warrants further investigation. While it appears to be less potent than quinidine in some respects, its distinct pharmacokinetic properties and potential for therapeutic effects in conditions like muscle cramps make it an interesting compound for drug development. This technical review has summarized the current state of knowledge and highlighted the critical areas where further research is needed to fully understand and potentially exploit the therapeutic potential of this compound.

Methodological & Application

Synthesis of O-Desmethylquinidine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

O-Desmethylquinidine, also known as cupreidine, is a primary metabolite of the antiarrhythmic drug quinidine (B1679956). It is a valuable compound in drug metabolism studies and serves as a reference standard for analytical method development. This document provides a detailed protocol for the chemical synthesis of O-Desmethylquinidine via the O-demethylation of quinidine. The described method utilizes anhydrous aluminum trichloride (B1173362) as a Lewis acid to selectively cleave the methyl ether of the quinoline (B57606) ring system. This protocol is intended to provide researchers in pharmaceutical sciences and medicinal chemistry with a practical and reproducible method for obtaining this important metabolite.

Introduction

Quinidine is a class I antiarrhythmic agent that undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. One of the principal metabolic pathways is O-demethylation, leading to the formation of O-Desmethylquinidine. The biological activity and pharmacokinetic profile of this metabolite are of significant interest in understanding the overall pharmacological and toxicological effects of quinidine. Access to pure O-Desmethylquinidine is crucial for in vitro and in vivo studies, including enzyme inhibition assays, metabolic stability assessments, and as a standard for bioanalytical methods.

While several methods for the demethylation of aryl methyl ethers exist, many are not suitable for complex molecules like quinidine due to the presence of other sensitive functional groups. Early attempts at demethylation of cinchona alkaloids using strong mineral acids at high temperatures proved unsuccessful.[1] This protocol details a milder approach using the Lewis acid aluminum trichloride, which has been successfully applied to the diastereomer, quinine (B1679958), and is adaptable for the synthesis of O-Desmethylquinidine from quinidine.[1]

Chemical Information

CompoundIUPAC NameOther NamesMolecular FormulaMolecular WeightCAS Number
Quinidine (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol-C₂₀H₂₄N₂O₂324.42 g/mol 56-54-2
O-Desmethylquinidine (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methanolCupreidine, 6'-HydroxycinchonineC₁₉H₂₂N₂O₂310.39 g/mol 70877-75-7

Experimental Protocol: O-Demethylation of Quinidine

This protocol is adapted from the successful demethylation of quinine using anhydrous aluminum trichloride.[1]

Materials:

  • Quinidine

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Dried Methylene (B1212753) Chloride (CH₂Cl₂)

  • Sodium Chloride (NaCl)

  • 1 N Sodium Hydroxide (B78521) (NaOH) solution

  • 1 N Hydrochloric Acid (HCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen gas inlet

  • Separatory funnel

  • Standard laboratory glassware for filtration and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve quinidine (1.0 equivalent) in dried methylene chloride.

    • Cool the solution to 0 °C using an ice/salt bath.

  • Addition of Lewis Acid:

    • In a separate flask, prepare a suspension of anhydrous aluminum trichloride (4.0 equivalents) in dried methylene chloride under a nitrogen atmosphere.

    • Slowly add the aluminum trichloride suspension to the stirred quinidine solution at 0 °C over a period of 4 hours.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring the reaction mixture at room temperature for up to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.

    • Transfer the mixture to a separatory funnel.

    • Adjust the pH of the aqueous layer to 11-12 by the addition of 1 N sodium hydroxide solution.

    • Separate the layers and discard the organic phase.

    • Wash the aqueous phase with methylene chloride to remove any unreacted starting material.

    • Carefully adjust the pH of the aqueous phase to 8-9 with 1 N hydrochloric acid. This will cause the product, O-Desmethylquinidine, to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Dissolve the crude product in a fresh portion of methylene chloride.

    • Dry the organic solution over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified O-Desmethylquinidine.

Expected Yield:

Based on the reported synthesis of O-desmethylquinine, a yield of approximately 68% can be anticipated.[1]

Characterization Data

The synthesized O-Desmethylquinidine should be characterized to confirm its identity and purity. The following data is based on the reported characterization of the analogous O-demethylated quinine.[1]

AnalysisExpected Results
¹H NMR Disappearance of the methoxy (B1213986) group signal (around 3.9 ppm in the starting material). Appearance of a phenolic hydroxyl proton signal.
¹³C NMR Shift of the carbon signal corresponding to the methoxy-bearing aromatic carbon.
FT-IR Appearance of a broad O-H stretching band characteristic of a phenol.
Mass Spec (LCMS-ESI) A molecular ion peak corresponding to the molecular weight of O-Desmethylquinidine (m/z [M+H]⁺ ≈ 311.2).[1]

Synthesis Workflow

SynthesisWorkflow O-Desmethylquinidine Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Quinidine Quinidine in Dried Methylene Chloride ReactionVessel Reaction at 0°C to Room Temperature (up to 24 hours) Quinidine->ReactionVessel Quench Quench with Water ReactionVessel->Quench AlCl3 Anhydrous AlCl3 (4 equivalents) AlCl3->ReactionVessel pH_Adjust1 Adjust pH to 11-12 with NaOH Quench->pH_Adjust1 Extraction Aqueous Phase Separation pH_Adjust1->Extraction pH_Adjust2 Adjust pH to 8-9 with HCl Extraction->pH_Adjust2 Precipitation Precipitation of Product pH_Adjust2->Precipitation Filtration Filtration Precipitation->Filtration Dissolution Dissolution in Methylene Chloride Filtration->Dissolution Drying Drying with Na2SO4 Dissolution->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct O-Desmethylquinidine Evaporation->FinalProduct

Caption: Workflow for the synthesis of O-Desmethylquinidine.

Safety Precautions

  • Anhydrous aluminum trichloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylene chloride is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of O-Desmethylquinidine. By following this procedure, researchers can reliably produce this important metabolite for use in a variety of drug discovery and development applications. The straightforward nature of the reaction and purification steps makes this protocol accessible to chemists with standard laboratory training.

References

Application Notes and Protocols for the Purification of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of O-Desmethyl Quinidine, a primary metabolite of the antiarrhythmic drug quinidine.[1][2] The protocols described herein cover liquid-liquid extraction, preparative high-performance liquid chromatography (HPLC), and crystallization techniques. These methods can be adapted for the purification of this compound from synthetic reaction mixtures or biological matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development and optimization of purification strategies.

PropertyValueReference
CAS Number 70877-75-7[3][4]
Molecular Formula C₁₉H₂₂N₂O₂[4]
Molecular Weight 310.40 g/mol [4]
Appearance White to off-white or pale yellow to light yellow solid[2][5]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[3]
pKa 8.82 ± 0.40 (Predicted)[3]
Storage 2-8°C, protect from light, stored under nitrogen[3][4]

Purification Workflow

The overall workflow for the purification of this compound typically involves an initial extraction step to isolate the compound from a complex mixture, followed by chromatographic purification to achieve high purity, and an optional final crystallization step for obtaining a highly pure, crystalline solid.

PurificationWorkflow Crude_Mixture Crude this compound (from synthesis or biological extract) Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Chromatography Preparative HPLC Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: General purification workflow for this compound.

Experimental Protocols

Liquid-Liquid Extraction

This protocol describes a general method for the extraction of this compound from an aqueous solution, such as a quenched reaction mixture or a biological fluid sample. The principle is based on the differential solubility of the alkaloid in organic and aqueous phases at different pH values.[6][7]

Materials:

  • Crude aqueous solution containing this compound

  • Dichloromethane (B109758) (DCM) or Chloroform

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Protocol:

  • Basification: Adjust the pH of the aqueous solution containing this compound to approximately 10-11 with 1 M NaOH solution. This converts the protonated alkaloid salt into its free base form, which is more soluble in organic solvents.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel and add an equal volume of dichloromethane or chloroform. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (bottom layer for DCM and chloroform) contains the this compound.

  • Organic Phase Collection: Drain the organic layer into a clean flask.

  • Re-extraction: Repeat the extraction of the aqueous layer with two additional portions of the organic solvent to maximize the recovery of the compound.

  • Washing: Combine the organic extracts and wash with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Quantitative Data (Estimated):

ParameterValue
Starting Material Crude aqueous solution
Solvent System Dichloromethane / Water
pH of Aqueous Phase 10-11
Number of Extractions 3
Expected Yield 85-95%
Purity after Extraction 60-80% (highly dependent on the starting mixture)
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to purify this compound from the crude extract to a high degree of purity. The following is a generalized protocol that should be optimized for specific instrumentation and sample matrices.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample solvent: Methanol or a mixture of Mobile Phase A and B

  • Fraction collector

Protocol:

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the sample solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes at the desired flow rate.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution: Elute the column with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 235 nm or 254 nm). Collect fractions corresponding to the peak of this compound.

  • Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Pooling and Concentration: Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Quantitative Data (Estimated):

ParameterValue
Column C18 Reverse-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Flow Rate 15-20 mL/min
Detection Wavelength 235 nm
Sample Loading 50-200 mg per injection (highly dependent on sample purity)
Expected Yield 70-90% (from the loaded amount)
Expected Purity >98%
Crystallization

Crystallization is an effective final step to obtain highly pure, crystalline this compound. The choice of solvent is critical for successful crystallization.

Materials:

  • Purified this compound (from HPLC)

  • Crystallization solvent (e.g., Ethanol, Methanol, Acetone, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent with stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Quantitative Data (Estimated):

ParameterValue
Starting Material Purified this compound (>98%)
Potential Solvents Ethanol, Methanol, Acetone
Cooling Method Slow cooling followed by ice bath
Expected Yield 80-95%
Expected Purity >99.5%

Metabolic Pathway of Quinidine

This compound is a major metabolite of quinidine, formed primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8] This metabolic process involves the demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of quinidine.

QuinidineMetabolism Quinidine Quinidine ODesmethylQuinidine This compound Quinidine->ODesmethylQuinidine O-demethylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Quinidine

Caption: Metabolic conversion of Quinidine to this compound.

References

Application Notes and Protocols for the Analytical Characterization of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of O-Desmethyl Quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine. The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound.

Introduction

O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine, is an active metabolite of quinidine formed primarily through O-demethylation in the liver. Its analytical characterization is crucial for pharmacokinetic studies, drug metabolism research, and quality control of reference standards. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name(9S)-Cinchonan-6',9-diol[1]
Synonyms6'-Hydroxycinchonine, Cupreidine[2]
Molecular FormulaC₁₉H₂₂N₂O₂[1]
Molecular Weight310.39 g/mol [1]
AppearanceWhite to off-white solid[1]
Purity (by HPLC)99.05%[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: This method is suitable for determining the purity of this compound reference standards and for its quantification in bulk drug substance.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) (93.5:6.5, v/v), with the pH adjusted to 2.0 using ortho-phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a concentration of approximately 1 mg/mL. Further dilute as necessary.

Expected Results: A sharp, well-defined peak corresponding to this compound should be observed. The purity can be calculated based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Application: This highly sensitive and selective method is designed for the quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic studies.

Experimental Protocol:

  • Instrumentation: A triple quadrupole LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion [M+H]⁺ to a specific product ion. The exact m/z values should be determined by direct infusion of a standard solution.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

  • Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak.

Expected Data: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline (B57606) ring, the vinyl group, and the aliphatic protons of the quinuclidine (B89598) core. The ¹³C NMR spectrum will display resonances for all 19 carbon atoms in the molecule. A Certificate of Analysis for a commercially available standard of this compound has confirmed that the ¹H NMR spectrum is consistent with its chemical structure.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR spectroscopy provides information about the functional groups present in the this compound molecule, serving as a fingerprint for its identification.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Data: The FT-IR spectrum of O-demethylated quinine (B1679958) (this compound) will exhibit characteristic absorption bands corresponding to O-H stretching (from the phenolic and alcohol groups), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the quinoline ring and vinyl group), and C-O stretching vibrations.[2]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the analytical characterization of this compound.

ParameterTechniqueValue
PurityHPLC99.05%[1]
Elimination Half-Life (in rabbits)Pharmacokinetic Analysis65.4 ± 34.4 min[6]
Volume of Distribution (Vdβ, in rabbits)Pharmacokinetic AnalysisApprox. 50% that of Quinidine[6]
Total Body Clearance (in rabbits)Pharmacokinetic AnalysisSimilar to Quinidine[6]

Visualizations

Experimental Workflow for LC-MS/MS Bioanalysis

A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: Workflow for this compound analysis in plasma.

Metabolic Pathway of Quinidine to this compound

Quinidine Quinidine ODesmethylQuinidine This compound Quinidine->ODesmethylQuinidine O-demethylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Quinidine

Caption: Metabolic conversion of Quinidine.

References

Application Note: HPLC Analysis of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of O-Desmethyl Quinidine (B1679956), a primary metabolite of the antiarrhythmic drug Quinidine, using High-Performance Liquid Chromatography (HPLC). The described method is intended for research and quality control purposes.

Introduction

O-Desmethyl Quinidine is a significant metabolite of Quinidine.[1][2] Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, toxicological, and clinical studies. This application note details a robust HPLC method for the separation and quantification of this compound in biological matrices. The method is based on established principles for the analysis of Quinidine and its metabolites.[3][4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm particle size) is recommended for optimal separation.[7]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98% by HPLC)[8]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate (B84403) monobasic (KH2PO4)

    • Orthophosphoric acid

    • Water (HPLC grade)

    • Internal Standard (e.g., Primaquine or a structurally similar compound not present in the sample)[5]

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Mobile Phase A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 25:75 (v/v).[7]
Flow Rate 0.8 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 235 nm (UV) or Fluorescence (Excitation: 340 nm, Emission: 450 nm)[5]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.02 with orthophosphoric acid.[7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 100 mL of methanol.

  • Sample Preparation (from Plasma):

    • To 1 mL of plasma sample, add a known amount of the internal standard.

    • Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of ether, dichloromethane, and isopropanol).[5]

    • Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.[5]

Method Validation (Illustrative Data)

The following table summarizes typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and should be established for each specific laboratory and application.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range To be defined based on application0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase (Buffer:ACN 25:75) Working_Standards Working Standards (0.1-20 µg/mL) Mobile_Phase->Working_Standards Standard_Stock Standard Stock (100 µg/mL) Standard_Stock->Working_Standards Injection Injection Working_Standards->Injection IS_Stock Internal Standard (100 µg/mL) Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection Separation C18 Column Injection->Separation Detection UV/Fluorescence Detector Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship Quinidine Quinidine (Parent Drug) Metabolism Metabolism (in vivo) Quinidine->Metabolism O_Desmethyl_Quinidine This compound (Metabolite) Metabolism->O_Desmethyl_Quinidine Analysis HPLC Analysis (Quantification) O_Desmethyl_Quinidine->Analysis PK_Studies Pharmacokinetic Studies Analysis->PK_Studies Tox_Studies Toxicological Studies Analysis->Tox_Studies Clinical_Monitoring Clinical Monitoring Analysis->Clinical_Monitoring

Caption: Logical relationship of this compound to its parent drug and analytical applications.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for a variety of research and drug development applications. Proper method validation is essential to ensure the reliability of the results.

References

Application Note: Mass Spectrometric Fragmentation Analysis of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mass spectrometric fragmentation behavior of O-Desmethyl Quinidine, a primary metabolite of the antiarrhythmic drug Quinidine. Understanding the fragmentation pattern is crucial for the development of robust and specific bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its quantification in biological matrices. This note includes characteristic fragment ions, a proposed fragmentation pathway, and a general protocol for its analysis.

Introduction

Quinidine is a class I antiarrhythmic agent that undergoes extensive metabolism in the body. One of its significant metabolites is this compound, formed through the demethylation of the quinoline (B57606) ring's methoxy (B1213986) group. Accurate measurement of this metabolite is essential for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry provides the high selectivity and sensitivity required for such analyses. This application note details the characteristic fragmentation of this compound under collision-induced dissociation (CID) and provides a foundational LC-MS/MS protocol for its determination.

Mass Spectrometry Fragmentation of this compound

Under positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 311. Upon collision-induced dissociation, this precursor ion undergoes characteristic fragmentation, yielding several diagnostic product ions. The fragmentation is primarily centered around the quinoline and quinuclidine (B89598) ring systems and the linkage between them.

A key fragmentation pathway involves the cleavage of the bond between the two main ring structures. A significant product ion observed in the tandem mass spectrum of this compound is at m/z 175. This fragment corresponds to the O-demethylated quinoline methanol (B129727) portion of the molecule, specifically 4-(hydroxymethyl)quinolin-6-ol.[1]

The fragmentation of this compound can be compared to that of its parent compound, Quinidine. For Quinidine, with a precursor ion [M+H]⁺ at m/z 325, common fragments are observed at m/z 307 (loss of water), and other ions resulting from the cleavage of the quinuclidine ring. While a complete, detailed public fragmentation study specifically for this compound is limited, the principles of fragmentation for similar structures, like quinolones, often involve cleavages at the bonds adjacent to charged sites or heteroatoms.[2]

Proposed Fragmentation Pathway

The proposed fragmentation of protonated this compound ([M+H]⁺) is initiated by the charge localization, likely on the quinuclidine nitrogen. Subsequent bond cleavages lead to the formation of stable fragment ions.

G cluster_main Fragmentation of this compound Precursor_Ion [this compound + H]⁺ m/z 311 Fragment_1 m/z 175 (4-(hydroxymethyl)quinolin-6-ol) Precursor_Ion->Fragment_1 CID Fragment_2 Other Fragments (e.g., from quinuclidine ring) Precursor_Ion->Fragment_2 CID

Caption: Proposed fragmentation of this compound.

Quantitative Data

The following table summarizes the key mass-to-charge ratios for this compound and its parent compound, Quinidine, in positive ion mode ESI-MS/MS.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Notes
This compound 311175The ion at m/z 175 is a characteristic fragment.[1]
Quinidine 325.281.1, 307.1Common fragments used for quantification.[3]

Experimental Protocol: Determination of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in a biological matrix such as plasma. Method optimization and validation are required for specific applications.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is typically suitable for the separation of this compound.

  • Column: C18, 5 cm x 2.1 mm, 1.9 µm particle size (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 35-40 °C

  • Injection Volume: 1-10 µL

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 311 → 175

    • Internal Standard: (Select appropriate transition for the chosen IS)

  • Ion Source Parameters:

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Temperature: ~350-450 °C

    • Gas Flow Rates: Optimize for the specific instrument.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

G cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample_Collection Biological Sample (e.g., Plasma) Sample_Prep Protein Precipitation (Acetonitrile) Sample_Collection->Sample_Prep LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by a prominent product ion at m/z 175, corresponding to the cleaved O-demethylated quinoline moiety. This characteristic fragmentation allows for the development of highly selective and sensitive LC-MS/MS methods for its quantification in complex biological matrices. The provided protocol serves as a starting point for method development, which is essential for advancing research in drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for CYP2D6 Inhibition Assays Using O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential adverse effects. Therefore, in vitro assessment of CYP2D6 inhibition is a crucial step in drug discovery and development. O-Desmethyl Quinidine (B1679956), a major metabolite of the potent CYP2D6 inhibitor quinidine, also exhibits inhibitory activity against this enzyme, albeit to a lesser extent. These application notes provide a detailed protocol for utilizing O-Desmethyl Quinidine in a CYP2D6 inhibition assay, enabling researchers to characterize the inhibitory potential of new chemical entities.

Mechanism of Inhibition

Quinidine is a potent competitive inhibitor of CYP2D6. Its high affinity for the enzyme's active site is attributed to interactions with key amino acid residues. While the binding of this compound has not been as extensively studied as its parent compound, it is understood to also act as a competitive inhibitor, competing with substrates for binding to the catalytic site of the enzyme.

Data Presentation

The inhibitory potency of this compound and its parent compound, quinidine, against CYP2D6 is summarized in the tables below. This data, compiled from various studies, highlights the well-established potent inhibition by quinidine and the comparatively weaker, yet significant, inhibition by its O-demethylated metabolite.

Table 1: Inhibitory Potency (Kᵢ) of this compound against CYP2D6

InhibitorKᵢ (µM)Enzyme SourceSubstrateReference
This compound0.43 - 2.3Yeast-expressed human CYP2D6Dextromethorphan (B48470)[1]
3-Hydroxyquinidine2.30Not SpecifiedNot Specified[2]

Table 2: Inhibitory Potency (IC₅₀ and Kᵢ) of Quinidine against CYP2D6

InhibitorIC₅₀ (µM)Kᵢ (µM)Enzyme SourceSubstrateReference(s)
Quinidine0.02-Not SpecifiedNot Specified[3]
Quinidine0.008-Human CYP2D6Not Specified[4]
Quinidine-0.027Yeast-expressed human CYP2D6Dextromethorphan[1]
Quinidine-0.16Human liver microsomesDesipramine (B1205290)[5]
Quinidine0.11-Not SpecifiedNot Specified[6]

Experimental Protocols

This section provides a detailed methodology for conducting a CYP2D6 inhibition assay using this compound as a test inhibitor and dextromethorphan as the probe substrate.

Materials and Reagents
  • Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP2D6 (e.g., expressed in baculovirus-infected insect cells).

  • Substrate: Dextromethorphan.

  • Inhibitor: this compound.

  • Positive Control: Quinidine.

  • Cofactor: NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile (B52724) or methanol (B129727), potentially containing an internal standard for analytical quantification.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Protocol for IC₅₀ Determination
  • Preparation of Reagents:

    • Prepare stock solutions of dextromethorphan, this compound, and quinidine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the human liver microsomes or recombinant CYP2D6 at the desired concentration in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer.

      • A series of dilutions of this compound (or the test compound) and a positive control (quinidine). Include a vehicle control (solvent only).

      • Human liver microsomes or recombinant CYP2D6.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a pre-warmed solution of dextromethorphan and the NADPH regenerating system. The final concentration of dextromethorphan should be approximately at its Kₘ value for CYP2D6.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the formation of the metabolite, dextrorphan, using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

CYP2D6 Metabolic Pathway for Dextromethorphan

CYP2D6_Metabolic_Pathway Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) 3-Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->3-Methoxymorphinan CYP3A4 (N-demethylation) 3-Hydroxymorphinan 3-Hydroxymorphinan Dextrorphan->3-Hydroxymorphinan CYP3A4 Dextrorphan-O-glucuronide Dextrorphan-O-glucuronide Dextrorphan->Dextrorphan-O-glucuronide UGT 3-Methoxymorphinan->3-Hydroxymorphinan CYP2D6

Caption: Dextromethorphan metabolism by CYP2D6 and other enzymes.

Experimental Workflow for CYP2D6 Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents (Substrate, Inhibitor, Buffer, NADPH) C Add Buffer, Inhibitor, and Enzyme to Plate A->C B Prepare Enzyme (Human Liver Microsomes) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate and NADPH D->E F Incubate at 37°C E->F G Terminate Reaction with Quenching Solution F->G H Centrifuge and Collect Supernatant G->H I Analyze Metabolite Formation (LC-MS/MS) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for determining the IC₅₀ of a CYP2D6 inhibitor.

Logical Relationship for Determining Inhibition Mode

Inhibition_Mode cluster_0 Experimental Design cluster_1 Data Analysis cluster_2 Interpretation exp Vary Substrate and Inhibitor Concentrations analysis Lineweaver-Burk Plot (1/V vs 1/[S]) exp->analysis comp Competitive analysis->comp Lines intersect on y-axis (Km increases, Vmax unchanged) noncomp Non-competitive analysis->noncomp Lines intersect on x-axis (Km unchanged, Vmax decreases) uncomp Uncompetitive analysis->uncomp Lines are parallel (Km and Vmax decrease)

Caption: Determining the mode of enzyme inhibition using kinetic data.

References

Application Notes and Protocols: O-Desmethyl Quinidine as a Probe for CYP2D6 Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956), the primary metabolite of the potent cytochrome P450 2D6 (CYP2D6) inhibitor quinidine, serves as a valuable tool in the study of enzyme kinetics. While its parent compound, quinidine, is a well-established and potent competitive inhibitor of CYP2D6, O-Desmethyl Quinidine also demonstrates inhibitory activity against this key drug-metabolizing enzyme.[1] Understanding the kinetic parameters of this compound's interaction with CYP2D6 is crucial for accurately interpreting drug-drug interaction studies and for characterizing the metabolic pathways of novel chemical entities. These application notes provide detailed protocols for utilizing this compound as a probe in enzyme kinetic studies, particularly for the investigation of CYP2D6 inhibition.

Data Presentation

Table 1: Kinetic Parameters for CYP2D6 Inhibition
InhibitorSubstrateK_i_ (μM)Inhibition TypeSource
O-DesmethylquinidineDextromethorphan (B48470)0.43 - 2.3Competitive[1]
QuinidineDextromethorphan0.027Competitive[1]
QuinidineDextromethorphan0.034Competitive[2]
DihydroquinidineDextromethorphan0.013Competitive[1]
3-HydroxyquinidineDextromethorphan0.43 - 2.3Competitive[1]
Quinidine N-oxideDextromethorphan0.43 - 2.3Competitive[1]
Table 2: Michaelis-Menten Constants for a Common CYP2D6 Substrate
SubstrateEnzyme SourceK_m_ (μM)V_max_ (nmol/min/nmol CYP2D6)Source
DextromethorphanYeast-expressed CYP2D65.40.47[1]

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a typical procedure to determine the inhibitory potential of a test compound, such as this compound, on CYP2D6 activity using a probe substrate like dextromethorphan.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (or other test inhibitor)

  • Dextromethorphan (probe substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic Acid (TFA)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a stock solution of dextromethorphan in the same solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer.

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL).

      • A series of concentrations of this compound (or test inhibitor). It is recommended to perform a range-finding experiment first, followed by a definitive experiment with a narrower concentration range.

      • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the probe substrate, dextromethorphan (at a concentration close to its K_m_, e.g., 5 µM).[1]

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 15-30 minutes, ensure the reaction is in the linear range), terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite (dextrorphan from dextromethorphan) using a validated LC-MS/MS method.

    • Quantify the peak area of the metabolite and normalize it to the peak area of the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC_50_ value by fitting the data to a suitable sigmoidal dose-response curve.

    • If determining the inhibition constant (K_i_), repeat the experiment with multiple substrate concentrations and analyze the data using a Dixon or Cornish-Bowden plot.

Visualizations

CYP2D6_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, Inhibitor, Substrate, NADPH System) Mix Combine Buffer, Microsomes, and Inhibitor Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate AddSubstrate Add Substrate (Dextromethorphan) PreIncubate->AddSubstrate StartReaction Initiate with NADPH System AddSubstrate->StartReaction Terminate Stop Reaction (Ice-cold ACN) StartReaction->Terminate Centrifuge Pellet Proteins Terminate->Centrifuge CollectSupernatant Transfer Supernatant Centrifuge->CollectSupernatant LCMS LC-MS/MS Analysis (Quantify Metabolite) CollectSupernatant->LCMS DataAnalysis Calculate % Inhibition, IC50, and/or Ki LCMS->DataAnalysis

Caption: Workflow for an in vitro CYP2D6 inhibition assay.

CYP2D6_Metabolic_Pathway cluster_inputs Inputs cluster_enzyme Enzyme cluster_outputs Outputs cluster_inhibition Inhibition Quinidine Quinidine CYP2D6 CYP2D6 Quinidine->CYP2D6 Metabolism Dextromethorphan Dextromethorphan Dextromethorphan->CYP2D6 Metabolism ODesmethyl This compound CYP2D6->ODesmethyl Hydroxyquinidine 3-Hydroxyquinidine CYP2D6->Hydroxyquinidine Dextrorphan Dextrorphan CYP2D6->Dextrorphan Inhibition Inhibition ODesmethyl->Inhibition Inhibition->CYP2D6

Caption: Metabolic pathway of Quinidine and Dextromethorphan via CYP2D6.

Analytical Considerations

The accurate quantification of this compound and the products of the probe substrate reaction is critical for reliable kinetic data. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity. A rapid and simple HPLC method has been described for the separation of quinidine and its metabolites.[3] For method development, a C18 column is often suitable, with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile.[4] Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of quinidine and its metabolites.[5]

Concluding Remarks

This compound, while a less potent inhibitor of CYP2D6 than its parent compound quinidine, is an important molecule to consider in drug metabolism studies.[1] Its presence as a metabolite of quinidine means it can contribute to the overall inhibitory profile observed in vivo. The protocols and data presented here provide a framework for researchers to incorporate this compound into their enzyme kinetics and drug interaction studies, leading to a more comprehensive understanding of CYP2D6-mediated metabolism.

References

Application Notes and Protocols for In Vitro Metabolism Studies of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956) is an active metabolite of quinidine, a well-known antiarrhythmic agent. Understanding the in vitro metabolism of O-Desmethyl Quinidine is crucial for a comprehensive assessment of the parent drug's overall pharmacokinetic and pharmacodynamic profile, including potential drug-drug interactions and metabolite-mediated effects. These application notes provide a detailed overview and experimental protocols for investigating the in vitro metabolism of this compound.

Metabolic Profile of this compound

This compound is formed from the O-demethylation of quinidine. While the metabolism of quinidine is well-documented to be primarily mediated by cytochrome P450 (CYP) 3A4, leading to the formation of 3-hydroxyquinidine (B22111) and quinidine N-oxide, the further metabolic fate of this compound is less characterized. Based on common metabolic pathways for xenobiotics, it is hypothesized that this compound may undergo further hydroxylation or other conjugation reactions.

A key interaction of this compound is its inhibitory effect on CYP2D6. This has implications for the co-administration of drugs that are substrates of this enzyme.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with metabolic enzymes.

ParameterValueEnzymeSubstrate/ReactionSource
Ki 0.43 - 2.3 µMCYP2D6Dextromethorphan O-demethylation[1]

Note: The range in Ki values may be attributed to different experimental conditions or model systems.

Experimental Protocols

Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs) and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in potassium phosphate buffer (pH 7.4) containing HLMs (final protein concentration typically 0.5-1 mg/mL).

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Protocol 2: Reaction Phenotyping to Identify CYP Enzymes Responsible for this compound Metabolism

Objective: To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • A panel of selective chemical inhibitors for major CYP isoforms

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

Part A: Recombinant Human CYP Enzymes

  • Incubate this compound with individual recombinant human CYP enzymes in the presence of an NADPH regenerating system.

  • Monitor the depletion of this compound or the formation of potential metabolites over time.

  • The CYP isoform that shows the highest rate of metabolism is likely the primary enzyme involved.

Part B: Chemical Inhibition in Human Liver Microsomes

  • Pre-incubate HLMs with a selective chemical inhibitor for a specific CYP isoform for a predetermined time.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • After a fixed incubation time, quench the reaction and analyze the samples for the depletion of this compound or metabolite formation.

  • Compare the results to a control incubation without the inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

Protocol 3: Determination of the Inhibitory Potential of this compound on CYP2D6 (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound for CYP2D6-mediated metabolism of a probe substrate.

Materials:

  • This compound

  • A specific CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

  • Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2D6

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • A range of concentrations of this compound

  • LC-MS/MS system

Procedure:

  • Perform incubations containing HLMs or recombinant CYP2D6, the probe substrate at various concentrations around its Km value, and the NADPH regenerating system.

  • For each substrate concentration, run a parallel set of incubations with different concentrations of this compound.

  • After a fixed incubation time within the linear range of product formation, quench the reactions.

  • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Determine the reaction velocity for each substrate and inhibitor concentration.

  • Analyze the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression analysis to determine the type of inhibition and the Ki value.

Visualizations

G cluster_0 Metabolism of Quinidine cluster_1 Inhibition Quinidine Quinidine ODesmethyl_Quinidine This compound Quinidine->ODesmethyl_Quinidine O-demethylation Hydroxy_Quinidine 3-Hydroxyquinidine Quinidine->Hydroxy_Quinidine CYP3A4 Quinidine_N_Oxide Quinidine N-Oxide Quinidine->Quinidine_N_Oxide CYP3A4 Further_Metabolites Further Metabolites (e.g., Hydroxylation Products) [Hypothesized] ODesmethyl_Quinidine->Further_Metabolites Further Metabolism (CYP-mediated?) CYP2D6 CYP2D6 ODesmethyl_Quinidine_Inhibitor This compound ODesmethyl_Quinidine_Inhibitor->CYP2D6 Inhibition (Ki = 0.43-2.3 µM)

Caption: Metabolic pathway of quinidine and inhibitory action of this compound.

G start Start: Prepare Incubation Mixture (HLMs/rCYPs, Buffer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_points Incubate at 37°C (Collect aliquots at time points) initiate_reaction->time_points quench Quench Reaction (Add cold solvent + IS) time_points->quench process Process Samples (Vortex, Centrifuge) quench->process analyze Analyze by LC-MS/MS process->analyze data_analysis Data Analysis (Calculate t½, CLint, etc.) analyze->data_analysis

Caption: General workflow for in vitro metabolism experiments.

References

Application Notes and Protocols for O-Desmethyl Quinidine as a Metabolite Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine, is a primary and pharmacologically active metabolite of Quinidine. Quinidine is a class I antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6. The biotransformation of Quinidine to this compound is primarily mediated by the CYP3A4 enzyme in the liver. As a significant metabolite, this compound can contribute to both the therapeutic and toxicological effects of the parent drug. Therefore, the use of a well-characterized this compound reference standard is crucial for the accurate quantification of this metabolite in biological matrices. These application notes provide detailed protocols and data for the use of this compound as a metabolite reference standard in drug metabolism studies and pharmacokinetic analysis.

Physicochemical Properties

PropertyValue
Chemical Name (S)-((1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-hydroxyquinolin-4-yl)methanol
Synonyms 6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine
CAS Number 70877-75-7
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol (B129727)

Metabolic Pathway of Quinidine to this compound

The metabolic conversion of Quinidine to this compound is a critical pathway in its clearance. This biotransformation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, predominantly in the liver. The reaction involves the O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of Quinidine, resulting in the formation of the hydroxylated metabolite, this compound.

Quinidine_Metabolism Quinidine Quinidine ODesmethyl_Quinidine This compound (6'-hydroxycinchonine) Quinidine->ODesmethyl_Quinidine O-demethylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Quinidine

Metabolic pathway of Quinidine to this compound.

Application: Quantitative Analysis of this compound in Human Plasma

These protocols describe the use of this compound as a reference standard for the development and validation of analytical methods for its quantification in human plasma. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies involving Quinidine.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using a reference standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Human Plasma Sample spike Spike with this compound Reference Standard & Internal Standard start->spike extraction Protein Precipitation or Solid Phase Extraction spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC-MS/MS System evaporation->injection separation Chromatographic Separation (Reversed-Phase C18 column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) detection->calibration quantification Quantification of This compound calibration->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation

Workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound for calibration and quality control.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then bring to volume with methanol. Mix thoroughly. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50% methanol in water). These solutions will be used to spike the biological matrix to create calibration standards and quality control (QC) samples.

Protocol 2: Sample Preparation from Human Plasma

Objective: To extract this compound and an internal standard (IS) from human plasma samples.

Materials:

  • Human plasma (blank)

  • This compound working standard solutions

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (containing 0.1% formic acid), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • For calibration standards and QC samples, spike with the appropriate volume of this compound working standard solution. For blank samples, add an equivalent volume of the dilution solvent.

  • Add 10 µL of the IS solution to all samples except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method for Quantification

Objective: To quantify the concentration of this compound in the extracted plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the reference standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the IS using the reference standards.

Data Presentation and Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Quantitative Data Summary
ParameterTypical Acceptance CriteriaExample Data (Hypothetical)
Calibration Curve Range At least 6 non-zero standards1 - 1000 ng/mL
Linearity (R²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Intra-day Accuracy (% Bias) ± 15% (±20% at LLOQ)-5.2% to 8.5%
Intra-day Precision (%RSD) ≤ 15% (≤20% at LLOQ)3.1% to 9.8%
Inter-day Accuracy (% Bias) ± 15% (±20% at LLOQ)-7.8% to 6.3%
Inter-day Precision (%RSD) ≤ 15% (≤20% at LLOQ)4.5% to 11.2%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect Within acceptable limitsIS-normalized matrix factor: 0.95 - 1.05

Note: The example data provided in the table is for illustrative purposes only and should be established for each specific assay.

Conclusion

This compound is an essential reference standard for the accurate and reliable quantification of this major metabolite in biological samples. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for regulatory submissions and scientific research.

Application Notes and Protocols for Developing Cell-Based Assays with O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956) is an active metabolite of quinidine, a well-known antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[1][2] As a metabolite, understanding its distinct pharmacological and toxicological profile is crucial for comprehensive drug development and safety assessment. Cell-based assays provide a powerful platform to investigate the cellular effects of O-Desmethyl Quinidine, offering insights into its mechanism of action, potential off-target effects, and therapeutic or toxic potential.[3]

These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound. The assays described herein focus on two key areas: inhibition of CYP2D6, a primary target, and assessment of general cytotoxicity. Additionally, a framework for exploring its potential effects on cardiac ion channels is presented, given its lineage from a potent antiarrhythmic drug.

Data Presentation: Quantitative Analysis of this compound Activity

For effective comparison and interpretation of experimental results, all quantitative data should be meticulously organized. The following tables summarize the known inhibitory activities of this compound and its parent compound, Quinidine, against CYP2D6.

Table 1: Inhibitory Potency (Ki) of this compound and Related Compounds against CYP2D6

CompoundKi (µM)Source
This compound0.43 - 2.3[1]
Quinidine0.027[1]
3-Hydroxyquinidine0.43[1]
Quinidine N-oxide2.3[1]

Table 2: Inhibitory Concentration (IC50) of this compound against Various Enzymes

Enzyme/SystemIC50 (µM)Source
Human Liver Microsomes1
Rat Liver Microsomes1
Cardiac Enzymes0.4

Mandatory Visualizations: Diagrams of Pathways and Workflows

Signaling Pathway: CYP2D6-Mediated Drug Metabolism

CYP2D6_Metabolism CYP2D6-Mediated Drug Metabolism and Inhibition cluster_0 Cellular Environment Drug Drug (CYP2D6 Substrate) CYP2D6 CYP2D6 Enzyme Drug->CYP2D6 Binds to Metabolite Metabolite CYP2D6->Metabolite Metabolizes ODQ This compound ODQ->CYP2D6 Inhibits

Caption: Inhibition of CYP2D6 by this compound.

Experimental Workflow: Fluorometric CYP2D6 Inhibition Assay

CYP2D6_Inhibition_Workflow Workflow for Fluorometric CYP2D6 Inhibition Assay A Prepare Cell Lysate (Expressing CYP2D6) B Add this compound (Various Concentrations) A->B C Add Fluorogenic CYP2D6 Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence (Plate Reader) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for CYP2D6 Inhibition Assay.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Add this compound (Various Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Data Analysis (Calculate CC50) G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Protocol 1: Cell-Based CYP2D6 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of this compound on CYP2D6 activity in a cell-based format using a fluorogenic substrate.

Materials:

  • Human liver cell line (e.g., HepG2) or a cell line overexpressing human CYP2D6

  • Cell culture medium and supplements

  • This compound

  • Fluorogenic CYP2D6 substrate (e.g., a coumarin-based substrate)

  • Positive control inhibitor (e.g., Quinidine)

  • Cell lysis buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Methodology:

  • Cell Culture and Plating:

    • Culture cells in appropriate medium until they reach 80-90% confluency.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A similar concentration range should be prepared for the positive control, quinidine.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or quinidine. Include a vehicle control (medium with solvent only).

  • Incubation and Lysis:

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30 minutes) to allow for compound uptake.

    • After incubation, lyse the cells according to the lysis buffer manufacturer's instructions.

  • Enzymatic Reaction:

    • Add the fluorogenic CYP2D6 substrate to each well.

    • Incubate the plate at 37°C for the optimal reaction time, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of CYP2D6 activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Absorbance microplate reader

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium over a wide concentration range (e.g., 0.1 µM to 1000 µM) to determine its cytotoxic potential.

    • Include a vehicle control and a positive control.

    • Replace the existing medium with the medium containing the test compounds.

  • Incubation:

    • Incubate the cells for a period of 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Application Note: Exploratory Ion Channel Screening

Given that this compound is a metabolite of quinidine, a known blocker of cardiac sodium and potassium channels, it is pertinent to investigate its potential effects on these ion channels.[4] While direct evidence for potent activity may be lacking, exploratory cell-based assays can provide valuable preliminary data.

Recommended Approach: Fluorescence-Based Membrane Potential Assays

Commercially available fluorescence-based assay kits can be used to screen for effects on key cardiac ion channels, such as hERG (a potassium channel) and Nav1.5 (a sodium channel), in a high-throughput format. These assays typically use a fluorescent dye that is sensitive to changes in cell membrane potential.

General Workflow:

  • Cell Line Selection: Utilize stable cell lines expressing the ion channel of interest (e.g., HEK293-hERG or CHO-Nav1.5).

  • Dye Loading: Incubate the cells with a membrane potential-sensitive dye.

  • Compound Incubation: Treat the cells with a range of this compound concentrations.

  • Channel Activation: Stimulate the ion channels using an appropriate activator (e.g., high potassium for potassium channels, or a chemical activator for sodium channels).

  • Fluorescence Measurement: Monitor the change in fluorescence, which corresponds to the change in membrane potential, using a fluorescence plate reader.

  • Data Analysis: Analyze the data to determine if this compound modulates the ion channel activity, indicated by a change in the fluorescence signal compared to controls.

Considerations:

  • The effects of this compound on cardiac action potentials have been observed at a concentration of 10 µM in ex vivo studies.[5] This concentration can serve as a starting point for cell-based assays.

  • It is crucial to include known ion channel blockers (e.g., quinidine for both sodium and potassium channels) as positive controls to validate the assay performance.

  • Any significant findings from these screening assays should be further validated using more direct methods, such as automated patch-clamp electrophysiology.

References

Application Notes: O-Desmethyl Quinidine / Quinidine P-glycoprotein (P-gp) Transport Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a critical efflux transporter.[1] Expressed in key barrier tissues such as the intestine, blood-brain barrier, liver, and kidney, P-gp plays a vital role in drug absorption, distribution, and elimination.[1] It actively transports a wide variety of structurally diverse compounds out of cells, which can limit the oral bioavailability and tissue penetration of substrate drugs. Furthermore, inhibition of P-gp can lead to significant drug-drug interactions (DDIs). Consequently, regulatory agencies such as the FDA and EMA recommend evaluating new chemical entities (NCEs) as potential substrates or inhibitors of P-gp.[2][3]

Quinidine (B1679956), an antiarrhythmic agent, is a well-characterized P-gp substrate and inhibitor.[4][5][6] Its metabolite, O-Desmethyl Quinidine, is also relevant for these interaction studies. This document provides a detailed protocol for assessing the interaction of test compounds with P-gp using in vitro cell-based assays with Quinidine as the probe substrate. The described methods are directly applicable for testing this compound, requiring only adaptation of the analytical quantification method (e.g., LC-MS/MS). The two primary assays are:

  • P-gp Substrate Assay: To determine if a test compound is actively transported by P-gp.

  • P-gp Inhibition Assay: To determine the potency (IC50) of a test compound in inhibiting P-gp-mediated transport.

The most common in vitro models for these assays are polarized epithelial cell monolayers, such as the human colon adenocarcinoma cell line (Caco-2) or Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[3]

Principle of the Bidirectional Transport Assay

The standard method to identify P-gp substrates is the bidirectional transport assay.[7] Cells (e.g., Caco-2 or MDCK-MDR1) are cultured on semi-permeable membrane inserts, forming a confluent, polarized monolayer that separates an apical (A) and a basolateral (B) compartment.[8] The test compound is added to either the apical (for A-to-B transport, representing absorption) or the basolateral (for B-to-A transport, representing efflux) compartment. After incubation, the concentration of the compound in the opposite (receiver) compartment is measured over time.

A compound that is a P-gp substrate will be actively transported by P-gp, which is located on the apical membrane, from the basolateral to the apical side. This results in a higher apparent permeability (Papp) in the B-to-A direction compared to the A-to-B direction. The ratio of these permeability values is known as the Efflux Ratio (ER) . An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[3] To confirm P-gp specific transport, the assay can be repeated in the presence of a known P-gp inhibitor, which should reduce the B-to-A transport and decrease the efflux ratio.[9]

Experimental Workflow and Mechanism

The following diagrams illustrate the general workflow for a bidirectional transport assay and the underlying mechanism of P-gp-mediated efflux and its inhibition.

P-gp Assay Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis seed Seed Cells on Transwell Inserts culture Culture for 21 days (Caco-2) or 3-5 days (MDCK-MDR1) seed->culture qc Monolayer QC (TEER Measurement) culture->qc preincubate Pre-incubate with Transport Buffer qc->preincubate add_compound Add Test Compound to Donor Compartment (Apical or Basolateral) preincubate->add_compound incubate Incubate at 37°C (e.g., 60-120 min) add_compound->incubate sample Collect Samples from Receiver Compartment incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calc_papp Calculate Papp (A>B, B>A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: General experimental workflow for the P-gp bidirectional transport assay.

P-gp Mechanism Mechanism of P-gp Efflux and Inhibition cluster_cell cluster_transport cluster_inhibition Apical Side (e.g., Intestinal Lumen) Apical Side (e.g., Intestinal Lumen) Basolateral Side (e.g., Bloodstream) Epithelial Cell Monolayer S1 S Pgp P-gp S1->Pgp Passive Influx S2 S S3 S S4 S S3->S4 Passive Permeation (A -> B) Pgp->S2 ATP-dependent Efflux S_in S Pgp_i P-gp S_in->Pgp_i S_out S Inhibitor I Inhibitor->Pgp_i Pgp_i->Blocked Efflux Blocked

Caption: P-gp on the apical membrane effluxes substrates (S), which is blocked by inhibitors (I).

Detailed Experimental Protocols

Protocol 1: P-gp Substrate Identification

This protocol determines if a test compound is a substrate of P-gp using a bidirectional assay.

4.1.1 Materials and Reagents

  • Cell Lines: Caco-2 (ATCC HTB-37) or MDCKII-MDR1 cells.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% Penicillin-Streptomycin.[10] For MDCK-MDR1, colchicine (B1669291) (e.g., 80 ng/mL) may be added to maintain P-gp expression.[10]

  • Transwell® Inserts: 24-well or 96-well plates with 0.4 µm pore size polycarbonate membranes.[11]

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Test Compound: this compound or Quinidine.

  • Control Compounds:

    • Low Permeability Control: Atenolol or Lucifer Yellow.

    • High Permeability Control: Propranolol.[12]

    • P-gp Substrate Control: Quinidine (if not the test compound) or Digoxin (B3395198).

    • P-gp Inhibitor Control: Verapamil or Cyclosporin A.[4][13]

  • Analytical Equipment: LC-MS/MS system.

4.1.2 Cell Culture and Monolayer Formation

  • Seed Caco-2 or MDCK-MDR1 cells onto the apical side of Transwell® inserts at a high density (e.g., 1 x 10⁵ cells/well for a 24-well plate).[14]

  • Culture the cells at 37°C, 5% CO₂, and 95% humidity. Replace the medium every 2-3 days.

  • Allow the cells to form a differentiated monolayer. This typically takes ~21 days for Caco-2 cells and 3-5 days for MDCK-MDR1 cells.[8][11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. The monolayer is considered ready when TEER values are stable and high (e.g., >300 Ω·cm² for Caco-2).[15] Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

4.1.3 Bidirectional Transport Experiment

  • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Pre-incubate the monolayers with transport buffer in both apical and basolateral compartments for 30 minutes at 37°C.

  • Prepare dosing solutions of the test compound (e.g., 1-10 µM Quinidine) in transport buffer.

  • A-to-B Transport: Remove the buffer and add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

  • B-to-A Transport: Remove the buffer and add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • To confirm P-gp involvement, run a parallel set of B-to-A experiments in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Incubate the plates at 37°C on an orbital shaker for 60-120 minutes.[11]

  • At the end of the incubation, collect samples from the receiver and donor compartments.

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

4.1.4 Data Analysis

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[7][16]

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (e.g., µmol/s).

      • A is the surface area of the membrane (e.g., cm²).

      • C₀ is the initial concentration in the donor compartment (e.g., µmol/mL).

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpretation:

    • An ER > 2.0 suggests the compound is a substrate for an efflux transporter.[3]

    • If the ER is > 2.0 and is significantly reduced (e.g., >50% reduction) in the presence of a specific P-gp inhibitor, the compound is confirmed as a P-gp substrate.[3]

Protocol 2: P-gp Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a test compound that inhibits 50% of P-gp activity (IC50) using a known P-gp substrate.

4.2.1 Methodology

  • Follow the cell culture and monolayer formation steps as described in Protocol 1 (Section 4.1.2).

  • Select a probe P-gp substrate and concentration (e.g., 100 nM Quinidine or 5 µM Digoxin).[4][12]

  • Prepare dosing solutions of the probe substrate containing various concentrations of the test compound (inhibitor), typically spanning a logarithmic scale (e.g., 0.01 to 100 µM). Include a vehicle control (0% inhibition) and a positive control inhibitor like Verapamil (100% inhibition).

  • Perform the transport experiment in the B-to-A direction only. Pre-incubate the monolayers with the test inhibitor concentrations for 30 minutes.[10]

  • Add the probe substrate/inhibitor solutions to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubate for 60-120 minutes at 37°C.

  • Collect samples from the apical (receiver) compartment and quantify the probe substrate concentration via LC-MS/MS.

4.2.2 Data Analysis

  • Calculate the Papp (B-to-A) of the probe substrate for each inhibitor concentration.

  • Determine the percent inhibition at each concentration relative to the vehicle control:

    • % Inhibition = 100 * [1 - (Papp_inhibitor / Papp_vehicle)]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Transport Parameters for Quinidine

Parameter Cell Line Concentration Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio Reference(s)
Permeability Caco-2 100 nM - - > 10 [4][13]
Permeability MDCKII-MDR1 1-100 µM ~0.1 - 1.0 ~15 - 20 > 15 [3][17]
Permeability MDCKII-P-gp - - - 838 [18]
Kinetics MDR1-MDCKII 0.1 - 30 µM - - - [11]
Km MDR1-MDCKII - - - 1.5 µM [11]

| Vmax | MDR1-MDCKII | - | - | - | 70 pmol/min/cm² |[11] |

Table 2: IC50 Values of Known P-gp Inhibitors Using a P-gp Substrate

Inhibitor Probe Substrate Cell Line Apparent IC50 (µM) Reference(s)
Verapamil Quinidine Caco-2 Low µM range [4][13]
Ketoconazole Quinidine Caco-2 Low µM range [4][13]
Cyclosporin A Quinidine Caco-2 Low µM range [4][13]
Tacrolimus Quinidine Caco-2 Low µM range [4][13]
Quinidine Digoxin P-gp expressing cells ~5 µM caused 57% inhibition [19]

| Ritonavir | Dabigatran (B194492) Etexilate | Caco-2 | 0.35 |[2] |

Note: IC50 values are highly dependent on the specific experimental conditions (cell line, substrate, concentration, etc.) and calculation method.[2][20] The values presented are for illustrative purposes.

References

Application Notes and Protocols for Studying the Effects of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956) is an active metabolite of the well-known Class Ia antiarrhythmic drug, quinidine. Understanding the pharmacological and toxicological profile of this metabolite is crucial for a comprehensive assessment of quinidine's overall effects and for the development of safer antiarrhythmic therapies. These application notes provide a framework and detailed protocols for an experimental model designed to investigate the electrophysiological and metabolic properties of O-Desmethyl Quinidine.

In Vitro Electrophysiological Effects

This compound, like its parent compound, exhibits effects on cardiac ion channels, leading to alterations in the cardiac action potential.[1] The primary mechanism of action involves the blockade of various ion channels, which can be quantified using patch-clamp electrophysiology.

Quantitative Summary of Electrophysiological Effects

The following table summarizes the known electrophysiological effects of this compound in comparison to Quinidine. This data is essential for designing experiments and interpreting results.

ParameterThis compoundQuinidineSpecies/ModelReference
Vmax Depression Less potent than QuinidinePotentGuinea Pig Ventricular Cells[2]
Action Potential Duration (APD90) Prolongation Significant prolongation, less frequency-dependent than QuinidineSignificant prolongation, frequency-dependentCanine Purkinje Fibers, Guinea Pig Ventricular Cells[1][2]
Early Afterdepolarizations (EADs) Can induce EADs at long cycle lengthsCan induce EADs at long cycle lengthsCanine Purkinje Fibers[1]
hERG (IKr) Channel Block (IC50) Data not available~0.41 µMHEK293 cells[3]
Nav1.5 (Peak Sodium Current) Channel Block (IC50) Data not available~28.9 µMHEK293 cells[4]
L-type Calcium Channel (ICa,L) Block Data not availableReversible decreaseCanine Ventricular Myocytes[5]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for assessing the effects of this compound on cardiac ion channels (e.g., hERG, Nav1.5) expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.

A. Cell Preparation:

  • Culture HEK293 cells stably expressing the ion channel of interest in the appropriate culture medium.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Note: Solution composition may vary depending on the specific ion channel being studied).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Perform recordings at room temperature (22-25 °C) or physiological temperature (35-37 °C).

D. Voltage Protocols (Example for Nav1.5):

  • Tonic Block:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the rested state.

    • Apply a short depolarizing pulse (e.g., to -20 mV for 50 ms) at a low frequency (e.g., every 30 seconds) to elicit the peak current.

    • After obtaining a stable baseline, perfuse the cell with the this compound-containing external solution.

    • Continue recording until the blocking effect reaches a steady state.

  • Use-Dependent Block:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz and 5 Hz).

    • Record the peak current for each pulse in the train.

    • After a washout period, perfuse the cell with the this compound-containing external solution and repeat the pulse train.

E. Data Analysis:

  • Measure the peak inward or outward current for each pulse.

  • Calculate the percentage of block: % Block = (1 - Ithis compound / IControl) * 100.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Signaling Pathway Diagram

Quinidine_Metabolite_Action_Potential cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential Phases Na_channel Nav1.5 (Sodium Channel) Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Initiates K_channel_Kr hERG (IKr) (Potassium Channel) Phase3 Phase 3 (Repolarization) K_channel_Kr->Phase3 Mediates K_channel_Ks IKs (Potassium Channel) K_channel_Ks->Phase3 Ca_channel Cav1.2 (Calcium Channel) Phase2 Phase 2 (Plateau) Ca_channel->Phase2 Maintains APD Action Potential Duration (APD) Phase3->APD Determines ODQ O-Desmethyl Quinidine ODQ->Na_channel Blocks ODQ->K_channel_Kr Blocks ODQ->K_channel_Ks Blocks ODQ->Ca_channel Blocks

Caption: this compound's effects on cardiac action potential via ion channel blockade.

In Vitro Metabolism and CYP Inhibition

This compound is formed from the metabolism of quinidine, primarily mediated by cytochrome P450 enzymes.[6] It also possesses the ability to inhibit certain CYP isoforms.

Quantitative Summary of Metabolic Interactions
ParameterValueSpecies/ModelReference
Primary Metabolizing Enzyme for Quinidine CYP3A4Human Liver Microsomes[6][7]
CYP2D6 Inhibition (Ki) 0.43 - 2.3 µMYeast-expressed CYP2D6
Experimental Protocol: In Vitro Metabolism of Quinidine

This protocol describes the generation of this compound from quinidine using human liver microsomes and its subsequent quantification by LC-MS/MS.

A. Materials:

  • Human Liver Microsomes (HLM)

  • Quinidine

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)

  • This compound analytical standard

  • Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar but chromatographically distinct compound)

B. Incubation Procedure:

  • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and HLM to 37°C.

  • In a microcentrifuge tube, add HLM, the master mix, and quinidine (from a stock solution in a suitable solvent like methanol, final solvent concentration <1%).

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using the this compound analytical standard in the same matrix (terminated reaction mixture from a control incubation without substrate) and quantify the metabolite formation in the experimental samples.

Experimental Workflow Diagram

Metabolism_Workflow cluster_prep Preparation Quinidine Quinidine (Substrate) Incubation Incubation at 37°C Quinidine->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Termination Reaction Termination (Ice-cold Acetonitrile + IS) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Workflow for in vitro generation and quantification of this compound.

In Vivo Pharmacokinetics

Understanding the in vivo disposition of this compound is critical for assessing its contribution to the overall pharmacological effect of quinidine. Animal models can provide valuable insights into its pharmacokinetic profile.

Quantitative Summary of Pharmacokinetic Parameters (Rabbit Model)
ParameterThis compoundQuinidineReference
Terminal Half-life (t½) 65.4 ± 34.4 min132.4 ± 27.1 min[8]
Volume of Distribution (Vdβ) Approx. 50% of Quinidine's Vdβ-[8]
Total Body Clearance Similar to Quinidine-[8]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rabbits

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in a rabbit model. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

A. Animal Model:

  • Male New Zealand White rabbits (or other appropriate strain).

  • House animals in individual cages with free access to food and water.

  • Acclimatize animals to the facility for at least one week before the study.

B. Dosing and Sample Collection:

  • Administer a single intravenous (IV) bolus dose of this compound via a marginal ear vein.

  • Collect blood samples (e.g., 0.5-1 mL) from the contralateral ear artery or vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 360 minutes post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Immediately centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

C. Sample Analysis:

  • Thaw plasma samples on ice.

  • Prepare samples for analysis by protein precipitation (as described in the in vitro metabolism protocol) or another suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

D. Pharmacokinetic Analysis:

  • Plot the plasma concentration-time data.

  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t½)

Logical Relationship Diagram

PK_PD_Relationship cluster_in_vivo In Vivo System Dose Administered Dose of This compound Absorption Absorption Dose->Absorption Plasma_Concentration Plasma Concentration (Pharmacokinetics) Absorption->Plasma_Concentration Distribution Distribution to Tissues (including Heart) Effect Pharmacological Effect (e.g., APD Prolongation) (Pharmacodynamics) Distribution->Effect Metabolism Metabolism Excretion Excretion Plasma_Concentration->Distribution Plasma_Concentration->Metabolism Plasma_Concentration->Excretion

Caption: Relationship between pharmacokinetics and pharmacodynamics of this compound.

Disclaimer

These application notes and protocols are intended for guidance and informational purposes for research and development professionals. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety and ethical guidelines. Specific experimental conditions may require optimization.

References

Preparation of O-Desmethyl Quinidine Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Quinidine (B1679956), also known as 6'-hydroxycinchonine or cupreidine, is a primary and pharmacologically active metabolite of quinidine, a class Ia antiarrhythmic agent.[1][2] It is frequently utilized in drug metabolism studies, particularly as a probe for cytochrome P450 enzyme activity, and is also investigated for its own potential therapeutic effects.[1] Accurate and reproducible experimental results rely on the correct preparation of stock and working solutions of this compound. These application notes provide detailed protocols for the preparation of O-Desmethyl Quinidine stock solutions in various solvents and subsequent dilution to aqueous working solutions for in vitro assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₂[3]
Molecular Weight 310.39 g/mol [3]
Appearance White to off-white solid
Storage (Solid) Store at -20°C, protect from light[4]

Solubility Data

SolventThis compound SolubilityQuinidine Solubility (for reference)Notes
DMSO (Dimethyl Sulfoxide) 100 mg/mL (322.17 mM) with ultrasonic assistance~25 mg/mL (~77 mM); Soluble to 100 mMThis compound is highly soluble in DMSO. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Ethanol Slightly soluble~1 mg/mL (~3 mM); Soluble to 25 mMLower solubility compared to DMSO. May require warming or sonication to fully dissolve.
Methanol Slightly solubleVery soluble
Aqueous Buffers (e.g., PBS) Sparingly solubleSparingly soluble (~0.33 mg/mL in a 1:2 DMF:PBS solution)Direct dissolution in aqueous buffers is not recommended for high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 31.04 mg of this compound (Molecular Weight = 310.39 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming (to no more than 37°C) can also aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for up to one month or at -80°C for up to six months.[4]

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh O-Desmethyl Quinidine Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (if necessary) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol details the dilution of the high-concentration DMSO stock solution to a final, lower concentration in an aqueous buffer suitable for cell-based assays or other in vitro experiments.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), cell culture medium)

  • Sterile polypropylene (B1209903) tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution from a 100 mM stock, first prepare a 1 mM intermediate solution by diluting the stock 1:100 in DMSO.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate solution) to the aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%, to avoid solvent-induced artifacts in biological assays.

  • Solubility Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute working solution or using a co-solvent.

  • Stability: Aqueous working solutions of quinidine are not recommended for storage for more than one day.[5] It is best practice to prepare fresh aqueous working solutions of this compound for each experiment.

Signaling Pathway and Mechanism of Action

This compound, as an active metabolite of quinidine, is expected to share a similar mechanism of action. Quinidine is a class Ia antiarrhythmic agent that primarily exerts its effects by blocking cardiac ion channels. The primary targets are the fast inward sodium channels (INa) and various potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][6][7] This blockade leads to a decreased rate of depolarization and a prolongation of the action potential duration, which are the basis of its antiarrhythmic effects.

G cluster_pathway Mechanism of Action of this compound on Cardiomyocytes cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects ODQ This compound Na_channel Fast Na+ Channel (INa) ODQ->Na_channel Blocks K_channel Delayed Rectifier K+ Channels (IKr, IKs) ODQ->K_channel Blocks Depol Decreased Rate of Phase 0 Depolarization Na_channel->Depol APD Prolongation of Action Potential Duration (APD) K_channel->APD Result Antiarrhythmic Effect Depol->Result APD->Result

Caption: this compound's action on cardiac ion channels.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these guidelines for solvent selection, dissolution techniques, and storage conditions will help ensure the integrity and reproducibility of experimental results in drug discovery and development. Researchers should always consult the manufacturer's specific recommendations for the lot of this compound being used.

References

Troubleshooting & Optimization

O-Desmethyl Quinidine Solubility: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the solubility of O-Desmethyl Quinidine in Dimethyl Sulfoxide (DMSO) and methanol (B129727).

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO and methanol?

For comparison, the parent compound, quinidine, is reported to be "very soluble in methanol".[1] This may suggest potential solubility for its metabolite, this compound, but this has not been experimentally confirmed in the available data.

Data Presentation: Solubility of this compound

SolventReported SolubilityMolar Concentration (mM)Source / Notes
DMSO 100 mg/mL322.17 mMMedChemExpress; requires sonication to achieve.[2]
DMSO 45 mg/mL144.98 mMProteintech.[3]
Methanol Slightly SolubleNot SpecifiedChemicalBook; This is a qualitative assessment.[4][5]

Q2: Why do different suppliers report different solubility values for this compound in DMSO?

A: Discrepancies in reported solubility values can arise from several factors:

  • Experimental Method: Different methods (e.g., kinetic vs. thermodynamic) can yield different results.[6][7]

  • Material Purity: The purity of the this compound lot can affect its solubility.

  • Measurement Conditions: Factors like temperature, humidity (especially for hygroscopic solvents like DMSO), and equilibration time can influence the final measurement.[2]

  • Dissolution Method: The use of techniques like sonication or vortexing can impact the observed solubility.[2]

Q3: How do I prepare a stock solution of this compound?

A: Based on the available data, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Recommended Protocol for a 100 mM DMSO Stock Solution:

  • Weigh: Accurately weigh the desired amount of this compound powder (Molecular Weight: 310.39 g/mol ).[8] For example, for 1 mL of a 100 mM solution, you would need 31.04 mg.

  • Solvent Addition: Add the calculated volume of fresh, high-purity DMSO. Hygroscopic or "wet" DMSO can significantly reduce the solubility of compounds.[2]

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.[2] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] For solutions in DMSO, storage at -80°C is recommended for up to 6 months.[2]

Troubleshooting Guide

Problem: My this compound is not dissolving in DMSO at the expected concentration.

If you encounter difficulty dissolving this compound, follow these troubleshooting steps.

G start Start: Solubility Issue (this compound in DMSO) check_dmso Step 1: Verify DMSO Quality Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Action: Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No check_sonication Step 2: Apply Energy Have you tried sonication? check_dmso->check_sonication Yes use_fresh_dmso->check_sonication sonicate Action: Sonicate in a water bath for 5-10 minutes. check_sonication->sonicate No check_concentration Step 3: Re-evaluate Concentration Is the target concentration >45 mg/mL? check_sonication->check_concentration Yes sonicate->check_concentration lower_concentration Action: Prepare a more dilute solution (e.g., 45 mg/mL) and test solubility. check_concentration->lower_concentration Yes solubility_protocol Step 4: Determine Solubility Consider performing a formal solubility assessment. check_concentration->solubility_protocol No end_success Success: Compound Dissolved lower_concentration->end_success end_fail Issue Persists: Contact Technical Support solubility_protocol->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Methodology: Determining Thermodynamic Solubility via the Shake-Flask Method

For researchers needing to determine the solubility of this compound in a specific solvent like methanol, the shake-flask method is a reliable and widely recognized technique.[7]

Objective: To determine the saturation concentration of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., HPLC-grade Methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 1 mL of methanol). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials securely and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

  • Dilution: Accurately dilute the clear, filtered solution with the solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis: Measure the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Back-calculate to determine the concentration in the original saturated solution. This value represents the thermodynamic solubility.

References

improving O-Desmethyl Quinidine stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Quinidine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound, a phenolic quinoline (B57606) alkaloid, is primarily influenced by several factors:

  • pH: As a hydroxyquinoline derivative, this compound is expected to be more stable in acidic to neutral solutions and may degrade in alkaline conditions.[1][2]

  • Light: Many quinoline derivatives are sensitive to light.[1][3] Exposure to UV or ambient light can lead to photodegradation, often indicated by a change in solution color.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation for most pharmaceutical compounds, including phenolic alkaloids.[4]

  • Oxidation: The phenolic hydroxyl group on the quinoline ring makes the molecule susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents.[1][5][6]

Q2: What are the recommended storage conditions for aqueous stock solutions of this compound?

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C for longer periods.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

  • pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize base-catalyzed hydrolysis and oxidation.

  • Inert Atmosphere: For long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q3: My this compound solution has turned yellow/brown. What is the cause, and can I still use it?

A3: A color change, typically to yellow or brown, is a common indicator of degradation, likely due to oxidation or photodegradation of the quinoline structure.[1][3] It is strongly recommended not to use discolored solutions, as the presence of degradation products can lead to inaccurate experimental results and potential confounding effects. The formation of these products means the concentration of the active compound is lower than intended. It is best to prepare a fresh solution.

Q4: How can I prepare a stable aqueous solution of this compound for my experiments?

A4: this compound is sparingly soluble in water.[7] To prepare a more stable solution for experimental use:

  • Consider dissolving the compound first in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer of your choice.

  • Use a slightly acidic buffer (pH 4-6) to improve stability.

  • Prepare the solution fresh on the day of the experiment if possible. If storage is necessary, follow the recommended storage conditions outlined in Q2.

  • Use high-purity water and reagents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in solution Poor solubility; change in pH or temperature.1. Confirm the concentration is within the solubility limits. 2. Gently warm the solution to see if the precipitate redissolves. 3. If the issue persists, consider preparing a more dilute solution or using a co-solvent. 4. Ensure the pH of the solution has not shifted.
Loss of potency or inconsistent results Degradation of the compound.1. Prepare fresh solutions for each experiment. 2. Protect solutions from light and store at a low temperature. 3. Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the stock solution before use. 4. Consider performing a forced degradation study to understand the stability of your specific formulation.
Discoloration of the solution Oxidation or photodegradation.1. Discard the discolored solution. 2. Prepare a new solution using deoxygenated buffer and store it under an inert atmosphere. 3. Ensure complete protection from light by using amber vials and storing them in the dark.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table presents hypothetical data from a forced degradation study on this compound in an aqueous solution (0.1 mg/mL) to illustrate its potential stability profile. This data is for illustrative purposes only and should be confirmed by experimental studies.

Stress Condition Duration Temperature % Degradation (Hypothetical) Observations
0.1 M HCl24 hours60°C5%Slight increase in a minor impurity peak.
Water (pH ~6.5)24 hours60°C<2%No significant degradation.
0.1 M NaOH24 hours60°C25%Significant decrease in the main peak and the appearance of several degradation products. Solution turned yellowish.
3% H₂O₂24 hours25°C15%Formation of multiple oxidative degradation products.
Heat48 hours80°C10%Moderate degradation observed.
Photostability (ICH Q1B)1.2 million lux hours25°C20%Significant degradation with a noticeable color change to light brown.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating method.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a dry heat oven for 48 hours. Then, dissolve it to a concentration of 0.1 mg/mL for analysis.

    • Photodegradation: Expose the stock solution (0.1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.[10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_troubleshooting Troubleshooting Logic for this compound Solution Instability start Instability Observed (e.g., color change, precipitation, loss of activity) check_color Is the solution discolored? start->check_color check_precipitate Is there a precipitate? check_color->check_precipitate No action_color_yes Cause: Oxidation/Photodegradation Action: Discard and prepare fresh solution. Prevention: Use amber vials, deoxygenate solvent, store under inert gas. check_color->action_color_yes Yes check_activity Is there a loss of activity? check_precipitate->check_activity No action_precipitate_yes Cause: Poor Solubility/pH Shift Action: Gently warm; check pH. Prevention: Use co-solvent, buffer the solution, or use a more dilute solution. check_precipitate->action_precipitate_yes Yes action_activity_yes Cause: Chemical Degradation Action: Confirm with stability-indicating HPLC. Prevention: Prepare fresh solutions, store properly (cold, dark). check_activity->action_activity_yes Yes no_issue If none of the above, consider other experimental variables. check_activity->no_issue No

Caption: Troubleshooting guide for this compound solution instability.

cluster_workflow Experimental Workflow for Forced Degradation Study prep_solution Prepare Stock Solution (1 mg/mL in Methanol) stress_conditions Expose Aliquots to Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Identify Degradation Products & Determine Degradation Pathways analysis->data

Caption: Workflow for a forced degradation study of this compound.

cluster_pathway Potential Degradation Pathways of this compound odq This compound oxidation Oxidation Products (e.g., Quinones) odq->oxidation O₂, Light, H₂O₂ photodegradation Photodegradation Products (e.g., N-oxides, ring cleavage products) odq->photodegradation UV/Visible Light hydrolysis Hydrolysis Products (Alkaline conditions) odq->hydrolysis OH⁻, Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: O-Desmethyl Quinidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of O-Desmethyl Quinidine (B1679956).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the quantification of O-Desmethyl Quinidine in biological matrices?

The primary challenges in quantifying this compound, a metabolite of quinidine, stem from its low concentrations in complex biological matrices like plasma. Key difficulties include:

  • Matrix Effects: Endogenous components of plasma, such as phospholipids (B1166683) and proteins, can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and precision of the results.[1][2]

  • Analyte Stability: this compound may be susceptible to degradation under certain storage and handling conditions. Factors like temperature, pH, light exposure, and enzymatic activity can affect its stability in biological samples.[3][4][5][6][7] The parent drug, quinidine, is known to be light-sensitive, a property that its metabolites may share.

  • Low Endogenous Concentrations: As a metabolite, this compound is often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for accurate quantification.

  • Selection of an Appropriate Internal Standard (IS): The use of a suitable internal standard is crucial to compensate for variability during sample preparation and to correct for matrix effects. Ideally, a stable isotope-labeled version of this compound should be used.

Q2: Which sample preparation techniques are recommended for extracting this compound from plasma?

Commonly used and effective sample preparation techniques for this compound and its parent compound, quinidine, from plasma include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[8] While efficient for removing proteins, it may not remove other matrix components like phospholipids, which can cause significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous plasma sample (after pH adjustment) and an immiscible organic solvent.[9] This technique is generally more effective at removing interfering matrix components than PPT, leading to cleaner extracts and reduced matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted and thorough cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. It is often the most effective technique for minimizing matrix effects but is also more time-consuming and costly.

The choice of method depends on the required sensitivity, throughput, and the degree of matrix interference encountered.

Q3: How can I assess and mitigate matrix effects in my this compound assay?

Assessing and mitigating matrix effects is a critical part of method validation.[1]

Assessment:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates ion suppression or enhancement, respectively, at the retention time of co-eluting matrix components.[10]

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[1]

Mitigation Strategies:

  • Effective Sample Cleanup: Employing more rigorous sample preparation techniques like LLE or SPE can significantly reduce matrix effects.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation of this compound from co-eluting matrix components is crucial.[10]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay for low-concentration samples.

Q4: What should I consider when selecting an internal standard (IS) for this compound quantification?

The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of this compound. SIL-IS have nearly identical chemical and physical properties to the analyte and will behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability.

If a SIL-IS for this compound is not available, a structural analog can be used. For quinidine and its metabolites, compounds like cinchonine (B1669041) have been used as internal standards. When using a structural analog, it is essential to demonstrate that it does not suffer from differential matrix effects compared to the analyte.

Q5: Where can I obtain certified reference standards for this compound and its stable isotope-labeled internal standard?

Certified reference materials for this compound are available from several commercial suppliers, including:

  • LGC Standards

  • Sigma-Aldrich

  • Santa Cruz Biotechnology[11]

  • ChemScene[12]

  • Adva Tech Group[13]

Stable isotope-labeled internal standards for related compounds like quinidine are available from suppliers such as MedchemExpress and Simson Pharma Limited, who may also offer custom synthesis services for a labeled version of this compound.[9][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Action
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[15]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[15]
Secondary Interactions The basic nature of this compound can lead to interactions with acidic silanols on the column. Use a column with end-capping or add a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the mobile phase.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[15]
Problem 2: Low or No Signal/Response
Potential Cause Troubleshooting Action
Sample Degradation Verify the stability of this compound under your storage and handling conditions. Prepare fresh samples and standards. Quinidine is light-sensitive; protect samples from light.
Inefficient Extraction Optimize the sample preparation procedure. Check the pH of the sample during extraction and experiment with different solvents for LLE or different sorbents for SPE.
Ion Suppression Assess matrix effects using post-column infusion or post-extraction spike experiments. Improve sample cleanup or chromatographic separation to minimize interference.[10]
MS Source Contamination Clean the mass spectrometer's ion source, as contamination can lead to a significant loss in sensitivity.
Incorrect MS Parameters Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of this compound.
Problem 3: High Background Noise
Potential Cause Troubleshooting Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System Flush the entire LC system, including the autosampler, with a strong solvent mixture like isopropanol/water.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure with a strong solvent.
Matrix Interferences Improve sample cleanup to remove more of the biological matrix.
Problem 4: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Action
Variable Matrix Effects Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in ion suppression or enhancement.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Automation can improve reproducibility.
Analyte Instability Perform stability experiments (freeze-thaw, bench-top, long-term) to ensure the analyte is stable throughout the analytical process.[3][4][5][6][7]
LC System Variability Check for leaks, ensure the pump is delivering a stable flow rate, and verify that the column oven temperature is consistent.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of quinidine and its metabolites from published literature. While specific data for this compound is limited, these values provide a useful reference for expected performance.

Table 1: Extraction Recovery of Quinidine from Plasma

Extraction MethodAnalyteRecovery (%)Reference
Liquid-Liquid (Chloroform)Quinidine93.0 - 100[15]
Liquid-LiquidQuinidine79.3[16]
Protein Precipitation (Methanol)Quinidine92.5 - 129.5[8]

Note: The recovery range of 92.5-129.5% reported for protein precipitation may indicate the presence of a significant positive matrix effect or other sources of variability.

Table 2: Accuracy and Precision Data for Quinidine Quantification by LC-MS/MS

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (Bias %)Reference
LLOQ< 22.6< 22.6< 18.7[8]
Low, Medium, High QC< 7.9< 8.9Not Specified[8]

Experimental Protocols

Detailed Methodology: Plasma Sample Preparation by Protein Precipitation

This protocol is a generalized procedure based on common practices for the extraction of quinidine and its metabolites. Optimization will be required for your specific application and instrumentation.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated this compound in methanol) to each tube, except for the blank matrix samples.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (400 µL Acetonitrile) is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute centrifuge2 Centrifuge (14,000 rpm, 5 min) reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Protein Precipitation Workflow for this compound.

troubleshooting_logic start Inconsistent Results check_is Using Stable Isotope- Labeled IS? start->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No check_prep Review Sample Preparation Consistency check_is->check_prep Yes end Improved Reproducibility use_sil_is->end check_stability Verify Analyte Stability (Freeze-Thaw, Bench-top) check_prep->check_stability check_system Check LC System Performance check_stability->check_system check_system->end

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Optimizing O-Desmethyl Quinidine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of O-Desmethyl Quinidine (B1679956) in in vitro studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for O-Desmethyl Quinidine in in vitro assays?

A1: A sensible starting point for in vitro experiments with this compound is to bracket the known inhibitory concentrations. For enzymatic assays, such as those involving cytochrome P450 enzymes, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for determining IC50 values. In cellular assays, such as those examining effects on cardiac action potentials, a concentration of around 10 µM has been used effectively.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: What is the primary known in vitro activity of this compound?

A2: this compound is an active metabolite of quinidine and is known to contribute to the electrophysiological effects of the parent drug.[1] Its most well-characterized in vitro activity is the inhibition of the cytochrome P450 enzyme CYP2D6.[2] It also exhibits effects on cardiac ion channels, contributing to changes in action potential duration.[1]

Q3: How does the inhibitory potency of this compound on CYP2D6 compare to that of quinidine?

A3: this compound is a less potent inhibitor of CYP2D6 compared to its parent compound, quinidine. The inhibitory constant (Ki) values for this compound are reported to be in the range of 0.43 to 2.3 µM, which is one to two orders of magnitude weaker than quinidine's Ki of approximately 0.027 µM.[2]

Q4: Is this compound expected to inhibit other CYP450 isoforms?

Q5: What are the known effects of this compound on cardiac ion channels?

A5: this compound, similar to quinidine, affects cardiac repolarization by prolonging the action potential duration.[1] This is indicative of an interaction with potassium channels, such as the hERG channel, which is a known target of quinidine.[4][5] Researchers should anticipate that this compound will exhibit effects on cardiac electrophysiology.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
  • Problem: this compound, like its parent compound quinidine, has limited aqueous solubility and may precipitate when added to cell culture media.[6]

  • Solution:

    • Use of a Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]

    • Solvent Concentration: When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media, PBS), ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

    • Serial Dilutions: If precipitation still occurs at the desired final concentration, consider preparing intermediate dilutions of the stock solution in the experimental medium.

    • pH Adjustment: The solubility of quinoline (B57606) derivatives can be pH-dependent. While cell culture media are buffered, ensuring the final pH of your solution is within a physiological range might help maintain solubility.

Issue 2: High Variability in Experimental Replicates
  • Problem: Inconsistent results between replicate experiments can arise from issues with compound stability or handling.

  • Solution:

    • Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment from a frozen stock.

    • Stability in Media: The stability of this compound in your specific cell culture medium over the time course of your experiment should be determined. A common method is to incubate the compound in the medium under experimental conditions (e.g., 37°C, 5% CO2) and quantify its concentration at various time points using a suitable analytical method like HPLC.

    • Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Issue 3: Unexpected or Off-Target Effects
  • Problem: The observed cellular phenotype may not align with the known primary targets of this compound.

  • Solution:

    • Off-Target Screening: Consider screening this compound against a panel of common off-target proteins, such as a kinase panel, to identify potential unintended interactions.[7][8]

    • Literature Review of Parent Compound: Review the known off-target effects of the parent compound, quinidine. Quinidine is known to interact with various receptors and ion channels beyond its primary targets.[9] This can provide clues to potential off-target activities of its metabolite.

    • Control Experiments: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50/Ki) of this compound and Quinidine against CYP2D6

CompoundEnzymeInhibitory Potency (Ki)Reference
This compoundCYP2D60.43 - 2.3 µM[2]
QuinidineCYP2D60.027 µM[2]

Table 2: Inhibitory Potency (IC50) of Quinidine against various CYP Isoforms (for reference)

CompoundEnzymeInhibitory Potency (IC50)Reference
QuinidineCYP2D68 nM[3]
QuinidineCYP3A4~30 µM[3]
QuinidineCYP2C9~300 µM[3]

Experimental Protocols

Protocol 1: Determination of IC50 for CYP450 Inhibition

This protocol provides a general framework for determining the IC50 of this compound against a specific CYP450 isoform using human liver microsomes.

  • Materials:

    • This compound

    • Human liver microsomes (HLM)

    • Specific CYP isoform substrate (e.g., Dextromethorphan for CYP2D6)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Quenching solution (e.g., acetonitrile)

    • LC-MS/MS system for analysis

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution to create a range of concentrations for the assay. c. In a microplate, combine the HLM, incubation buffer, and the various concentrations of this compound. d. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes). e. Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system. f. Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). g. Stop the reaction by adding the quenching solution. h. Centrifuge the plate to pellet the protein. i. Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS. j. Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO). k. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This protocol outlines a method to assess the inhibitory potential of this compound on P-gp-mediated transport using a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

    • This compound

    • A known P-gp substrate (e.g., Digoxin)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Scintillation cocktail and counter (if using a radiolabeled substrate) or LC-MS/MS system

  • Procedure: a. Culture Caco-2 cells on permeable supports until a confluent monolayer with well-formed tight junctions is established (typically 21 days). b. On the day of the experiment, wash the cell monolayers with transport buffer. c. Prepare transport buffer containing the P-gp substrate with and without various concentrations of this compound. d. To measure efflux (basolateral to apical transport), add the substrate/inhibitor solution to the basolateral compartment and fresh transport buffer to the apical compartment. e. To measure influx (apical to basolateral transport), add the substrate/inhibitor solution to the apical compartment and fresh transport buffer to the basolateral compartment. f. Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours). g. At the end of the incubation, collect samples from both the apical and basolateral compartments. h. Quantify the amount of the P-gp substrate in each sample. i. Calculate the apparent permeability (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) is a measure of P-gp activity. j. Determine the percent inhibition of the efflux ratio by this compound at each concentration and calculate the IC50.

Protocol 3: hERG Potassium Channel Patch-Clamp Electrophysiology

This protocol provides a basic outline for assessing the effect of this compound on the hERG potassium channel using whole-cell patch-clamp electrophysiology.

  • Materials:

    • A cell line stably expressing the hERG channel (e.g., HEK293-hERG)

    • This compound

    • Extracellular and intracellular recording solutions

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Procedure: a. Culture the hERG-expressing cells on coverslips. b. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution. c. Prepare a stock solution of this compound and dilute it to the desired final concentrations in the extracellular solution. d. Obtain a whole-cell patch-clamp recording from a single cell. e. Apply a voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[10] f. Record baseline hERG currents in the absence of the compound. g. Perfuse the cell with the extracellular solution containing this compound at various concentrations. h. Record the hERG currents in the presence of the compound until a steady-state block is achieved. i. Measure the peak tail current amplitude at each concentration. j. Calculate the percent inhibition of the hERG current and determine the IC50 value.

Visualizations

Experimental_Workflow_CYP_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare O-Desmethyl Quinidine Stock (DMSO) prep_serial Serial Dilutions prep_stock->prep_serial pre_incubate Pre-incubate HLM & Inhibitor (37°C) prep_serial->pre_incubate prep_reagents Prepare HLM, Substrate, & NADPH System start_reaction Initiate Reaction with Substrate & NADPH prep_reagents->start_reaction pre_incubate->start_reaction incubate Incubate (37°C) start_reaction->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Metabolite centrifuge->analyze calculate Calculate % Inhibition analyze->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for determining the IC50 of this compound in a CYP450 inhibition assay.

Signaling_Pathway_Cardiac_Action_Potential cluster_ion_channels Cardiac Ion Channels cluster_action_potential Cardiac Action Potential Na_channel Voltage-gated Na+ Channels (Nav1.5) Depolarization Phase 0: Rapid Depolarization Na_channel->Depolarization Mediates K_channel Voltage-gated K+ Channels (e.g., hERG) Repolarization Phase 3: Repolarization K_channel->Repolarization Mediates AP_Duration Action Potential Duration (APD) Repolarization->AP_Duration Determines ODQ This compound ODQ->Na_channel Inhibition ODQ->K_channel Inhibition

Caption: Simplified signaling pathway of this compound's effect on the cardiac action potential.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered Start->Problem Precipitation Precipitation in Media Problem->Precipitation Yes Variability High Variability Problem->Variability No Solution1 Use DMSO stock, check final solvent % Precipitation->Solution1 OffTarget Unexpected Effects Variability->OffTarget No Solution2 Prepare fresh solutions, check stability Variability->Solution2 Solution3 Perform off-target screen, review parent compound data OffTarget->Solution3

Caption: Logical workflow for troubleshooting common issues with this compound in vitro.

References

preventing degradation of O-Desmethyl Quinidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-Desmethyl Quinidine (B1679956) to prevent its degradation. The following information is based on available data for O-Desmethyl Quinidine and related cinchona alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a well-closed container at refrigerated temperatures, protected from light.[1][2][3] Some suppliers also recommend storing under an inert atmosphere, such as nitrogen.[4]

Q2: How should I store solutions of this compound?

A2: For short-term storage (up to one month), solutions of this compound can be stored at -20°C.[4] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[4] It is crucial to protect solutions from light and to store them under a nitrogen atmosphere.[4]

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and data from related compounds like quinidine and quinine (B1679958), the primary degradation pathways are likely to be:

  • Oxidation: The quinoline (B57606) and quinuclidine (B89598) rings are susceptible to oxidation, potentially forming N-oxides and hydroxylated derivatives. The metabolism of the parent compound, quinidine, is known to produce hydroxylated metabolites and N-oxides.

  • Hydrolysis: Although generally stable, under strong acidic or alkaline conditions, degradation may occur. Forced degradation studies on the related compound quinine sulfate (B86663) have shown sensitivity to acid and alkali.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of cinchona alkaloids.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound formed during storage have not been explicitly identified in the reviewed literature. However, based on the degradation of quinidine, potential degradation products could include further hydroxylated species and N-oxides.

Q5: What steps can I take to minimize degradation during my experiments?

A5: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If solutions must be stored, follow the recommended storage conditions (-20°C for short-term, -80°C for long-term, protected from light, and under nitrogen).[4]

  • Use amber vials or cover containers with aluminum foil to protect from light.

  • Avoid exposure to strong acids, bases, and oxidizing agents.

  • Consider using deoxygenated solvents for solution preparation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the integrity of the solid material by analytical techniques such as HPLC. Review storage conditions of the stock solution to ensure they align with recommendations (frozen, protected from light).
Appearance of unknown peaks in chromatograms. Formation of degradation products.Investigate the storage and handling procedures of the sample. Consider potential exposure to light, elevated temperatures, or incompatible chemicals. A forced degradation study can help to identify potential degradation products.
Discoloration of solid material or solution. Potential degradation, possibly due to oxidation or light exposure.Do not use the material. Discard and use a fresh, properly stored batch. Review storage conditions to ensure they are optimal.

Storage Condition Summary

Form Temperature Light/Atmosphere Duration
SolidRefrigerator (2-8°C or <-15°C)[1][2][3]Protect from light; Store under nitrogen[4]Long-term
Solution-20°C[4]Protect from light; Store under nitrogen[4]Up to 1 month[4]
Solution-80°C[4]Protect from light; Store under nitrogen[4]Up to 6 months[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Suitable buffer (e.g., phosphate (B84403) or acetate)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period. For solid-state thermal stress, place the solid powder in an oven.

  • Photodegradation: Expose an aliquot of the stock solution and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely in the UV range of 230-330 nm.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the non-stressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway ODMQ This compound Oxidation Oxidation ODMQ->Oxidation O₂, H₂O₂ Hydrolysis Hydrolysis (Acid/Base) ODMQ->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation (Light/UV) ODMQ->Photodegradation Oxidized_Products Oxidized Products (e.g., N-Oxides, Hydroxylated derivatives) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Identify Degradation Products & Assess Stability Analysis->Results troubleshooting_logic Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent, Freshness) Start->Check_Prep Run_QC Analyze by HPLC vs. Standard Check_Storage->Run_QC Check_Prep->Run_QC Degradation_Suspected Degradation Suspected Run_QC->Degradation_Suspected Impurity Peaks or Low Purity No_Degradation No Degradation Detected Run_QC->No_Degradation Purity OK Prepare_Fresh Prepare Fresh Solution Degradation_Suspected->Prepare_Fresh Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

References

Technical Support Center: O-Desmethyl Quinidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of O-Desmethyl Quinidine.

Troubleshooting Guides

Issue: My this compound peak is tailing.

Peak tailing for basic compounds like this compound is a common chromatographic challenge, often resulting in poor resolution and inaccurate quantification.[1][2] This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment:

  • Evaluate Peak Asymmetry: Calculate the tailing factor (T) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing that should be addressed.[3]

  • Review Chromatogram: Observe if tailing affects only the this compound peak or all peaks in the chromatogram. Tailing specific to basic analytes often points to secondary interactions with the stationary phase.[2]

Troubleshooting Workflow Diagram:

G start Peak Tailing Observed for This compound check_all_peaks Are other peaks also tailing? start->check_all_peaks system_issue Suspect System/Column Issue (e.g., void, blockage, dead volume) check_all_peaks->system_issue Yes specific_issue Suspect Chemical Interactions (Analyte-Stationary Phase) check_all_peaks->specific_issue No troubleshoot_system Troubleshoot System: - Check for leaks/dead volume - Replace column frit - Consider column void system_issue->troubleshoot_system troubleshoot_chemical Optimize Method: 1. Adjust Mobile Phase pH 2. Use End-Capped Column 3. Add Mobile Phase Modifier 4. Increase Buffer Strength specific_issue->troubleshoot_chemical end Symmetrical Peak Achieved troubleshoot_system->end troubleshoot_chemical->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Experimental Protocols for Troubleshooting

Protocol 1: Mobile Phase pH Adjustment

Objective: To minimize secondary silanol (B1196071) interactions by controlling the ionization state of both this compound and the silica (B1680970) stationary phase.

Background: this compound is a basic compound. At a low mobile phase pH (typically ≤ 3), the acidic silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.[1][3]

Procedure:

  • Prepare a series of mobile phases with varying pH values. A common starting point for basic compounds is a low pH range.

  • Recommended Buffers: Use buffers compatible with your detection method (e.g., formic acid or ammonium (B1175870) formate (B1220265) for LC-MS).[4]

  • Test pH Levels:

    • pH 3.0

    • pH 2.5

    • pH 7.0 (for comparison, to observe the effect of pH on peak shape)

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.

  • Inject this compound standard and evaluate the peak shape for each pH condition.

Expected Outcome: A significant improvement in peak symmetry should be observed at lower pH values.

ParameterCondition 1Condition 2Condition 3
Mobile Phase pH 7.03.02.5
Expected Tailing Factor > 1.5~1.2 - 1.5< 1.2
Protocol 2: Column Selection and Use of Modifiers

Objective: To reduce peak tailing by using a more inert stationary phase or by competitively blocking active sites.

Background: Modern, high-purity silica columns (Type B) with end-capping significantly reduce the number of accessible silanol groups, minimizing their interaction with basic analytes.[1][4] Mobile phase additives, such as triethylamine (B128534), can also be used to mask residual silanol groups.[5]

Procedure:

  • Column Selection: If not already in use, switch to a column specifically designed for the analysis of basic compounds. Look for columns described as "end-capped," "base-deactivated," or those with a hybrid stationary phase.[1][4]

  • Mobile Phase Modifier Addition (if necessary):

    • Prepare your optimized mobile phase from Protocol 1.

    • Add a small concentration of a basic modifier, such as triethylamine (TEA). A typical starting concentration is 0.05% v/v.[5]

    • Caution: TEA can suppress ionization in mass spectrometry. This approach is more suitable for UV detection.

  • Equilibrate the new column or the column with the modified mobile phase thoroughly.

  • Inject the this compound standard and assess the peak shape.

Expected Outcome: The use of an end-capped column should provide a noticeable improvement in peak symmetry. The addition of a basic modifier may further reduce tailing.

Column TypeMobile Phase ModifierExpected Tailing Factor
Standard C18 (Not end-capped)None> 1.5
End-capped C18None1.2 - 1.5
End-capped C180.05% Triethylamine< 1.2

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even at low pH?

A1: While low pH is a primary strategy, other factors can contribute to peak tailing:

  • Secondary Retention Mechanisms: Strong interactions can still occur between basic analytes and residual, un-ionized silanol groups.[1]

  • Trace Metal Contamination: Metals in the silica matrix can create active sites that interact with the analyte.[1] Using a high-purity silica column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][6] Try reducing the injection volume or sample concentration.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[7]

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing?

A2: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While both are common in reversed-phase HPLC, their properties can affect interactions with the stationary phase and the analyte. It is worth experimenting with different organic modifiers if peak shape issues persist.

Q3: What is the pKa of this compound and why is it important?

A3: The predicted pKa of this compound is approximately 8.82. The pKa is the pH at which the compound is 50% ionized. To ensure consistent retention and good peak shape, it is recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa.[5] For a basic compound like this compound, this means a pH below ~6.8 is advisable to ensure it is fully protonated.

Q4: My peak shape has degraded over a series of injections. What could be the cause?

A4: Degradation of peak shape over time can be due to several factors:

  • Column Contamination: Accumulation of matrix components from your samples on the column can lead to active sites and peak tailing.[2] Using a guard column and appropriate sample clean-up procedures can prevent this.[2][7]

  • Column Degradation: Harsh mobile phase conditions (e.g., very low or high pH) can degrade the stationary phase over time, exposing more silanol groups.[2]

  • Column Void: A void at the head of the column can cause peak distortion.[8] This can be caused by pressure shocks or dissolution of the silica bed.

Signaling Pathway of Peak Tailing for Basic Compounds:

G cluster_column Silica Stationary Phase silanol Residual Silanol Groups (Si-OH) interaction1 Secondary Ionic Interaction silanol->interaction1 metal Trace Metal Impurities (e.g., Fe, Al) interaction2 Chelation metal->interaction2 analyte This compound (Basic Analyte) analyte->silanol at mid-pH analyte->metal tailing Peak Tailing interaction1->tailing interaction2->tailing

Caption: The interaction of basic analytes with active sites on the stationary phase leads to peak tailing.

References

minimizing non-specific binding of O-Desmethyl Quinidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding (NSB) of O-Desmethyl Quinidine (B1679956) in various biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is non-specific binding (NSB) and why is it a concern for O-Desmethyl Quinidine?

Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target (e.g., an antibody or receptor). As a relatively small molecule (MW: 310.39 g/mol ) with both hydrophobic regions and polar functional groups, this compound can be susceptible to both hydrophobic and electrostatic interactions with assay components like microplates and blocking proteins.[1][2][3][4] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.

Q2: I'm observing a high background signal in my ELISA. What are the most common causes and how can I fix it?

A high background in an ELISA is often a direct result of non-specific binding.[5][6][7] The primary areas to investigate are your blocking procedure, wash steps, and buffer composition.

  • Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate.[5][8]

  • Inadequate Washing: Residual, unbound reagents can remain in the wells, contributing to the background signal.[5][9]

  • Inappropriate Buffer Composition: The pH or ionic strength of your buffers might be promoting electrostatic interactions, or a lack of detergents could be failing to mitigate hydrophobic interactions.[10][11]

Q3: Which blocking buffer is best for an this compound competitive ELISA?

The ideal blocking buffer must be empirically determined for each specific assay.[8][12] Since this compound is a small molecule, it's crucial to use a blocker that does not sterically hinder the immobilized antigen. Protein-based blockers are common, but protein-free options are also available and can be advantageous.

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are standard choices. However, for sensitive assays, commercial blockers with heterogeneous protein mixtures can be more effective.[13][14]

  • Protein-Free Blockers: These synthetic formulations can reduce the risk of cross-reactivity and are a good alternative if protein-based blockers yield high background.[13]

Q4: How can I optimize my assay buffer to reduce NSB?

Optimizing your assay buffer is a critical step. Consider the following modifications:

  • Add a Non-ionic Detergent: Surfactants like Tween-20 or Triton X-100 are highly effective at disrupting the hydrophobic interactions that often cause small molecules to bind non-specifically.[11][15][16] Start with a low concentration (e.g., 0.05%) and titrate upwards if necessary.

  • Adjust pH: The charge of this compound is pH-dependent. Modifying the buffer pH can alter electrostatic interactions with the plate surface and other assay components, potentially reducing NSB.[10][11][17]

  • Increase Ionic Strength: Adding a neutral salt like NaCl to your buffer can shield electrostatic charges, thereby minimizing charge-based non-specific interactions.[10][11][18]

Data Presentation: Optimizing Assay Conditions

The following tables present hypothetical data to illustrate the effects of different optimization strategies on reducing non-specific binding in a competitive ELISA for this compound.

Table 1: Effect of Blocking Agents on Background Signal

Blocking Agent (in PBS)ConcentrationIncubation TimeBackground Absorbance (450 nm)% NSB Reduction*
None-1 hr @ RT1.2500%
1% BSA1% (w/v)1 hr @ RT0.45064%
5% BSA5% (w/v)1 hr @ RT0.28078%
5% Non-Fat Dry Milk5% (w/v)1 hr @ RT0.31075%
Commercial Protein-Free Blocker1X1 hr @ RT0.15088%

*Percentage reduction is calculated relative to the "None" condition.

Table 2: Effect of Buffer Additives on Background Signal (Using 1% BSA Blocker)

AdditiveConcentrationBackground Absorbance (450 nm)% NSB Reduction*
None-0.4500%
Tween-200.05% (v/v)0.18060%
Tween-200.1% (v/v)0.15566%
NaCl150 mM0.35022%
NaCl300 mM0.29036%
0.05% Tween-20 + 150 mM NaCl-0.12073%

*Percentage reduction is calculated relative to the "None" (1% BSA only) condition.

Experimental Protocols

Detailed Protocol: Competitive ELISA for this compound

This protocol is a starting point and should be optimized for your specific antibodies and reagents.

  • Antigen Coating:

    • Prepare a conjugate of this compound and a carrier protein (e.g., BSA). This is necessary because small molecules do not efficiently bind to ELISA plates on their own.[19]

    • Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., 50 mM Carbonate Buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20). After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[5]

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS or a commercial protein-free blocker) to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature (RT).[20]

  • Washing (2):

    • Repeat the washing step as described in step 2.

  • Competition Reaction:

    • Add 50 µL of your standards or unknown samples to the appropriate wells.

    • Add 50 µL of the primary antibody (specific to this compound), diluted in Assay Buffer (e.g., Blocking Buffer), to each well.

    • Cover the plate and incubate for 1-2 hours at RT. During this step, the free this compound in the sample competes with the plate-bound conjugate for binding to the primary antibody.[21][22]

  • Washing (3):

    • Repeat the washing step as described in step 2.

  • Detection:

    • Add 100 µL of enzyme-conjugated secondary antibody (which binds to the primary antibody), diluted in Assay Buffer, to each well.

    • Cover the plate and incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT for 15-30 minutes.[21]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_detection Detection A 1. Coat Plate with O-Desmethyl Quinidine-Protein Conjugate B 2. Wash Plate (3 times) A->B C 3. Block Plate (e.g., 1% BSA) B->C D 4. Wash Plate (3 times) C->D E 5. Add Samples/Standards & Primary Antibody (Competition Step) D->E F 6. Wash Plate (3 times) E->F G 7. Add Enzyme-linked Secondary Antibody F->G H 8. Wash Plate (5 times) G->H I 9. Add TMB Substrate (Incubate in Dark) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450 nm J->K Troubleshooting_NSB Troubleshooting High Non-Specific Binding (NSB) Start High Background Signal Observed CheckWash Are wash steps sufficient? Start->CheckWash ImproveWash Increase wash volume/ number of washes. Ensure complete removal of buffer. CheckWash->ImproveWash No CheckBlocking Is blocking optimal? CheckWash->CheckBlocking Yes ImproveWash->CheckBlocking ImproveBlocking Increase blocker concentration or incubation time. Try a different blocking agent (e.g., commercial protein-free). CheckBlocking->ImproveBlocking No CheckBuffer Is assay buffer optimized? CheckBlocking->CheckBuffer Yes ImproveBlocking->CheckBuffer ImproveBuffer Add non-ionic detergent (Tween-20). Adjust pH and/or ionic strength (NaCl). CheckBuffer->ImproveBuffer No End NSB Minimized CheckBuffer->End Yes ImproveBuffer->End

References

addressing hygroscopic nature of O-Desmethyl Quinidine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential hygroscopic nature of O-Desmethyl Quinidine (B1679956) powder. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My O-Desmethyl Quinidine powder has formed clumps. What should I do?

A1: Clumping is a common indicator of moisture absorption.[1] To address this, you should first gently break up any large aggregates with a clean, dry spatula in a controlled environment with low relative humidity (RH), such as a glove box or a desiccator. To prevent further clumping, it is crucial to review your storage and handling procedures. Ensure the container is tightly sealed and stored in a desiccator with a fresh desiccant.[2]

Q2: I'm observing poor flowability of the powder during weighing and transfer. Could this be related to moisture?

A2: Yes, poor powder flow is a classic sign of hygroscopicity.[1][3] Absorbed moisture can increase inter-particle cohesive forces, leading to reduced flowability. To mitigate this, handle the powder in a low-humidity environment. The use of a powder funnel can also aid in transferring the powder more efficiently. For larger-scale operations, the incorporation of glidants could be considered, though this would require additional formulation development.[3]

Q3: Can moisture absorption affect the accuracy of my experimental results?

A3: Absolutely. The presence of water can significantly impact the mass of the powder, leading to inaccuracies in concentration calculations for your solutions.[4] For instance, if you weigh out 10 mg of powder that has absorbed 5% water by mass, you are only using 9.5 mg of the active pharmaceutical ingredient (API). This can lead to sub-potent solutions and affect the reliability of your experimental data.[4] It is recommended to determine the water content of the powder before use, especially for sensitive experiments.

Q4: What are the recommended storage conditions for this compound powder?

A4: this compound should be stored in a tightly sealed container, protected from light.[5][6] Several suppliers recommend refrigeration, with temperatures ranging from 2-8°C or below -15°C.[7][8][9] To minimize moisture absorption, it is highly recommended to store the container within a desiccator containing a suitable desiccant. Storing under an inert gas like nitrogen can also be beneficial.[5]

Q5: How can I determine the water content of my this compound powder?

A5: Karl Fischer titration is the gold standard method for accurately determining the water content in a pharmaceutical powder.[10] This technique is highly specific to water and can provide precise measurements. Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the weight loss upon heating, which can be attributed to water and other volatile components.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., HPLC, NMR) Inaccurate concentration due to moisture absorption.1. Dry the powder under vacuum in the presence of a desiccant before weighing. 2. Determine the precise water content using Karl Fischer titration and correct the mass accordingly. 3. Prepare solutions in a controlled low-humidity environment.
Changes in physical appearance (e.g., color, texture) Moisture-induced degradation or polymorphic changes.1. Visually inspect the powder upon receipt and before each use. 2. If changes are observed, it is advisable to re-characterize the material (e.g., using melting point, spectroscopy) to ensure its integrity. 3. Store the powder under the recommended conditions to minimize degradation.
Difficulty in achieving complete dissolution Moisture may have caused the formation of less soluble hydrates or altered the particle surface properties.1. Ensure the appropriate solvent is being used. Note that hygroscopic DMSO can impact solubility.[5] 2. Use sonication or gentle heating (if the compound's stability permits) to aid dissolution. 3. Consider the possibility of hydrate (B1144303) formation and characterize the powder using techniques like Powder X-ray Diffraction (PXRD).

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound powder.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol (B129727) or appropriate Karl Fischer solvent

  • Karl Fischer reagent (titrant)

  • Water standard for titer determination

  • Airtight weighing vessel

  • This compound powder sample

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Addition: Add a sufficient volume of anhydrous methanol or the appropriate solvent to the titration vessel to immerse the electrode.

  • Pre-titration: Start the pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.

  • Titer Determination: Accurately add a known amount of water standard to the vessel and titrate with the Karl Fischer reagent. Repeat this at least three times to determine the average titer of the reagent.

  • Sample Analysis:

    • In an airtight container, accurately weigh approximately 10-50 mg of this compound powder.

    • Quickly transfer the weighed sample into the titration vessel.

    • Begin the titration and record the volume of titrant required to reach the endpoint.

    • Perform the measurement in triplicate.

  • Calculation: The water content (in %) is calculated using the following formula: Water Content (%) = (V * T * 100) / W Where:

    • V = Volume of Karl Fischer reagent consumed by the sample (in mL)

    • T = Titer of the Karl Fischer reagent (in mg H₂O/mL)

    • W = Weight of the sample (in mg)

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To characterize the moisture sorption and desorption properties of this compound powder and generate a moisture sorption isotherm.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument

  • Microbalance

  • This compound powder sample (typically 5-10 mg)

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound powder onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in increments of 10% RH from 0% to 90%). At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute). Record the equilibrium mass at each RH step.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step and recording the equilibrium mass.

  • Data Analysis:

    • Calculate the change in mass at each RH step relative to the initial dry mass.

    • Plot the equilibrium moisture content (% change in mass) on the y-axis against the relative humidity (%) on the x-axis to generate the moisture sorption-desorption isotherm.

Data Presentation: Representative Moisture Sorption Isotherm

Relative Humidity (%)% Weight Gain (Sorption)% Weight Gain (Desorption)
00.000.15
100.250.35
200.500.60
300.750.85
401.001.10
501.251.35
601.501.60
701.801.90
802.202.30
903.003.00

Note: This is a representative table. Actual data must be generated experimentally.

Visualizations

experimental_workflow cluster_storage Initial State & Storage cluster_handling Handling & Preparation cluster_analysis Analysis & Mitigation start Receive O-Desmethyl Quinidine Powder storage Store in tightly sealed container with desiccant at recommended temperature start->storage handling Handle in low-humidity environment (glove box) storage->handling weighing Accurate Weighing handling->weighing kf Karl Fischer Titration (Determine Water Content) weighing->kf If hygroscopicity is suspected dvs Dynamic Vapor Sorption (Assess Hygroscopicity) weighing->dvs For full characterization experiment Proceed with experiment weighing->experiment If non-hygroscopic correction Correct mass for water content kf->correction correction->experiment troubleshooting_flow cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome problem Inconsistent Experimental Results or Physical Changes in Powder check_storage Verify Storage Conditions (Tightly sealed? Desiccant fresh?) problem->check_storage check_handling Review Handling Procedures (Low humidity environment?) problem->check_handling recharacterize Re-characterize Powder (PXRD, TGA, etc.) problem->recharacterize If significant physical changes are observed quantify_water Quantify Water Content (Karl Fischer Titration) check_storage->quantify_water check_handling->quantify_water correct_mass Adjust Powder Mass for Calculations quantify_water->correct_mass dry_powder Dry Powder Under Vacuum (if stability permits) quantify_water->dry_powder proceed Proceed with Confidence in Results correct_mass->proceed dry_powder->proceed recharacterize->proceed

References

Technical Support Center: O-Desmethyl Quinidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the synthesis of O-Desmethyl Quinidine (B1679956).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of O-Desmethyl Quinidine?

The most frequently cited method for the synthesis of this compound is through the demethylation of its parent alkaloid, quinidine. A common and relatively effective method involves the use of Lewis acids, such as anhydrous aluminum trichloride (B1173362), in a suitable solvent like methylene (B1212753) chloride. This approach is favored for its mild conditions, which help to prevent unwanted side reactions.

Q2: What are the primary causes of low yield in this compound synthesis?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Demethylation: The reaction may not proceed to completion, leaving a significant amount of the starting material, quinidine, unreacted.

  • Side Reactions: The vinyl group on the quinuclidine (B89598) ring is susceptible to addition reactions, particularly under harsh reaction conditions, leading to the formation of undesired byproducts.

  • Degradation of Starting Material or Product: Quinidine and its demethylated counterpart can be sensitive to strong acids and high temperatures, which can lead to decomposition.

  • Suboptimal Reagent Quality: The use of hydrated or impure reagents, especially the Lewis acid, can significantly hinder the reaction's efficiency.

  • Purification Losses: The separation of this compound from the reaction mixture, which may contain unreacted quinidine and various byproducts, can be challenging and lead to significant product loss.

Q3: Are there alternative reagents for the demethylation of quinidine?

While aluminum trichloride is a commonly used reagent, other demethylating agents have been explored for similar compounds. These include other Lewis acids and strong protic acids. However, methods employing strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures have been reported to be unsuccessful for the demethylation of the closely related quinine (B1679958), suggesting they may also be unsuitable for quinidine due to the potential for side reactions.

Troubleshooting Guide

Problem 1: Low conversion of quinidine to this compound.

Possible Cause Suggested Solution
Insufficient Reagent Increase the molar ratio of the demethylating agent to quinidine. For the aluminum trichloride method, a 4:1 molar ratio has been shown to be effective.
Low Reaction Temperature While the reaction is initiated at a low temperature (0°C) to control exothermicity, ensure the reaction is allowed to warm to room temperature and proceed for a sufficient duration (e.g., up to 24 hours) to drive the reaction to completion.
Poor Reagent Quality Use fresh, anhydrous aluminum trichloride. The presence of moisture will deactivate the Lewis acid. Ensure the solvent (e.g., methylene chloride) is also dry.
Inadequate Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between the reactants.

Problem 2: Presence of significant amounts of byproducts.

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can promote side reactions. Maintain the recommended temperature profile for the chosen demethylation method. For the aluminum trichloride method, initiating the reaction at 0°C is crucial.
Use of Strong Protic Acids Strong acids like HBr or HI can lead to unwanted addition reactions with the vinyl group. Opt for a milder, more selective method, such as the one employing aluminum trichloride.[1]
Extended Reaction Time While a sufficient reaction time is necessary for completion, excessively long reaction times can sometimes lead to the formation of degradation products. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

Problem 3: Difficulty in isolating and purifying the final product.

Possible Cause Suggested Solution
Incomplete Quenching of the Reagent Ensure the complete decomposition of the aluminum trichloride by carefully adding a quenching agent at the end of the reaction.
Incorrect pH for Extraction The pH of the aqueous phase during workup is critical for separating the product. Adjust the pH to 11-12 with a base (e.g., NaOH) to deprotonate the nitrogen atoms and allow for extraction into an organic solvent. Subsequently, adjusting the pH to 8-9 with an acid (e.g., HCl) can facilitate the precipitation of the product.
Inefficient Crystallization If purification is attempted by crystallization, experiment with different solvent systems to find one that provides good recovery and purity.
Co-elution during Chromatography If using column chromatography for purification, the polarity of the product and starting material may be similar. Careful selection of the mobile phase and a high-resolution stationary phase are necessary for good separation.

Data Presentation

Table 1: Comparison of Reported Yields for Demethylation of Cinchona Alkaloids

Starting Material Demethylating Agent Solvent Reaction Conditions Yield (%) Reference
QuinineAnhydrous Aluminum TrichlorideMethylene Chloride0°C to room temperature, 24 hours68.12[1]
QuinineHydrobromic Acid (HBr)Not specifiedHigh temperatureUnsuccessful[1]
QuinineHydroiodic Acid (HI)Not specifiedHigh temperatureUnsuccessful[1]

Note: Quinine is a diastereomer of quinidine. The data presented for quinine is considered relevant due to the structural similarity.

Experimental Protocols

Detailed Methodology for the Demethylation of Quinidine using Anhydrous Aluminum Trichloride

This protocol is adapted from the reported demethylation of quinine.[1]

Materials:

  • Quinidine

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve quinidine in anhydrous methylene chloride. The reaction should be carried out under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of anhydrous aluminum trichloride (4 molar equivalents) in anhydrous methylene chloride to the stirred quinidine solution over a period of 4 hours.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 20 hours.

  • Workup:

    • Carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.

    • Transfer the mixture to a separatory funnel.

    • Adjust the pH of the aqueous layer to 11-12 with 1 N sodium hydroxide.

    • Separate the organic layer and wash the aqueous layer with methylene chloride.

    • Combine the organic layers.

    • Re-adjust the pH of the aqueous layer to 8-9 with 1 N hydrochloric acid to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Dissolve the precipitate in methylene chloride.

    • Dry the organic solution over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

O_Desmethyl_Quinidine_Synthesis This compound Synthesis Pathway Quinidine Quinidine Intermediate Quinidine-AlCl3 Complex Quinidine->Intermediate + AlCl3 / CH2Cl2 AlCl3 Anhydrous AlCl3 (4 eq.) AlCl3->Intermediate Solvent Anhydrous CH2Cl2 Solvent->Intermediate Conditions 0°C to RT 24 hours Product This compound Conditions->Product Intermediate->Product Demethylation Workup Aqueous Workup (pH adjustment) Product->Workup Purification

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Quinidine Conversion (TLC/HPLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Analyze_Byproducts Analyze for Byproducts (NMR/MS) Check_Conversion->Analyze_Byproducts High Check_Reagents Check Reagent Quality & Molar Ratio Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions End Improved Yield Optimize_Conditions->End Side_Reactions Significant Side Reactions Analyze_Byproducts->Side_Reactions Yes Purification_Issues Review Purification Procedure Analyze_Byproducts->Purification_Issues No Modify_Conditions Modify Reaction Conditions (e.g., Temp) Side_Reactions->Modify_Conditions Modify_Conditions->End Optimize_Purification Optimize pH & Solvent for Extraction/Crystallization Purification_Issues->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield issues.

Parameter_Relationships Key Parameter Relationships Reagent_Ratio Reagent Molar Ratio (AlCl3:Quinidine) Yield Yield of O-Desmethyl Quinidine Reagent_Ratio->Yield Increases (up to optimal) Temperature Reaction Temperature Temperature->Yield Increases (initially) Byproducts Byproduct Formation Temperature->Byproducts Increases (at high temp) Reaction_Time Reaction Time Reaction_Time->Yield Increases (up to plateau) Purity Product Purity Yield->Purity Can be inversely related Byproducts->Purity Decreases

Caption: Relationships between reaction parameters and outcomes.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of O-Desmethyl Quinidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often undetected, components present in the sample matrix (e.g., plasma, urine).[1] For this compound, a metabolite of Quinidine, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: How can I qualitatively and quantitatively assess the presence of matrix effects in my this compound assay?

A2: Two primary methods are recommended for evaluating matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard solution is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that specific retention time.

  • Post-Extraction Spike Method: This is a quantitative method to determine the magnitude of the matrix effect. The peak area of this compound in a standard solution (A) is compared to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration (B). The matrix factor (MF) is calculated as the ratio of B/A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q3: What is an acceptable range for the matrix factor in a validated bioanalytical method?

A3: According to regulatory guidelines from the FDA and EMA, the matrix effect should be investigated to ensure it does not compromise the accuracy and precision of the assay.[2][3] While specific acceptance criteria for the matrix factor itself are not rigidly defined, the overall accuracy and precision of quality control (QC) samples prepared in at least six different lots of matrix should be within ±15% of the nominal concentration, and the coefficient of variation (%CV) should not be greater than 15%.[2][4] An IS-normalized matrix factor close to 1.0 is considered ideal.[1]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects for this compound analysis?

A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the preferred choice for an internal standard in LC-MS/MS bioanalysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue EncounteredPotential CauseTroubleshooting Steps
Poor sensitivity and low signal for this compound Significant ion suppression from matrix components.1. Optimize Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.[6][7]2. Chromatographic Separation: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of this compound from the regions of ion suppression identified by post-column infusion.[5]3. Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the ion source.
High variability in results between different plasma lots Inconsistent matrix effects across different biological samples.1. Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to understand the inter-individual variability.[2][4]2. Use a SIL-IS: Employ a stable isotope-labeled internal standard for this compound to compensate for the lot-to-lot variations in matrix effects.[5]
Inaccurate quantification despite using an internal standard The chosen internal standard does not adequately track the matrix effects experienced by this compound.1. Switch to a SIL-IS: If a structural analog internal standard is being used, switch to a stable isotope-labeled version of this compound for optimal compensation of matrix effects.[5]2. Re-evaluate Chromatography: Ensure that the analyte and internal standard are co-eluting as closely as possible to experience the same matrix effects.
Peak shape distortion (e.g., tailing, fronting) Co-eluting matrix components interfering with the chromatography.1. Improve Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the interfering components.[6]2. Optimize LC Conditions: Adjust the mobile phase pH or organic content, or try a different column chemistry to improve peak shape.

Quantitative Data Summary

The following table provides illustrative data on the impact of different sample preparation techniques on the matrix effect and recovery for analytes similar to this compound. Note: This data is for comparative purposes and may not be directly representative of this compound.

Sample Preparation MethodAnalyteMatrix Factor (MF)Recovery (%)Data Source (Illustrative)
Protein Precipitation (PPT) Mescaline Metabolite≤ 1.076 (≤ 7.58% ME)≥ 98.3%Based on data for mescaline and its metabolites.
Liquid-Liquid Extraction (LLE) Infigratinib0.984 - 1.007 (%CV: 0.70 - 1.64%)HighBased on data for Infigratinib.[8]
Solid-Phase Extraction (SPE) N-Desmethyl RilmazolamMinimizedHigh and ConsistentBased on data for N-Desmethyl Rilmazolam.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a low and a high QC concentration.

    • Set B (Post-Spiked Matrix): Extract six different lots of blank biological matrix using the developed sample preparation method. Spike the extracted matrix with the this compound standard at the low and high QC concentrations.

    • Set C (Pre-Spiked Matrix - for Recovery): Spike the blank biological matrix with the this compound standard at the low and high QC concentrations before performing the sample extraction procedure.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

Protocol 2: Comparative Evaluation of Sample Preparation Techniques

Objective: To determine the most effective sample preparation method for minimizing matrix effects in the analysis of this compound.

Methods:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the SIL-internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Inject an aliquot of the supernatant for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the SIL-internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).

    • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at >3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.

    • Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound with a stronger organic solvent, often containing a small amount of base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting cluster_validation Final Validation start Start Analysis qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative Initial Method Development quantitative Quantitative Assessment (Post-Extraction Spike) start->quantitative Method Validation optimize_lc Optimize LC Method qualitative->optimize_lc Suppression Zone Identified check_mf Matrix Factor (MF) Acceptable? quantitative->check_mf optimize_sp Optimize Sample Preparation (LLE/SPE) check_mf->optimize_sp No use_sil_is Use SIL-IS check_mf->use_sil_is No final_validation Proceed with Method Validation check_mf->final_validation Yes optimize_sp->check_mf Re-evaluate optimize_lc->qualitative Re-evaluate use_sil_is->check_mf Re-evaluate

Caption: Workflow for assessing and troubleshooting matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt Add Acetonitrile Vortex & Centrifuge start->ppt lle Add Immiscible Organic Solvent Vortex & Centrifuge start->lle spe Load, Wash, Elute from Cartridge start->spe ppt_result Supernatant for Analysis (High Throughput, Potential for High Matrix Effects) ppt->ppt_result lle_result Organic Layer for Analysis (Cleaner than PPT, More Labor Intensive) lle->lle_result spe_result Eluate for Analysis (Cleanest Extract, Most Selective) spe->spe_result

Caption: Comparison of common sample preparation techniques.

References

Validation & Comparative

O-Desmethyl Quinidine vs. Quinidine: A Comparative Analysis of CYP2D6 Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro inhibitory potency of O-Desmethyl Quinidine (B1679956) and its parent compound, Quinidine, on the cytochrome P450 2D6 (CYP2D6) enzyme. The data presented is compiled from multiple experimental studies to offer a comprehensive overview for researchers in drug metabolism and pharmacokinetics.

Quantitative Comparison of Inhibitory Potency

Quinidine is consistently reported as a highly potent competitive inhibitor of CYP2D6.[1][2] Its primary metabolite, O-Desmethyl Quinidine, also demonstrates inhibitory activity against CYP2D6, but with a significantly lower potency, generally one to two orders of magnitude weaker than Quinidine.[3]

The following table summarizes the key inhibitory constants (IC50 and Ki) for both compounds as reported in various in vitro studies.

CompoundParameterValue (µM)Source
Quinidine IC500.02[4]
IC500.008[5]
IC500.11[6]
Ki0.027[3]
Ki0.16[7]
This compound Ki0.43 - 2.3[3]

Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The variation in reported values can be attributed to differences in experimental systems, such as the specific probe substrate used and the source of the enzyme (e.g., human liver microsomes vs. recombinant enzymes).

Experimental Methodologies

The data cited in this guide are derived from in vitro CYP inhibition assays. A generalized protocol for determining the IC50 of a compound for CYP2D6 is outlined below.

Standard Protocol for In Vitro CYP2D6 Inhibition (IC50 Determination)
  • Preparation of Reagents:

    • Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CYP2D6 enzymes (e.g., Supersomes) are commonly used.[8]

    • Probe Substrate: A known CYP2D6 substrate with a fluorescent or easily detectable metabolite is selected. Common examples include Dextromethorphan or Bufuralol.[3][8][9]

    • Inhibitors: Stock solutions of Quinidine and this compound are prepared, typically in an organic solvent like DMSO. A range of serial dilutions is made to test multiple concentrations.

    • Cofactor: An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to initiate the enzymatic reaction.

  • Incubation Procedure:

    • The enzyme source is pre-incubated with multiple concentrations of the test inhibitor (e.g., Quinidine) or a vehicle control.

    • The reaction is initiated by adding the CYP2D6 probe substrate and the NADPH-generating system.

    • The final incubation mixture typically contains the enzyme, buffer, inhibitor, substrate, and cofactors in a specified volume (e.g., 0.5 ml).[8]

    • The incubation is carried out for a fixed period (e.g., 30 minutes) at 37°C.[8]

  • Reaction Termination and Analysis:

    • The reaction is stopped, often by adding a quenching solution like perchloric acid or acetonitrile.[8]

    • The samples are then processed (e.g., centrifuged) to remove protein.

    • The concentration of the metabolite formed from the probe substrate is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][10]

  • Data Analysis:

    • The rate of metabolite formation at each inhibitor concentration is compared to the rate in the vehicle control (representing 100% enzyme activity).

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for CYP2D6 Inhibition Assay

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing p1 Enzyme Source (e.g., Human Liver Microsomes) p2 Test Inhibitor (Quinidine or this compound) p3 CYP2D6 Probe Substrate (e.g., Dextromethorphan) p4 NADPH Generating System i2 Initiate Reaction: Add Substrate + NADPH p3->i2 i1 Pre-incubate Enzyme + Inhibitor i1->i2 i3 Incubate at 37°C i2->i3 a1 Terminate Reaction i3->a1 a2 Quantify Metabolite (LC-MS/MS) a1->a2 d1 Calculate % Inhibition a2->d1 d2 Non-linear Regression d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for an in vitro CYP2D6 IC50 determination assay.

Quinidine Metabolism and CYP2D6 Inhibition Pathway

G Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 Metabolized by CYP2D6_WT CYP2D6 (Wild-Type) Quinidine->CYP2D6_WT Potent Inhibition (Ki ≈ 0.027 µM) CYP2D6_Mutant CYP2D6 (Mutant) Quinidine->CYP2D6_Mutant Metabolized by Hydroxyquinidine 3-Hydroxyquinidine CYP3A4->Hydroxyquinidine Other_Metabolites Other Metabolites Hydroxyquinidine->CYP2D6_WT Weak Inhibition ODMQ This compound ODMQ->CYP2D6_WT Weak Inhibition (Ki ≈ 0.43-2.3 µM) Metabolite Metabolite CYP2D6_WT->Metabolite CYP2D6_Mutant->ODMQ CYP2D6_Substrate CYP2D6 Substrate (e.g., Dextromethorphan) CYP2D6_Substrate->CYP2D6_WT Metabolized by

Caption: Quinidine metabolism and its inhibitory effects on CYP2D6.

References

A Comparative Guide to the Antiarrhythmic Effects of O-Desmethyl Quinidine and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic properties of quinidine (B1679956), a long-established Class Ia antiarrhythmic agent, and its primary active metabolite, O-Desmethyl Quinidine (also known as 3-hydroxyquinidine). By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate a deeper understanding of their respective electrophysiological profiles and therapeutic potential.

Executive Summary

Quinidine exerts its antiarrhythmic effects primarily by blocking cardiac sodium and potassium channels, leading to a prolongation of the action potential duration and a decrease in conduction velocity.[1][2] Its major metabolite, this compound, also possesses antiarrhythmic properties, contributing to the overall therapeutic effect of the parent drug.[2] Experimental data suggests that while this compound is a less potent sodium channel blocker than quinidine, it exhibits a more consistent and pronounced effect on prolonging the action potential duration. This nuanced difference in their electrophysiological profiles may have significant implications for both efficacy and proarrhythmic risk.

Electrophysiological Effects: A Head-to-Head Comparison

The antiarrhythmic actions of both quinidine and this compound are rooted in their ability to modulate the electrical activity of cardiac myocytes. The following tables summarize the key quantitative data from comparative in vitro studies.

ParameterThis compoundQuinidineKey Findings
Maximum Upstroke Velocity (Vmax) of Action Potential Less potent depressionMore potent depressionQuinidine has a stronger inhibitory effect on the fast sodium current (INa), which is responsible for the rapid depolarization of the cardiac action potential.
Action Potential Duration at 90% Repolarization (APD90) Consistent, concentration-dependent prolongationProlongation observed, but can be biphasicThis compound demonstrates a more reliable and sustained increase in the action potential duration across different concentrations and pacing rates.
Effective Refractory Period (ERP) Concentration-dependent increaseIncreased, but effect can be variableBoth compounds prolong the refractory period, making the cardiac tissue less excitable to premature stimuli.

Table 1: Comparative Electrophysiological Effects on Canine Purkinje Fibers

Ion ChannelThis compound (IC50)Quinidine (IC50)Notes
Peak Sodium Current (NaV1.5) Data not available~11.0 - 40 µM[3][4]Quinidine's blockade of the peak sodium current contributes to its effect on Vmax.
Late Sodium Current (Late INa) Data not available~12.0 µM[3]Inhibition of the late sodium current is a mechanism that can contribute to the prevention of certain arrhythmias.
Rapidly Activating Delayed Rectifier Potassium Current (IKr/hERG) Data not available~4.5 µM[3]Blockade of IKr is a primary contributor to the prolongation of the action potential duration and the QT interval.
Slowly Activating Delayed Rectifier Potassium Current (IKs) Data not availableBlockade reported[2]Contributes to repolarization reserve.
Transient Outward Potassium Current (Ito) Data not availableBlockade reported[2]Plays a role in the early phase of repolarization.
Inward Rectifier Potassium Current (IK1) Data not availableBlockade reported[2]Important in maintaining the resting membrane potential.
L-type Calcium Current (ICa) Data not availableBlockade reported[2]Involved in the plateau phase of the action potential.

Table 2: Comparative Potency on Key Cardiac Ion Channels (IC50 values)

In Vivo Antiarrhythmic Efficacy

Animal models of induced arrhythmias provide valuable insights into the therapeutic potential of antiarrhythmic agents.

Arrhythmia ModelThis compound (as 6'-hydroxycinchonine)QuinidineKey Findings
Aconitine-induced Arrhythmia in Mice Lower ED50 (more potent)Higher ED50This model suggests that the hydroxylated metabolite may have greater antiarrhythmic effectiveness in this specific context.
Reperfusion Arrhythmia in Rats Less potent (EC50 ~20% of quinidine)More potentIn this model of ischemia-related arrhythmia, quinidine was found to be significantly more potent than its 3-hydroxy metabolite.

Table 3: Comparative Antiarrhythmic Efficacy in Animal Models

Pharmacokinetic Profile

The disposition of a drug and its metabolites is crucial to understanding its overall effect. A study in rabbits provided a direct comparison of the pharmacokinetics of quinidine and its O-desmethyl metabolite.

Pharmacokinetic ParameterThis compound (6'-hydroxycinchonine)Quinidine
Terminal Half-life (t1/2) 65.4 ± 34.4 min132.4 ± 27.1 min
Volume of Distribution (Vdβ) Approximately 50% of quinidine's VdβHigher
Total Body Clearance Similar to quinidineSimilar to metabolite

Table 4: Comparative Pharmacokinetics in Rabbits

These findings suggest that this compound has a shorter duration of action and a more limited distribution in the body compared to its parent compound.

Mechanism of Action: A Focus on Ion Channel Blockade

The primary antiarrhythmic mechanism for both quinidine and this compound is the direct blockade of cardiac ion channels. Their effects are consistent with a Class Ia antiarrhythmic profile, characterized by a slowing of conduction and a prolongation of repolarization. There is currently no substantial evidence to suggest that their antiarrhythmic actions are mediated through indirect signaling pathways.

cluster_quinidine Quinidine cluster_metabolite This compound cluster_channels cluster_effects Quinidine Quinidine INa Fast Na+ Current (INa) Quinidine->INa Strong Block IKr Rapid K+ Current (IKr) Quinidine->IKr Block IKs Slow K+ Current (IKs) Quinidine->IKs Block Ito Transient Outward K+ Current (Ito) Quinidine->Ito Block ICa L-type Ca2+ Current (ICa) Quinidine->ICa Block Metabolite This compound Metabolite->INa Weaker Block Metabolite->IKr Block Vmax Decreased Vmax (Slower Conduction) INa->Vmax APD Prolonged APD (Longer Repolarization) IKr->APD IKs->APD ERP Increased ERP (Reduced Excitability) APD->ERP

Figure 1: A simplified diagram illustrating the primary ion channel targets and electrophysiological effects of Quinidine and this compound.

Experimental Protocols

In Vitro Electrophysiology: Canine Purkinje Fibers

A standard microelectrode technique is employed to record transmembrane action potentials from isolated canine Purkinje fibers.

A Isolate Canine Purkinje Fibers B Mount in Tissue Bath with Tyrode's Solution A->B C Impale Fiber with Glass Microelectrode B->C D Record Baseline Action Potentials C->D E Superfuse with Quinidine or this compound D->E F Record Action Potentials at Steady State E->F G Analyze Vmax, APD, and ERP F->G

Figure 2: Experimental workflow for in vitro electrophysiological recordings in canine Purkinje fibers.

Detailed Steps:

  • Tissue Preparation: Purkinje fibers are dissected from the hearts of anesthetized dogs.

  • Mounting: The fibers are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).

  • Microelectrode Impalement: A glass microelectrode filled with 3 M KCl is used to impale a single Purkinje fiber to measure the transmembrane potential.

  • Stimulation: The fiber is stimulated at a constant cycle length using external electrodes.

  • Data Acquisition: Transmembrane action potentials are recorded before and after the application of the test compounds.

  • Analysis: Key parameters such as the maximum upstroke velocity (Vmax), action potential duration at 90% repolarization (APD90), and the effective refractory period (ERP) are measured and compared.

In Vivo Antiarrhythmic Efficacy: Aconitine-Induced Arrhythmia in Rodents

This model is used to assess the ability of a compound to prevent or terminate chemically-induced arrhythmias.

A Anesthetize Rodent (e.g., Rat, Mouse) B Administer Test Compound (Quinidine or Metabolite) or Vehicle A->B C Infuse Aconitine (B1665448) Intravenously B->C D Monitor ECG for Arrhythmias C->D E Determine Dose to Prevent or Terminate Arrhythmia (ED50) D->E

Figure 3: Workflow for assessing antiarrhythmic efficacy in the aconitine-induced arrhythmia model.

Detailed Steps:

  • Animal Preparation: Rodents are anesthetized, and catheters are placed for drug administration and ECG monitoring.

  • Drug Administration: The test compound (quinidine or this compound) or a vehicle control is administered, typically intraperitoneally or intravenously.

  • Arrhythmia Induction: A continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias, such as ventricular tachycardia and fibrillation.[5]

  • ECG Monitoring: The electrocardiogram is continuously monitored to detect the onset and duration of arrhythmias.

  • Efficacy Determination: The effective dose (ED50) of the test compound required to prevent or terminate the aconitine-induced arrhythmias is calculated.

Conclusion and Future Directions

This compound is an active metabolite that contributes to the antiarrhythmic profile of quinidine. While it appears to be a less potent blocker of the fast sodium current, its consistent and pronounced effect on prolonging the action potential duration suggests a significant role in the overall therapeutic effect. The differences in their pharmacokinetic profiles, particularly the shorter half-life of the metabolite, are also important considerations for dosing and duration of action.

A critical gap in the current understanding is the lack of specific IC50 values for this compound on a comprehensive panel of cardiac ion channels. Future research should focus on generating this data to enable a more precise quantitative comparison of their potencies at the molecular level. Furthermore, comparative studies in a wider range of in vivo arrhythmia models would provide a more complete picture of their relative therapeutic indices. A deeper understanding of the distinct contributions of quinidine and its O-desmethyl metabolite to both antiarrhythmic efficacy and proarrhythmic risk will be invaluable for the development of safer and more effective antiarrhythmic therapies.

References

A Comparative Analysis of the Bioactivity of Quinidine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic and toxic effects are not solely attributable to the parent drug but also to its various metabolites, which possess their own distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of the activity of major quinidine metabolites, supported by experimental data, to aid in the understanding of quinidine's overall clinical effects and to inform future drug development strategies.

Executive Summary

Quinidine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme system (CYP3A4), to produce several active metabolites.[1][2] The most significant of these are 3-hydroxyquinidine (B22111), quinidine-N-oxide, O-desmethylquinidine (also known as cupreidine), and 2'-oxoquinidinone. Additionally, dihydroquinidine, a common impurity in commercial quinidine preparations, also functions as an active metabolite. These metabolites contribute to both the antiarrhythmic and proarrhythmic effects of quinidine therapy, making their individual characterization crucial for a complete understanding of the drug's action.

This guide will delve into the comparative electrophysiological and antiarrhythmic activities of these metabolites, presenting quantitative data in easily digestible tables. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Finally, signaling pathway and experimental workflow diagrams are included to visually represent the complex interactions and methodologies discussed.

Comparative Electrophysiological and Antiarrhythmic Activity

The primary antiarrhythmic action of quinidine and its metabolites is mediated through the blockade of cardiac ion channels, particularly fast sodium channels (INa) and various potassium channels (e.g., IKr, IKs).[1][3] This blockade leads to a prolongation of the action potential duration (APD) and a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.

Quantitative Comparison of In Vitro Electrophysiological Effects

The following table summarizes the known quantitative effects of quinidine and its major metabolites on key cardiac electrophysiological parameters.

CompoundRelative Potency (vs. Quinidine)Effect on VmaxEffect on APD90IC50 on INa (Nav1.5)IC50 on IKr (hERG)
Quinidine 128.9 µM[4][5]0.41 µM,[6] 0.975 µM[7]
3-Hydroxyquinidine ~0.2 - 0.5[8]Data not availableData not available
Quinidine-N-Oxide Low to negligible[8]No significant changeData not availableData not available
O-Desmethylquinidine ActiveData not availableData not available
Dihydroquinidine ~1Data not availableData not available

Note: APD90 refers to the action potential duration at 90% repolarization. Data for some metabolites are limited.

Comparative Antiarrhythmic Efficacy

Studies have shown that 3-hydroxyquinidine possesses significant antiarrhythmic properties, albeit generally less potent than the parent compound. One study indicated that 3-hydroxyquinidine has approximately 20% of the antiarrhythmic potency of quinidine in a rat model of reperfusion arrhythmia.[8] In contrast, quinidine-N-oxide has been reported to have little to no significant antiarrhythmic activity.[8] Dihydroquinidine is considered to have comparable antiarrhythmic efficacy to quinidine.

Experimental Protocols

In Vitro Cardiac Electrophysiology Recording with Microelectrodes

This protocol is used to assess the effects of compounds on the cardiac action potential of isolated cardiac preparations (e.g., papillary muscles or Purkinje fibers).

Methodology:

  • Tissue Preparation: Hearts are excised from anesthetized animals (e.g., rabbits, guinea pigs) and placed in cold, oxygenated Tyrode's solution. Papillary muscles or Purkinje fibers are carefully dissected.

  • Mounting: The tissue is mounted in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution (37°C).

  • Impaling: A sharp glass microelectrode filled with 3 M KCl is used to impale a cardiac cell.

  • Recording: Transmembrane action potentials are recorded using a high-input impedance amplifier. Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization (e.g., APD50, APD90) are measured.

  • Drug Application: After a baseline recording period, the tissue is superfused with a solution containing the test compound at various concentrations. Recordings are made at steady-state for each concentration.

  • Data Analysis: Changes in action potential parameters are measured and compared to baseline values to determine the electrophysiological effects of the compound.

Langendorff Isolated Heart Model for Arrhythmia Assessment

This ex vivo model allows for the study of drug effects on the whole heart in a controlled environment.

Methodology:

  • Heart Excision: The heart is rapidly excised from a heparinized and anesthetized animal and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow is initiated.

  • Instrumentation: ECG electrodes are placed on the heart to record a surface electrocardiogram. A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

  • Induction of Arrhythmia: Arrhythmias can be induced by various methods, such as programmed electrical stimulation or infusion of arrhythmogenic agents.

  • Drug Perfusion: The test compound is added to the perfusate at desired concentrations, and its effect on the induced arrhythmia is observed.

  • Data Analysis: The incidence and duration of arrhythmias, as well as changes in ECG parameters (e.g., QT interval, QRS duration), are analyzed to assess the antiarrhythmic or proarrhythmic potential of the compound.

Visualizing Pathways and Workflows

Quinidine and Metabolites' Mechanism of Action

The primary mechanism of action for quinidine and its active metabolites involves the blockade of key ion channels responsible for the cardiac action potential.

Quinidine_Metabolites_MOA cluster_drugs Quinidine & Metabolites cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Quinidine Quinidine Na_Channel Fast Na+ Channel (INa) Quinidine->Na_Channel K_Channel K+ Channels (e.g., IKr, IKs) Quinidine->K_Channel 3-Hydroxyquinidine 3-Hydroxyquinidine 3-Hydroxyquinidine->Na_Channel 3-Hydroxyquinidine->K_Channel O-Desmethylquinidine O-Desmethylquinidine O-Desmethylquinidine->Na_Channel O-Desmethylquinidine->K_Channel Dihydroquinidine Dihydroquinidine Dihydroquinidine->Na_Channel Dihydroquinidine->K_Channel Vmax ↓ Vmax Na_Channel->Vmax determines APD ↑ APD K_Channel->APD determines

Caption: Mechanism of action of quinidine and its active metabolites.

Experimental Workflow for In Vitro Electrophysiology

The following diagram outlines the typical workflow for assessing the electrophysiological effects of quinidine metabolites using the microelectrode technique.

Electrophysiology_Workflow A Tissue Preparation (e.g., Papillary Muscle) B Mount in Organ Bath A->B C Microelectrode Impalement B->C D Baseline Action Potential Recording C->D E Superfusion with Metabolite Solution D->E F Steady-State Action Potential Recording E->F G Data Analysis (Vmax, APD, etc.) F->G

Caption: Workflow for in vitro cardiac electrophysiology studies.

Conclusion

The metabolites of quinidine are not inert byproducts but rather active compounds that significantly contribute to the drug's overall clinical profile. 3-hydroxyquinidine and dihydroquinidine, in particular, exhibit substantial antiarrhythmic activity, while the role of other metabolites like quinidine-N-oxide appears to be less significant. A thorough understanding of the distinct pharmacology of each metabolite is essential for optimizing quinidine therapy and for the development of safer and more effective antiarrhythmic drugs. The data and protocols presented in this guide offer a valuable resource for researchers in this field.

References

O-Desmethylquinidine: A Head-to-Head Comparison of Its Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of O-Desmethylquinidine's inhibitory activity against key drug metabolism and transport proteins, placing its performance in context with its parent compound, quinidine, and other relevant inhibitors.

Executive Summary

O-Desmethylquinidine, a primary metabolite of the antiarrhythmic drug quinidine, demonstrates notable inhibitory activity against the cytochrome P450 enzyme CYP2D6. While its potency is reduced compared to its parent compound, it remains a significant inhibitor. This guide presents a detailed analysis of its inhibitory profile against CYP2D6 and the efflux transporter P-glycoprotein (P-gp), supported by experimental data and detailed methodologies to aid in drug development and interaction risk assessment.

Data Presentation: Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of O-Desmethylquinidine and other selected compounds against CYP2D6 and P-glycoprotein.

Table 1: Inhibition of Cytochrome P450 2D6 (CYP2D6)
InhibitorKᵢ (µM)Inhibition MechanismReference Compound(s)
O-Desmethylquinidine 0.43 - 2.3 CompetitiveQuinidine
Quinidine0.013 - 0.1CompetitiveTerbinafine, Paroxetine
Dihydroquinidine0.013CompetitiveQuinidine
3-Hydroxyquinidine0.43 - 2.3CompetitiveQuinidine
Quinidine N-oxide0.43 - 2.3CompetitiveQuinidine
Terbinafine0.022 - 0.044CompetitiveQuinidine
Paroxetine4.85 (Kᵢ, time-dependent)Mechanism-basedQuinidine, Fluoxetine
Table 2: Inhibition of P-glycoprotein (P-gp)
InhibitorIC₅₀ (nM)Test SystemReference Compound(s)
Quinidine4.20In vitro cell-based assaymPEG-glycine-quinidine conjugate
mPEG-glycine-quinidine4.61In vitro cell-based assayQuinidine

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

CYP2D6 Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of a test compound against CYP2D6-mediated metabolism.

Methodology: Dextromethorphan O-demethylation assay using human liver microsomes or recombinant CYP2D6.

  • Materials:

    • Human liver microsomes (HLM) or recombinant human CYP2D6 enzyme.

    • Dextromethorphan (CYP2D6 substrate).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Test inhibitor (e.g., O-Desmethylquinidine) at various concentrations.

    • Positive control inhibitor (e.g., Quinidine).

    • Potassium phosphate (B84403) buffer (pH 7.4).

    • Acetonitrile or methanol (B129727) for reaction termination.

    • Analytical standards: Dextrorphan (metabolite).

  • Procedure: a. Prepare a series of dilutions of the test inhibitor and the positive control. b. In a microcentrifuge tube or 96-well plate, combine the HLM or recombinant enzyme, potassium phosphate buffer, and the NADPH regenerating system. c. Add the test inhibitor or positive control at the desired concentrations and pre-incubate for a short period at 37°C. d. Initiate the metabolic reaction by adding the substrate, dextromethorphan. e. Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). f. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). g. Centrifuge the samples to precipitate proteins. h. Analyze the supernatant for the formation of the metabolite, dextrorphan, using a validated LC-MS/MS method.

  • Data Analysis: a. Determine the rate of metabolite formation at each inhibitor concentration. b. Plot the reaction velocity against the substrate concentration in the presence of different inhibitor concentrations (Dixon or Lineweaver-Burk plot). c. Calculate the Kᵢ value using non-linear regression analysis based on the appropriate model of enzyme inhibition (e.g., competitive, non-competitive).

P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on P-gp-mediated efflux.

Methodology: Calcein-AM uptake assay in P-gp overexpressing cells.

  • Materials:

    • P-gp overexpressing cell line (e.g., MDCK-MDR1, K562/MDR).

    • Parental cell line (not overexpressing P-gp) as a control.

    • Calcein-AM (a fluorescent P-gp substrate).

    • Test inhibitor (e.g., O-Desmethylquinidine) at various concentrations.

    • Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

    • Cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution).

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader.

  • Procedure: a. Seed the P-gp overexpressing and parental cells into 96-well plates and culture until they form a confluent monolayer. b. Prepare a range of concentrations for the test inhibitor and the positive control. c. Wash the cells with buffer and then pre-incubate them with the test inhibitor or positive control for a specified time (e.g., 30 minutes) at 37°C. d. Add Calcein-AM to the wells and incubate for a further period (e.g., 60 minutes) at 37°C. e. Wash the cells to remove extracellular Calcein-AM. f. Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Normalize the fluorescence in the P-gp overexpressing cells to that of the parental cells to determine the extent of P-gp-mediated efflux. c. Plot the percentage of inhibition of Calcein-AM efflux against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

CYP2D6_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes or Recombinant CYP2D6 PreIncubate Pre-incubation (37°C) HLM->PreIncubate Buffer Buffer & NADPH Regenerating System Buffer->PreIncubate Inhibitor Test Inhibitor (O-Desmethylquinidine) Inhibitor->PreIncubate Substrate Add Substrate (Dextromethorphan) PreIncubate->Substrate Reaction Metabolic Reaction (37°C) Substrate->Reaction Terminate Terminate Reaction (Acetonitrile) Reaction->Terminate Analyze LC-MS/MS Analysis (Dextrorphan Quantification) Terminate->Analyze Calculate Calculate Ki Analyze->Calculate

Caption: Experimental workflow for determining CYP2D6 inhibition.

Pgp_Inhibition_Signaling cluster_cell P-gp Overexpressing Cell Pgp P-glycoprotein (P-gp) CalceinAM_ext Extracellular Calcein-AM Pgp->CalceinAM_ext Efflux Inhibitor O-Desmethylquinidine (Inhibitor) Inhibitor->Pgp Inhibition CalceinAM Calcein-AM (Substrate) Esterase Intracellular Esterases CalceinAM->Esterase Calcein Calcein (Fluorescent) Calcein->Pgp Efflux Blocked Fluorescence Increased Intracellular Fluorescence Calcein->Fluorescence Esterase->Calcein CalceinAM_ext->CalceinAM Passive Diffusion

Caption: Mechanism of the Calcein-AM assay for P-gp inhibition.

Establishing the Specificity of O-Desmethyl Quinidine in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-Desmethyl Quinidine (B1679956), the primary active metabolite of the class Ia antiarrhythmic drug quinidine. We objectively assess its performance relative to its parent compound and other well-characterized ion channel blockers, offering supporting experimental data and detailed protocols for key cell-based assays. This information is intended to aid researchers in designing experiments and interpreting data related to the specificity of O-Desmethyl Quinidine in cellular models.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound, Quinidine, and alternative sodium channel blockers against key cardiac ion channels and receptors. This data is crucial for understanding the selectivity profile of these compounds.

CompoundPrimary TargetIC50 (µM)Off-TargetIC50/Ki (µM)
This compound NaV1.5Data not available; Qualitatively less potent than Quinidine[1]hERGData not available; Contributes to action potential prolongation[2]
Muscarinic ReceptorsData not available
Adrenergic ReceptorsData not available
Quinidine NaV1.528.9 ± 2.2[3]hERG0.41 ± 0.04[4]
Muscarinic ReceptorsAnticholinergic activity noted[5]
α1-Adrenergic Receptors0.3 - 3 (Ki)
α2-Adrenergic Receptors0.3 - 3 (Ki)
Flecainide NaV1.55.5 ± 0.8[3]hERG3.91 ± 0.68[4]
Lidocaine NaV1.547.0 ± 5.4hERG262.90 ± 22.40[4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to allow for replication and validation of specificity studies.

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Channel Inhibition

This protocol is designed to measure the inhibitory effect of a compound on the peak inward sodium current mediated by NaV1.5 channels stably expressed in a mammalian cell line (e.g., HEK293).

a. Cell Preparation:

  • Culture HEK293 cells stably expressing human NaV1.5 in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

b. Recording Solutions:

  • Internal Solution (in mM): 110 CsF, 20 CsCl, 10 HEPES, 10 EGTA, 10 NaF. Adjust pH to 7.35 with CsOH.

  • External Solution (in mM): 35 NaCl, 4 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2, 105 NMDG. Adjust pH to 7.35 with HCl.

c. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -120 mV.

  • Elicit NaV1.5 currents by applying a depolarizing voltage step to -20 mV for 20 ms.

  • Record baseline peak inward sodium currents.

  • Perfuse the test compound at various concentrations and record the resulting inhibition of the peak sodium current.

  • Calculate the IC50 value by fitting the concentration-response data to the Hill equation.

Thallium Flux Assay for hERG Channel Inhibition

This high-throughput fluorescence-based assay measures the inhibition of hERG channel activity by assessing the influx of thallium ions.

a. Cell Preparation:

  • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG potassium channel.

  • Seed cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

b. Dye Loading:

  • Remove the culture medium and wash the cells with an assay buffer.

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating for 60-90 minutes at room temperature in the dark.

c. Compound Incubation:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the compound solutions to the wells and incubate for 20-30 minutes at room temperature.

d. Thallium Influx and Fluorescence Measurement:

  • Use a fluorescence plate reader to measure baseline fluorescence.

  • Add a stimulant buffer containing thallium and potassium to activate the hERG channels and initiate thallium influx.

  • Immediately begin kinetic fluorescence measurements.

  • The increase in fluorescence intensity is proportional to the thallium influx through open hERG channels.

  • In the presence of a hERG inhibitor, the thallium influx and the corresponding fluorescence signal will be reduced.

  • Calculate the IC50 value from the concentration-response curve.

Calcium Flux Assay for Muscarinic M2 Receptor Antagonism

This assay determines the antagonistic activity of a compound on Gαi-coupled M2 muscarinic receptors by measuring changes in intracellular calcium levels.

a. Cell Preparation:

  • Use a cell line (e.g., CHO or HEK293) stably co-expressing the human M2 muscarinic receptor and a G-protein alpha subunit that redirects the signal to the calcium pathway (e.g., a chimeric Gαqi).

  • Plate the cells in a 96-well or 384-well microplate.

b. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating for 30-60 minutes at 37°C.

c. Antagonist and Agonist Addition:

  • Add the test compound (antagonist) at various concentrations to the wells and incubate.

  • Add a known M2 receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

d. Fluorescence Measurement:

  • Use a fluorescence plate reader to measure the change in intracellular calcium concentration upon agonist addition.

  • The antagonist will inhibit the agonist-induced calcium flux in a concentration-dependent manner.

  • Calculate the IC50 value for the antagonist from the resulting concentration-response curve.

Mandatory Visualizations

Signaling Pathways

cluster_quinidine This compound / Quinidine cluster_primary Primary Target cluster_offtarget Off-Targets Quinidine This compound (Quinidine) Nav1_5 NaV1.5 Channel Quinidine->Nav1_5 Inhibition hERG hERG Channel Quinidine->hERG Inhibition Muscarinic Muscarinic Receptors Quinidine->Muscarinic Antagonism Adrenergic Adrenergic Receptors Quinidine->Adrenergic Antagonism

Caption: Signaling pathway of this compound and its parent compound, Quinidine.

Experimental Workflows

cluster_workflow Experimental Workflow for Specificity Assessment start Start cell_prep Cell Preparation (Stable Cell Line) start->cell_prep assay_selection Assay Selection cell_prep->assay_selection patch_clamp Whole-Cell Patch-Clamp assay_selection->patch_clamp NaV1.5 thallium_flux Thallium Flux Assay assay_selection->thallium_flux hERG calcium_flux Calcium Flux Assay assay_selection->calcium_flux Muscarinic Receptors data_acq Data Acquisition patch_clamp->data_acq thallium_flux->data_acq calcium_flux->data_acq data_analysis Data Analysis (IC50/Ki Determination) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for assessing the specificity of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro data and in vivo results for O-Desmethyl Quinidine (B1679956), a primary metabolite of the antiarrhythmic drug Quinidine. This document summarizes key experimental data, details methodologies, and visualizes the metabolic pathway to aid in understanding its pharmacological profile.

O-Desmethyl Quinidine is an active metabolite of Quinidine, formed primarily through the action of cytochrome P450 enzymes. While Quinidine is a potent inhibitor of the CYP2D6 enzyme, its metabolites, including this compound, also contribute to this inhibitory effect[1][2]. Understanding the correlation between in vitro enzymatic inhibition data and in vivo pharmacokinetic and pharmacodynamic outcomes is crucial for predicting drug-drug interactions and overall clinical effects.

Data Presentation

The following tables summarize quantitative data from in vitro and in vivo studies to facilitate a direct comparison of this compound's properties against its parent compound, Quinidine.

Table 1: In Vitro CYP2D6 Inhibition Data

CompoundAssay SystemSubstrateInhibition Constant (Ki)Source
This compound Yeast Microsomes (expressing CYP2D6)Dextromethorphan0.43 - 2.3 µM[1]
Quinidine Yeast Microsomes (expressing CYP2D6)Dextromethorphan0.027 µM[1]
Quinidine Human Liver MicrosomesDesipramine (B1205290)0.16 µM[3]

Note: The range for this compound's Ki value indicates variability in experimental results. The data clearly demonstrates that while this compound inhibits CYP2D6, it is significantly less potent than the parent drug, Quinidine, by one to two orders of magnitude[1].

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rabbits)

ParameterThis compoundQuinidineSource
Terminal Half-life (t½) 65.4 ± 34.4 min132.4 ± 27.1 min[4]
Volume of Distribution (Vdβ) Approx. 50% of Quinidine's value-[4]
Total Body Clearance Similar to QuinidineSimilar to this compound[4]

Note: This in vivo data from rabbits suggests that this compound has a shorter half-life and a smaller volume of distribution compared to Quinidine, which could be attributed to its greater water solubility[4]. Despite its intrinsic activity, these pharmacokinetic properties suggest it may contribute less to the overall antiarrhythmic effects observed after Quinidine administration in humans[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro CYP2D6 Inhibition Assay (Yeast Microsomes)

  • Objective: To determine the inhibitory potency (Ki) of this compound on CYP2D6-mediated metabolism.

  • System: Microsomes prepared from yeast cells heterologously expressing human CYP2D6.

  • Substrate: Dextromethorphan, a known CYP2D6 substrate.

  • Method:

    • Yeast microsomes were incubated with varying concentrations of Dextromethorphan to determine the Michaelis-Menten constant (Km).

    • Inhibition assays were conducted by incubating the microsomes with Dextromethorphan in the presence of multiple concentrations of this compound.

    • The rate of Dextromethorphan O-demethylation was measured using high-performance liquid chromatography (HPLC).

    • The inhibition constant (Ki) was calculated from the observed changes in reaction velocity, providing a measure of the inhibitor's binding affinity to the enzyme[1].

In Vivo Pharmacokinetic Study (Rabbits)

  • Objective: To compare the pharmacokinetic profiles of this compound and Quinidine.

  • Model: Male rabbits.

  • Method:

    • Rabbits received equimolar intravenous bolus injections of either Quinidine or this compound.

    • Serial blood samples were collected over time.

    • Blood concentrations of each compound were determined using a suitable analytical method.

    • The resulting concentration-time data was fitted to a two-compartment open model to calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance[4].

In Vitro Electrophysiology Study (Canine Purkinje Fibers)

  • Objective: To assess the effects of this compound on cardiac action potentials.

  • System: Canine Purkinje fibers.

  • Method:

    • Standard microelectrode techniques were used to record transmembrane action potentials.

    • Baseline measurements were taken at various stimulation cycle lengths.

    • Fibers were then superfused with a 10 µM concentration of this compound for one hour.

    • Action potential parameters, including the maximum upstroke slope (Vmax) and action potential duration at 90% repolarization (APD90), were remeasured.

    • Results showed that this compound, along with Quinidine and 3-hydroxyquinidine, prolonged repolarization and caused early afterdepolarizations at long cycle lengths, suggesting it may contribute to both the antiarrhythmic and arrhythmogenic effects of Quinidine therapy[5].

Metabolic and Signaling Pathway

The following diagram illustrates the metabolic conversion of Quinidine to its major metabolites and their subsequent inhibitory action on the CYP2D6 enzyme.

Quinidine_Metabolism cluster_metabolism Hepatic Metabolism cluster_inhibition CYP2D6 Inhibition Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 Primary Metabolism CYP2D6 CYP2D6 Enzyme Quinidine->CYP2D6 Potent Inhibition (Ki = 0.03-0.16 µM) Metabolites Major Metabolites CYP3A4->Metabolites ODQ This compound Metabolites->ODQ HQ 3-Hydroxyquinidine Metabolites->HQ QNO Quinidine N-oxide Metabolites->QNO ODQ->CYP2D6 Weaker Inhibition (Ki = 0.43-2.3 µM) DDI Drug-Drug Interactions CYP2D6->DDI Leads to

Caption: Metabolism of Quinidine and CYP2D6 inhibition pathway.

Correlation and Conclusion

The available data indicates a qualitative correlation between the in vitro and in vivo findings for this compound.

  • In Vitro Potency: In vitro studies consistently show that this compound is an inhibitor of CYP2D6, but its potency is substantially lower than that of the parent drug, Quinidine[1].

  • Pharmacodynamic Effects: Despite its weaker CYP2D6 inhibition, in vitro electrophysiology studies demonstrate that this compound possesses intrinsic antiarrhythmic and potentially arrhythmogenic activity, similar to Quinidine[5]. This suggests that during chronic therapy, where metabolite accumulation can occur, its contribution to the overall pharmacodynamic effect might become more significant.

References

A Comparative Guide to Enantiomeric Purity Analysis of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. O-Desmethyl Quinidine, a primary metabolite of the antiarrhythmic drug quinidine, possesses chiral centers, making the accurate determination of its enantiomeric purity essential for comprehensive drug metabolism studies and the development of stereochemically pure therapeutics. This guide provides a comparative overview of three prominent analytical techniques for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The information presented is based on established methodologies for the separation of cinchona alkaloids and their derivatives, providing a robust framework for method development for this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for chiral separations depends on various factors, including the desired resolution, analysis time, sample volume, and whether the goal is analytical quantification or preparative isolation. Each of the following techniques offers distinct advantages and disadvantages for the enantiomeric analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a chiral stationary phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Typical Stationary Phase Chiral Stationary Phases (CSPs) based on polysaccharides (e.g., Chiralpak® AD, OD), cinchona alkaloids, or Pirkle-type phases.[1]Same as HPLC (polysaccharide-based CSPs are widely used).[2]Fused silica (B1680970) capillary.
Chiral Selector Covalently bonded to the stationary phase.Covalently bonded to the stationary phase.Added to the background electrolyte (e.g., cyclodextrins).[3][4]
Mobile Phase/BGE Normal phase (e.g., hexane/alcohol) or reversed-phase (e.g., acetonitrile/water with additives).Supercritical CO2 with alcohol modifiers (e.g., methanol (B129727), ethanol) and additives.[2]Aqueous or non-aqueous buffer containing a chiral selector.
Analysis Speed Moderate to long run times.Typically faster than HPLC due to lower mobile phase viscosity.[5][6]Generally very fast analysis times.[3]
Solvent Consumption High.Significantly lower organic solvent consumption compared to HPLC.[6]Minimal solvent consumption.[4]
Scalability Well-established for both analytical and preparative scale.[7]Excellent for both analytical and preparative scale.[6]Primarily an analytical technique with limited preparative scalability.[2]
Resolution Generally high, dependent on CSP and mobile phase optimization.Often provides higher efficiency and resolution than HPLC.[8]Very high efficiency, capable of excellent resolution.[4]
Sample Volume Microliter range.Microliter range.Nanoliter range.[4]
Method Development Can be time-consuming due to the large number of CSPs and mobile phase combinations.[7]Often faster method development than HPLC.[8]Rapid method screening is possible due to the ease of changing the chiral selector in the BGE.[4]

Experimental Protocols

The following are proposed starting protocols for the enantiomeric analysis of this compound based on methods developed for structurally similar cinchona alkaloids. Optimization of these conditions will be necessary to achieve baseline separation of the this compound enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP. Cinchona alkaloid-based zwitterionic CSPs have also shown excellent performance for related compounds.[1][9]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol (B130326) or ethanol) in a ratio of 90:10 (v/v). The addition of a small amount of a basic modifier like diethylamine (B46881) (0.1%) is often necessary for basic analytes like this compound to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 230 nm or 330 nm).

  • Injection Volume: 10 µL.

Supercritical Fluid Chromatography (SFC) Protocol
  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase: Supercritical CO2 and a modifier such as methanol or ethanol. A typical starting gradient could be from 5% to 40% modifier over 5-10 minutes. The addition of a basic additive like diethylamine (0.1-0.5% in the modifier) is recommended.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at an appropriate wavelength.

Capillary Electrophoresis (CE) Protocol
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, 50 µm i.d., with an effective length of 40-50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5.

  • Chiral Selector: 10-20 mg/mL of a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD).[3][4]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at an appropriate wavelength.

Visualizing the Workflow and Relationships

To better understand the analytical process and the relationship between the key components, the following diagrams are provided.

General Workflow for Chiral Purity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition and Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Chiral HPLC Filtration->HPLC SFC Chiral SFC Filtration->SFC CE Chiral CE Filtration->CE Chromatogram Obtain Chromatogram/Electropherogram HPLC->Chromatogram SFC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: A generalized workflow for the enantiomeric purity analysis of this compound.

Interaction Model in Chiral Separation cluster_enantiomers Enantiomers cluster_selector Chiral Selector cluster_complexes Transient Diastereomeric Complexes Enantiomer_R (R)-O-Desmethyl Quinidine Complex_R_CSP (R)-Enantiomer-CSP Complex Enantiomer_R->Complex_R_CSP Complex_R_CD (R)-Enantiomer-CD Complex Enantiomer_R->Complex_R_CD Enantiomer_S (S)-O-Desmethyl Quinidine Complex_S_CSP (S)-Enantiomer-CSP Complex Enantiomer_S->Complex_S_CSP Complex_S_CD (S)-Enantiomer-CD Complex Enantiomer_S->Complex_S_CD CSP Chiral Stationary Phase (HPLC/SFC) CSP->Complex_R_CSP CSP->Complex_S_CSP CD Cyclodextrin (CE) CD->Complex_R_CD CD->Complex_S_CD Separation_Chromatography Separation in Chromatography Complex_R_CSP->Separation_Chromatography Differential Retention Complex_S_CSP->Separation_Chromatography Differential Retention Separation_Electrophoresis Separation in Electrophoresis Complex_R_CD->Separation_Electrophoresis Differential Migration Complex_S_CD->Separation_Electrophoresis Differential Migration

Caption: The formation of transient diastereomeric complexes is the basis for chiral separation.

Conclusion

The enantiomeric purity of this compound can be effectively determined using chiral HPLC, SFC, and CE.

  • Chiral HPLC is a robust and widely accessible technique, offering a vast array of chiral stationary phases for method development.

  • Chiral SFC presents a "greener" alternative with faster analysis times and is highly suitable for both analytical and preparative-scale separations.

  • Chiral CE provides rapid, high-efficiency separations with minimal sample and solvent consumption, making it an excellent choice for high-throughput screening and analysis of small sample quantities.

The choice of the optimal technique will depend on the specific requirements of the analysis, including sample availability, desired throughput, and the need for preparative-scale purification. The provided protocols offer a solid starting point for method development, and further optimization will be key to achieving the desired analytical performance for the enantiomeric purity analysis of this compound.

References

Benchmarking O-Desmethyl Quinidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of O-Desmethyl Quinidine's Performance Against its Parent Compound and Other Key Research Molecules in Cytochrome P450 2D6 Inhibition and hERG Channel Blockade.

This guide provides a comprehensive comparison of O-Desmethyl Quinidine (B1679956), a primary metabolite of the well-known antiarrhythmic drug quinidine, against its parent compound and other established research compounds. The focus of this benchmarking analysis is on two critical areas of interest for drug development and safety pharmacology: inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the pharmacological profile of this compound in these key areas is crucial for researchers in drug metabolism, toxicology, and cardiovascular safety assessment.

Executive Summary of Comparative Data

To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound and the selected comparator compounds.

Cytochrome P450 2D6 Inhibition
CompoundIC50 (µM)Ki (µM)Inhibition Mechanism
This compound Not Reported0.43 - 2.3[1]Competitive
Quinidine0.008 - 0.37[2][3]0.017 - 0.1[4][5]Potent Competitive[1]
Paroxetine0.34 (pre-incubation)[6]0.065[7]Mechanism-Based[6]
Bupropion58[6][8]Not ReportedWeak Inhibitor
hERG Channel Blockade
CompoundIC50 (µM)Cell Line
This compound Not Reported-
Quinidine0.41 - 3.0[9][10][11]HEK293, Ltk-
Dofetilide (B1670870)0.007 - 0.32[9]HEK293
Terfenadine0.031 - 0.35[1][12]HEK293, CHO

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

In Vitro CYP2D6 Inhibition Assay

This protocol outlines the determination of a compound's inhibitory potential on the CYP2D6 enzyme using human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against CYP2D6-mediated metabolism of a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test Compound (e.g., this compound)

  • CYP2D6 Probe Substrate (e.g., Dextromethorphan)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, probe substrate, and NADPH regenerating system in appropriate solvents.

  • Incubation: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and varying concentrations of the test compound.

  • Pre-incubation (for time-dependent inhibition): For mechanism-based inhibitors like paroxetine, pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) in the presence of the NADPH regenerating system before adding the substrate. For direct inhibition, this step is omitted.

  • Initiation of Reaction: Add the CYP2D6 probe substrate (e.g., dextromethorphan) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 value using non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation for competitive inhibition.

Whole-Cell Patch-Clamp hERG Assay

This protocol describes the electrophysiological assessment of a compound's ability to block the hERG potassium channel, a critical component of cardiac repolarization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current (IKr).

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Cell culture reagents.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal (pipette) and external (bath) recording solutions.

  • Test Compound (e.g., this compound).

Procedure:

  • Cell Culture: Culture HEK293-hERG cells according to standard protocols.

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a gigaseal between the micropipette and a single cell, followed by rupturing the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Baseline Recording: Record the baseline hERG current in the external solution.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration until a steady-state effect is reached.

  • Data Acquisition and Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CYP2D6_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Mix Incubation Mixture HLM->Incubation_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation_Mix Substrate CYP2D6 Substrate (Dextromethorphan) Reaction Metabolic Reaction at 37°C Substrate->Reaction NADPH NADPH Regenerating System NADPH->Reaction Preincubation Pre-incubation at 37°C (for Mechanism-Based Inhibitors) Incubation_Mix->Preincubation Optional Incubation_Mix->Reaction Preincubation->Reaction Termination Reaction Termination (Acetonitrile) Reaction->Termination LCMS LC-MS/MS Analysis (Metabolite Quantification) Termination->LCMS Data_Analysis Data Analysis (IC50/Ki Determination) LCMS->Data_Analysis

CYP2D6 Inhibition Assay Workflow

hERG_Blockade_Pathway cluster_channel hERG Potassium Channel cluster_compound Compound Interaction cluster_effect Electrophysiological Effect hERG hERG Channel (Pore) Y652 Y652 Residue F656 F656 Residue IKr_Block Blockade of IKr (K+ Efflux) hERG->IKr_Block Mediates Quinidine Quinidine Quinidine->hERG Binds to pore Quinidine->Y652 Interacts with Quinidine->F656 Interacts with ODMQ O-Desmethyl Quinidine ODMQ->hERG Potential binding ODMQ->Y652 Predicted Interaction ODMQ->F656 Predicted Interaction AP_Prolongation Action Potential Duration Prolongation IKr_Block->AP_Prolongation Leads to Arrhythmia Potential for Arrhythmia AP_Prolongation->Arrhythmia Increases risk of

hERG Channel Blockade Signaling Pathway

Discussion and Conclusion

Regarding hERG channel blockade, a critical parameter for assessing proarrhythmic risk, there is a notable lack of quantitative data (IC50) for this compound in the public domain. Its parent compound, quinidine, is a known hERG blocker with IC50 values in the low micromolar range.[9][10][11] The comparator compounds, dofetilide and terfenadine, are both potent hERG blockers, with IC50 values in the nanomolar to low micromolar range, underscoring their utility as positive controls in hERG assays.[1][9][12]

References

Safety Operating Guide

Navigating the Safe Disposal of O-Desmethyl Quinidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of O-Desmethyl Quinidine (B1679956), ensuring compliance with general laboratory safety standards.

Key Characteristics of O-Desmethyl Quinidine

To ensure safe handling and disposal, it is crucial to be aware of the known characteristics of this compound. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 70877-75-7[1][2][3]
Molecular Formula C₁₉H₂₂N₂O₂[1][3][4]
Molecular Weight 310.39 g/mol [1][3][4]
Appearance White to Yellow Solid
Storage Store at refrigerator (2-8°C) for long term storage.[1]

Step-by-Step Disposal Protocol for this compound

While specific institutional guidelines should always be followed, the following protocol outlines the best practices for the disposal of this compound in a laboratory setting. This procedure is based on general principles of chemical waste management.

1. Waste Identification and Segregation:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

3. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure screw-top cap.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the date of waste accumulation is also recorded.[6]

4. Waste Accumulation and Storage:

  • Collection: Collect all waste, including any contaminated materials such as gloves, weighing paper, or pipette tips, in the designated waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[5] This area should be well-ventilated and secure to prevent unauthorized access.[6] Ensure secondary containment is in place to catch any potential leaks.[6]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of chemical waste down the sink or in the regular trash.[6][7]

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After proper rinsing, deface the original label before disposing of the container in the regular trash.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify O-Desmethyl Quinidine as Chemical Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Labeled, Compatible Waste Container B->C D Collect Waste & Contaminated Materials in Container C->D E Store Sealed Container in Designated Satellite Area D->E F Arrange for Professional Waste Collection (EHS) E->F G Triple-Rinse Empty Container (Collect Rinsate as Waste) F->G H Dispose of Rinsed Container in Regular Trash G->H

This compound Disposal Workflow

Adherence to these procedures will help ensure a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines for complete compliance.

References

Personal protective equipment for handling O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for O-Desmethyl Quinidine, a metabolite of the antiarrhythmic agent Quinidine. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 70877-75-7
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol
Physical Form White to Yellow Solid
Melting Point 152 °C
Storage Store at refrigerator (2-8°C) for long-term storage. Keep container tightly closed.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.

Protective EquipmentSpecification
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected prior to use. Two pairs of chemotherapy gloves may be required for extensive handling.
Eye/Face Protection Use tightly fitting safety goggles with side-shields or a face shield.
Skin and Body Protection Wear a lab coat or a disposable gown shown to be resistant to chemical permeation. Ensure full skin coverage.
Respiratory Protection In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved N95 respirator or higher. A full-face respirator may be necessary if exposure limits are exceeded.

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling the solid form to avoid dust formation.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace.

Emergency and Accidental Release Plan

Spill Procedures:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Cleanup:

    • For solid spills, gently dampen the material with a suitable solvent (e.g., acetone) to avoid generating dust.

    • Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, labeled, sealed container for disposal.

    • Wash the spill area with a soap and water solution.

  • Re-entry: Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.

First Aid Measures:

  • If Swallowed: Get medical help.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

Disposal Plan

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect waste material in a properly labeled, sealed, and compatible container.

  • Disposal Method:

    • For unused or expired product, the preferred method is through a licensed professional waste disposal service or a drug take-back program.

    • If a take-back program is not available, the "mix and discard" method can be used for small quantities:

      • Remove the compound from its original container.

      • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.

      • Place the mixture in a sealable bag or container to prevent leakage.

      • Dispose of the sealed container in the household trash.

    • Do not dispose of down the drain or in the toilet.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation - Don PPE - Prepare work area handling Handling - Use fume hood - Avoid dust/aerosols prep->handling use Experimental Use handling->use spill Accidental Spill handling->spill disposal Waste Disposal - Collect in labeled container - Follow disposal protocol use->disposal cleanup Spill Cleanup - Evacuate & Ventilate - Contain & Clean spill->cleanup cleanup->disposal end End of Process disposal->end

Caption: Workflow for this compound: from preparation to disposal.

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